molecular formula CoH4O4P2 B1172583 Vincoline CAS No. 11034-66-5

Vincoline

Cat. No.: B1172583
CAS No.: 11034-66-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincoline is a useful research compound. Its molecular formula is CoH4O4P2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11034-66-5

Molecular Formula

CoH4O4P2

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Vindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a monoterpenoid indole alkaloid derived from Catharanthus roseus, holds a unique position in pharmacology. Primarily recognized as an indispensable precursor to the potent dimeric anticancer agents, vinblastine and vincristine, its mechanism of action is multifaceted. While its intrinsic biological activities are modest compared to its famous derivatives, recent research has unveiled distinct pharmacological effects, including anti-inflammatory and antidiabetic properties. This technical guide provides an in-depth exploration of Vindoline's core mechanisms, detailing its pivotal role in the biosynthesis of vinca alkaloids, the subsequent action of these dimers on microtubule dynamics, and the intrinsic signaling pathways modulated by Vindoline itself. The content herein synthesizes quantitative data, detailed experimental protocols, and visual pathway diagrams to offer a comprehensive resource for the scientific community.

Primary Mechanism: Precursor in Vinca Alkaloid Biosynthesis

The most significant function of Vindoline is its role as a key building block in the formation of the bisindole alkaloids, vinblastine and vincristine. These dimeric compounds are the result of an enzymatic coupling between Vindoline and another monomeric precursor, Catharanthine.[1][2][3]

This coupling is a critical rate-limiting step in the overall biosynthesis of the active anticancer agents.[2] The reaction is catalyzed by a peroxidase, such as CrPrx1, which activates Catharanthine.[2][4] The activated Catharanthine then undergoes a nucleophilic attack by Vindoline, forming an iminium intermediate. This is subsequently reduced to create α-3',4'-anhydrovinblastine (AVLB), the direct precursor to vinblastine.[2][5][6] Chemical synthesis mimicking this natural process can achieve high yields of the coupled products.[6][7]

Vindoline_Biosynthesis Catharanthine Catharanthine Activated_Cath Activated Catharanthine (Radical Intermediate) Catharanthine->Activated_Cath Oxidation Vindoline Vindoline AVLB α-3',4'-Anhydrovinblastine (AVLB) Vindoline->AVLB Activated_Cath->AVLB Coupling Vinblastine Vinblastine / Vincristine AVLB->Vinblastine Further Enzymatic Steps Enzyme Peroxidase (e.g., CrPrx1) H₂O₂ Enzyme->Activated_Cath

Caption: Biosynthetic coupling of Vindoline and Catharanthine.
Quantitative Data on Biomimetic Coupling

The efficiency of coupling Vindoline with Catharanthine has been optimized in synthetic protocols, providing insight into the reaction's potential yield.

ProductYield (%)Diastereomeric Ratio (Vinblastine:Leurosidine)Reference
Vinblastine43%~2:1[7]
Leurosidine23%~2:1[7]
Total Coupled Products >80% N/A [8]

Mechanism of Action of Dimeric Products: Microtubule Disruption

While Vindoline itself has weak activity, the dimeric alkaloids it helps form—vinblastine and vincristine—are potent antimitotic agents.[1][9] Their mechanism of action is the disruption of microtubule dynamics, a critical process for cell division.

These vinca alkaloids bind to β-tubulin at the positive (+) end of microtubules, preventing the polymerization of tubulin dimers into microtubules.[9] This action leads to the depolymerization of existing microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the M phase, triggering apoptosis.[1][3]

Vinca_Alkaloid_Cell_Cycle_Arrest cluster_cell Cell Vinca Vinblastine / Vincristine Microtubules Microtubule Polymerization Vinca->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase M Phase Arrest Spindle->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis

Caption: Vinca alkaloid-induced M phase arrest and apoptosis.
Comparative Cytotoxicity Data

The profound difference in cytotoxic potential between Vindoline and its dimeric derivatives is evident from their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
Vindoline VariousN/ANegligible Activity[10]
Vinblastine L1210Mouse Leukemia4.0[5]
HCT116Colon Carcinoma6.8[2]
HeLaCervical Cancer2.6[5]
HL-60Human Leukemia5.3[5]
Vincristine L1210Mouse Leukemia4.4[5]
HCT116Colon Carcinoma7.0[2]
HeLaCervical Cancer1.4[5]
HL-60Human Leukemia4.1[5]

Intrinsic Biological Activities of Vindoline

Beyond its role as a precursor, Vindoline exhibits direct biological effects, primarily related to anti-inflammatory and antidiabetic activities.

Anti-inflammatory Mechanism

Vindoline has been shown to exert anti-inflammatory effects by suppressing key signaling pathways that mediate inflammatory responses.[11] Specifically, it inhibits the phosphorylation of p65 (a subunit of NF-κB) and Extracellular signal-regulated kinase (ERK).[10] By blocking these pathways, Vindoline can reduce the expression of pro-inflammatory mediators.

Vindoline_Anti_Inflammatory cluster_erk MAPK Pathway cluster_nfkb NF-κB Pathway Vindoline Vindoline pERK p-ERK Vindoline->pERK Inhibits pNFkB p-NF-κB (p-p65) Vindoline->pNFkB Inhibits Stimulus Inflammatory Stimulus (e.g., IL-1β) ERK ERK Stimulus->ERK IKK IKK Stimulus->IKK ERK->pERK Inflammation Inflammatory Gene Expression pERK->Inflammation IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB->pNFkB pNFkB->Inflammation Nuclear Translocation Vindoline_Antidiabetic cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP Kv Kv2.1 Channel ATP->Kv Inhibits Depolarization Membrane Depolarization Kv->Depolarization K⁺ Efflux (Hyperpolarization) Ca Ca²⁺ Influx Depolarization->Ca Insulin Insulin Secretion Ca->Insulin Vindoline Vindoline Vindoline->Kv Inhibits

References

Vindoline's Role in Insulin Secretion Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a principal monomeric indole alkaloid from Catharanthus roseus, has emerged as a significant compound of interest in diabetes research. Preclinical evidence robustly supports its multifaceted role in improving glucose homeostasis. This technical guide provides a comprehensive analysis of vindoline's mechanisms of action, with a primary focus on its direct effects on pancreatic β-cell function and the enhancement of insulin signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the core signaling cascades are visually represented to facilitate a deeper understanding for researchers and professionals in the field of diabetes drug discovery and development.

Core Mechanisms of Action

Vindoline exerts its anti-diabetic effects through a synergistic combination of mechanisms that address key pathophysiological defects in diabetes. These can be broadly categorized as:

  • Stimulation of Insulin Secretion: Vindoline directly acts on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS).[1][2]

  • Enhancement of Insulin Sensitivity: It improves the response of peripheral tissues, such as skeletal muscle and adipose tissue, to insulin.[1][3][4]

  • Antioxidant and Anti-inflammatory Effects: Vindoline mitigates oxidative stress and inflammation, which are known contributors to insulin resistance and β-cell dysfunction.[1][4]

This guide will primarily focus on the first two mechanisms, detailing the molecular pathways involved.

Stimulation of Insulin Secretion from Pancreatic β-Cells

A primary mechanism by which vindoline enhances insulin release is through the modulation of ion channel activity in pancreatic β-cells.

Inhibition of the Kv2.1 Potassium Channel

The pivotal event in vindoline-mediated insulin secretion is the inhibition of the voltage-gated potassium channel Kv2.1.[1][2][5] This inhibition reduces the outward potassium current, leading to the depolarization of the β-cell membrane.[1][2][6] Membrane depolarization, in turn, activates voltage-dependent calcium channels (VDCCs).[1][7] The subsequent influx of extracellular calcium ions into the cytoplasm acts as the trigger for the exocytosis of insulin-containing granules.[1][8][9] Some studies suggest a mechanism of action for vindoline that is similar to that of sulfonylureas, which also promote insulin secretion in response to glucose levels.[1][6]

G vindoline Vindoline kv21 Kv2.1 Channel vindoline->kv21 Inhibits k_efflux K+ Efflux kv21->k_efflux Mediates depolarization Membrane Depolarization k_efflux->depolarization Reduces vdcc Voltage-Dependent Ca2+ Channel depolarization->vdcc Activates ca_influx Ca2+ Influx vdcc->ca_influx Opens insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis Triggers

Vindoline's mechanism of stimulating insulin secretion.

Enhancement of Insulin Signaling in Peripheral Tissues

Vindoline also improves insulin sensitivity in peripheral tissues, such as skeletal muscle and adipose tissue, by modulating the insulin signaling pathway.[1][3][4] This action enhances glucose uptake from the bloodstream.

Activation of the IRS-1/PI3K/Akt Pathway

Studies have demonstrated that vindoline activates key components of the insulin signaling cascade.[3][5] This involves the phosphorylation of Insulin Receptor Substrate 1 (IRS-1), which in turn activates Phosphoinositide 3-kinase (PI3K).[5][10] The activation of PI3K leads to the phosphorylation and activation of Protein Kinase B (Akt).[5][10] Activated Akt then phosphorylates downstream targets, culminating in the translocation of Glucose Transporter Type 4 (GLUT4) vesicles to the plasma membrane.[1][5][11] This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose into the cells.[1][3]

G vindoline Vindoline irs1 IRS-1 vindoline->irs1 Activates pi3k PI3K irs1->pi3k Activates akt Akt pi3k->akt Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Promotes glut4_translocation GLUT4 Translocation to Plasma Membrane glut4_vesicle->glut4_translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake Facilitates

Vindoline's role in the insulin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on vindoline.

ParameterValueCell/Animal ModelReference
EC50 for GSIS 50 µMMIN6 insulinoma cells[2][6]
In Vivo Dosage 20 mg/kgdb/db mice and STZ/HFD-induced diabetic rats[2][3]
In Vitro Experimental ConditionsConcentration of VindolineCell LineObserved EffectReference
Glucose Uptake Assay12.5 and 25 µg/mL3T3-L1 adipocytes and L6 myotubesEnhanced glucose consumption/uptake[1][12]
In Vivo Study OutcomesTreatmentAnimal ModelKey FindingsReference
Glucose HomeostasisVindoline (20 mg/kg daily for 4 weeks)db/db mice and STZ/HFD-induced diabetic ratsIncreased plasma insulin, protected pancreatic β-cells, decreased fasting blood glucose and HbA1c, improved oral glucose tolerance, and reduced plasma triglycerides.[2][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Lines: MIN6 insulinoma cells or primary pancreatic islets are commonly used.[2]

  • Cell Culture: Cells are cultured in appropriate media until they reach approximately 80% confluency.[5]

  • Pre-incubation: Cells are washed twice with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH). They are then pre-incubated for 1 hour at 37°C in KRBH supplemented with a low glucose concentration (e.g., 1 mM).[5]

  • Stimulation: The pre-incubation medium is removed, and cells are washed again. Subsequently, they are incubated for 1 hour in KRBH containing:

    • Basal glucose (e.g., 1 mM)

    • Stimulatory glucose (e.g., 20 mM)

    • Stimulatory glucose with varying concentrations of vindoline.[5]

  • Insulin Measurement: The supernatant is collected, centrifuged to remove cellular debris, and the insulin concentration is measured using a mouse insulin ELISA kit.[2][5]

G cluster_0 Preparation cluster_1 Stimulation cluster_2 Analysis culture Culture MIN6 cells (80% confluency) wash1 Wash with glucose-free KRBH culture->wash1 preincubate Pre-incubate (1 hr) in low glucose KRBH wash1->preincubate wash2 Wash preincubate->wash2 incubate Incubate (1 hr) with: - Basal glucose - Stimulated glucose - Stimulated glucose + Vindoline wash2->incubate collect Collect supernatant incubate->collect measure Measure insulin (ELISA) collect->measure

Workflow for the in vitro GSIS assay.

In Vivo Diabetic Animal Studies
  • Animal Models: Genetically diabetic models like db/db mice or diet-induced models such as high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) in rats are utilized.[2][3]

  • Treatment: Vindoline (e.g., 20 mg/kg body weight) or a vehicle control is administered daily via oral gavage for a period of 4 to 6 weeks.[1][3]

  • Monitoring: Fasting blood glucose levels and body weight are monitored weekly.[3]

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is taken, followed by an oral glucose load (e.g., 2 g/kg). Blood samples are then collected at various time points (e.g., 30, 60, 90, and 120 minutes) to measure glucose levels.[1][3]

In Vitro Glucose Uptake Assay
  • Cell Lines: 3T3-L1 preadipocytes differentiated into mature adipocytes, or L6 myoblasts differentiated into myotubes are used.[1]

  • Induction of Insulin Resistance: Insulin resistance can be induced by treating differentiated adipocytes with dexamethasone or culturing myotubes in a high-glucose medium.[1][4]

  • Vindoline Treatment: The insulin-resistant cells are treated with varying concentrations of vindoline (e.g., 12.5 and 25 µg/mL) for 24 hours.[1][12]

  • Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, such as 2-NBDG. Cells are incubated with 2-NBDG, washed, and the fluorescence is measured using a plate reader.[3]

Western Blot Analysis of Insulin Signaling Proteins
  • Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined.[1]

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., IRS-1, PI3K, Akt, and GLUT4).[1]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]

Conclusion

Vindoline presents a compelling profile as a potential anti-diabetic agent with a multi-pronged mechanism of action.[1] Its ability to concurrently enhance insulin secretion, improve insulin sensitivity, and combat oxidative stress and inflammation addresses several key pathophysiological defects in diabetes.[1] The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of vindoline and its analogs as novel therapeutics for the management of diabetes mellitus. Further studies are warranted to translate these promising preclinical findings into clinical applications.[1]

References

The Biosynthesis of Vindoline in Catharanthus roseus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catharanthus roseus, the Madagascar periwinkle, is a plant of profound medicinal significance as the sole natural source of the potent anticancer terpenoid indole alkaloids (TIAs), vinblastine and vincristine. The biosynthesis of these dimeric alkaloids is a complex process, relying on the convergence of two monomeric precursors: catharanthine and vindoline. This technical guide provides an in-depth exploration of the intricate seven-step enzymatic pathway responsible for the synthesis of vindoline, a highly decorated Aspidosperma-type alkaloid. The guide is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and pharmaceutical production.

The biosynthesis of vindoline from its precursor, tabersonine, is a testament to the sophisticated and highly regulated nature of plant secondary metabolism. This pathway is predominantly active in the leaf tissues of C. roseus and involves a series of enzymatic reactions including hydroxylations, methylations, an epoxidation and subsequent reduction, N-methylation, and a final acetylation, all occurring in a coordinated and compartmentalized manner.[1]

The Seven-Step Vindoline Biosynthetic Pathway

The conversion of tabersonine to vindoline is a sequential enzymatic cascade that has been extensively studied and elucidated.[1][2][3] The seven key enzymes orchestrating this transformation are:

  • Tabersonine 16-hydroxylase (T16H)

  • 16-hydroxytabersonine O-methyltransferase (16OMT)

  • Tabersonine 3-oxygenase (T3O)

  • Tabersonine 3-reductase (T3R)

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

  • Desacetoxyvindoline 4-hydroxylase (D4H)

  • Deacetylvindoline 4-O-acetyltransferase (DAT)

The pathway proceeds through a series of stable intermediates, ultimately leading to the formation of vindoline. The overall transformation is depicted in the signaling pathway diagram below.

Vindoline Biosynthesis Pathway Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16-Methoxytabersonine-2,3-epoxide 16-Methoxytabersonine 2,3-epoxide 16-Methoxytabersonine->16-Methoxytabersonine-2,3-epoxide 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16-Methoxytabersonine-2,3-epoxide->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine Desacetoxyvindoline Desacetoxyvindoline 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine->Desacetoxyvindoline Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline Vindoline Vindoline Deacetylvindoline->Vindoline T16H T16H (CYP71D12/CYP71D351) T16H->16-Hydroxytabersonine 16OMT 16OMT 16OMT->16-Methoxytabersonine T3O T3O (CYP71D1V2) T3O->16-Methoxytabersonine-2,3-epoxide T3R T3R T3R->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine NMT NMT NMT->Desacetoxyvindoline D4H D4H D4H->Deacetylvindoline DAT DAT DAT->Vindoline

Fig. 1: The seven-step enzymatic pathway of vindoline biosynthesis from tabersonine.

Quantitative Data on Vindoline Biosynthesis Enzymes

The enzymes of the vindoline pathway have been characterized to varying extents. The following table summarizes the available quantitative data for these enzymes. It is important to note that kinetic parameters for all enzymes are not fully available in the literature.[1]

EnzymeAbbreviationSubstrate(s)Product(s)Cofactor(s)Optimal pHKmVmax
Tabersonine 16-hydroxylaseT16HTabersonine, O2, NADPH16-Hydroxytabersonine, H2O, NADP+Heme~7.5N/AN/A
16-hydroxytabersonine O-methyltransferase16OMT16-Hydroxytabersonine, S-adenosyl methionine16-Methoxytabersonine, S-adenosyl homocysteine-~8.0N/AN/A
Tabersonine 3-oxygenaseT3O16-Methoxytabersonine, O2, NADPH16-Methoxytabersonine 2,3-epoxide, H2O, NADP+HemeN/AN/AN/A
Tabersonine 3-reductaseT3R16-Methoxytabersonine 2,3-epoxide, NADPH3-Hydroxy-16-methoxy-2,3-dihydrotabersonine, NADP+-N/AN/AN/A
3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferaseNMT3-Hydroxy-16-methoxy-2,3-dihydrotabersonine, S-adenosyl methionineDesacetoxyvindoline, S-adenosyl homocysteine-N/AN/AN/A
Desacetoxyvindoline 4-hydroxylaseD4HDesacetoxyvindoline, 2-oxoglutarate, O2Deacetylvindoline, succinate, CO2Fe(II), Ascorbate~7.04.5 µM (for desacetoxyvindoline)N/A
Deacetylvindoline 4-O-acetyltransferaseDATDeacetylvindoline, Acetyl-CoAVindoline, CoA-~8.06.3 µM (for deacetylvindoline)N/A

Regulation of Vindoline Biosynthesis

The biosynthesis of vindoline is a highly regulated process, influenced by developmental cues and environmental factors, most notably light.[1] Light is a major factor inducing the expression of several vindoline pathway genes.[2] The expression of T16H2, T3O, T3R, D4H, and DAT is significantly induced by light.[2] This regulation is mediated by a complex interplay of transcription factors. Elicitors, such as chitooligosaccharides, have also been shown to up-regulate the expression of key genes in the vindoline pathway, leading to increased accumulation of vindoline.[4]

Experimental Protocols

Protocol 1: Gene Expression Analysis by qRT-PCR

This protocol outlines a general method for analyzing the relative expression of vindoline pathway genes in C. roseus leaves in response to an elicitor (e.g., chitooligosaccharides).[1][4]

1. Plant Material and Treatment:

  • Grow C. roseus plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 25°C).

  • Apply the elicitor treatment (e.g., foliar spray with 0.1 µg/mL chitooligosaccharides) to a set of plants.[4] Use a control group sprayed with water.

  • Harvest young leaves at specified time points after treatment, immediately freeze them in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen leaf tissue using a suitable kit or protocol.

  • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Design gene-specific primers for the target vindoline pathway genes (T16H, D4H, DAT, etc.) and a reference gene (e.g., Actin or RSP9).

  • Perform the qRT-PCR using a real-time PCR system with a thermal cycling program, typically:

    • Initial denaturation (e.g., 95°C for 5 min).

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 s).

      • Annealing/Extension (e.g., 60°C for 1 min).

  • Include a melt curve analysis to verify the specificity of the amplified products.

4. Data Analysis:

  • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

qRT_PCR_Workflow Plant_Treatment Plant Treatment (Elicitor/Control) Leaf_Harvest Leaf Harvest & Freezing Plant_Treatment->Leaf_Harvest RNA_Extraction RNA Extraction Leaf_Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2^-ΔΔCt method) qRT_PCR->Data_Analysis

Fig. 2: A generalized workflow for qRT-PCR analysis of vindoline pathway gene expression.
Protocol 2: Enzyme Activity Assay for Deacetylvindoline 4-O-acetyltransferase (DAT)

This protocol describes a method to measure the activity of DAT, which catalyzes the final step in vindoline biosynthesis.[1]

1. Enzyme Extraction:

  • Homogenize fresh or frozen young C. roseus leaves in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.

  • Use the resulting supernatant as the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

  • The reaction mixture should contain:

    • Crude enzyme extract.

    • Deacetylvindoline (substrate).

    • [1-14C]-Acetyl-CoA (radiolabeled co-substrate).

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., saturated sodium bicarbonate).

3. Product Extraction and Quantification:

  • Extract the product, radiolabeled vindoline, from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Separate the product from the unreacted substrates using thin-layer chromatography (TLC).

  • Visualize the vindoline spot under UV light and scrape the corresponding silica gel into a scintillation vial.

4. Calculation of Enzyme Activity:

  • Quantify the radioactivity of the vindoline spot.

  • Calculate the amount of product formed based on the specific activity of the [14C]-Acetyl-CoA.

  • Express the enzyme activity in units such as pmol of product formed per minute per mg of protein (pmol min-1 mg-1).

Conclusion

The vindoline biosynthesis pathway in Catharanthus roseus is a testament to the complexity of plant specialized metabolism. Significant strides have been made in elucidating the enzymatic steps, identifying key regulatory factors, and leveraging this knowledge for metabolic engineering.[1] The detailed understanding of this pathway, from the genetic to the biochemical level, provides a robust foundation for the development of strategies to enhance the production of vindoline and, consequently, the life-saving anticancer drugs, vinblastine and vincristine. Further research into the intricate regulatory networks and the spatial and temporal organization of this pathway will undoubtedly unlock new opportunities for optimizing the production of these invaluable natural products.

References

VINDOLINE: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a monoterpenoid indole alkaloid derived from the Madagascar periwinkle, Catharanthus roseus, has long been recognized as a crucial precursor in the synthesis of the potent anticancer agents, vinblastine and vincristine. However, emerging research has unveiled the multifaceted biological activities of vindoline itself, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the discovery, history, and scientific milestones of vindoline, with a focus on its physicochemical properties, isolation and synthesis, and its diverse pharmacological effects, including its anticancer, antidiabetic, and neuroprotective potential. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate further research and drug development efforts.

Discovery and History

The journey of vindoline is intrinsically linked to the study of Catharanthus roseus, a plant with a rich history in traditional medicine for treating various ailments, including diabetes.[1] In the 1950s, scientific investigation into the plant's purported hypoglycemic properties led to the serendipitous discovery of its potent cytotoxic effects.[1][2] This culminated in the isolation of the dimeric alkaloids, vinblastine and vincristine, which would become cornerstone chemotherapeutic agents.[2]

Further research into the biosynthesis of these complex molecules identified vindoline as a key, and abundant, monomeric precursor within the plant.[3] While initially overshadowed by its dimeric derivatives, the intricate structure of vindoline and its essential role in the formation of vinblastine and vincristine spurred significant interest in its own chemistry and biological activity.

Physicochemical Properties

Vindoline is a structurally complex alkaloid with a pentacyclic framework. Its detailed physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₅H₃₂N₂O₆[3][4]
Molecular Weight 456.5 g/mol [4]
Melting Point 154-155 °C (crystals); 164-165 °C (needles)[3]
Specific Rotation [α]D -18° (c, chloroform); +42° (c, chloroform)[3]
UV max (Ethanol) 212, 250, 304 nm[3][5]
¹H NMR (CDCl₃) δ 6.89 (d, J=8.2 Hz, H-9), 6.29 (dd, J=8.5, 2.3 Hz, H-10), 6.07 (d, J=2.2 Hz, H-12), 5.85 (ddd, J=10.2, 4.9, 1.7 Hz, H-14), 3.79 (s, 11-OCH₃), 3.78 (s, 22-OCH₃), 0.49 (t, J=7.4 Hz, H-18)[6][7]
Mass Spectrometry [M+H]⁺ at m/z 457[8]

Isolation and Purification

Vindoline is typically extracted from the aerial parts (leaves, stems, and flowers) of Catharanthus roseus.[9] Several methods have been developed for its isolation and purification, with the choice of method often depending on the desired scale and purity.

Experimental Protocols

3.1.1. Hot Ethanolic Extraction and Preparative TLC

This method is suitable for laboratory-scale isolation.

  • Extraction:

    • Air-dry and powder the aerial parts of C. roseus.

    • Macerate the powdered plant material in 95% ethanol at 55°C overnight, or until the plant material becomes colorless.[10]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Phytochemical Screening (Optional):

    • Perform preliminary phytochemical tests on the crude extract to confirm the presence of alkaloids (e.g., Dragendorff's test).[11]

  • Purification by Preparative Thin-Layer Chromatography (pTLC):

    • Dissolve the crude extract in a minimal amount of ethanol.

    • Apply the dissolved extract as a band onto a preparative silica gel TLC plate.

    • Develop the plate in a chromatographic chamber saturated with a mobile phase of petroleum ether, ethyl acetate, acetone, and ethanol (e.g., in a 70:20:10:1 v/v ratio).[11]

    • After development, visualize the bands under UV light and identify the band corresponding to vindoline by comparing its Rf value with a standard.

    • Scrape the silica gel containing the vindoline band and elute the compound with a suitable solvent (e.g., ethanol or chloroform).

    • Filter and evaporate the solvent to obtain purified vindoline.[11]

  • Purity Analysis:

    • Assess the purity of the isolated vindoline using High-Performance Liquid Chromatography (HPLC) and confirm its identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR).[9][10]

3.1.2. Aqueous Acidic Extraction

This classical method leverages the basic nature of alkaloids.

  • Extraction:

    • Grind dried C. roseus leaves to a fine powder.

    • Extract the powder with an acidic aqueous solution (e.g., 2% tartaric acid or 0.1 M HCl) to protonate and solubilize the alkaloids.[12][13]

  • Purification:

    • Filter the acidic extract and wash it with a nonpolar solvent like petroleum ether to remove chlorophyll and other lipophilic impurities.[12]

    • Basify the aqueous phase to a pH of approximately 5.9 with ammonium hydroxide (NH₄OH).[12]

    • Extract the liberated alkaloids into an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture containing vindoline.[12]

    • Further purification can be achieved using chromatographic techniques like column chromatography or preparative HPLC.

Total Synthesis

The complex structure of vindoline has made it a challenging target for total synthesis. Several synthetic routes have been developed, with the Boger synthesis being a notable example due to its conciseness.

Boger's Total Synthesis of (-)-Vindoline (Conceptual Workflow)

Boger's approach features a key intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to construct the pentacyclic core of vindoline in a single step.[14][15]

Boger_Vindoline_Synthesis Start D-Asparagine Derivative Intermediate1 Extended Ester Start->Intermediate1 Extension Intermediate2 Enol Ether Intermediate1->Intermediate2 Condensation Intermediate3 1,3,4-Oxadiazole Cycloaddition Precursor Intermediate2->Intermediate3 Formation Cycloaddition Tandem [4+2]/[3+2] Cycloaddition Cascade Intermediate3->Cycloaddition Heating Pentacyclic_Core Pentacyclic Intermediate Cycloaddition->Pentacyclic_Core Single Step Functional_Group_Manipulation Functional Group Manipulations Pentacyclic_Core->Functional_Group_Manipulation Series of steps Vindoline (-)-Vindoline Functional_Group_Manipulation->Vindoline Final steps

Caption: Conceptual workflow of Boger's total synthesis of (-)-Vindoline.

Biological Activities and Signaling Pathways

Vindoline exhibits a range of biological activities, including anticancer, antidiabetic, and neuroprotective effects.

Anticancer Activity

While vindoline's direct cytotoxic activity is modest compared to vinblastine and vincristine, it serves as a crucial component for their interaction with tubulin.[8] The primary mechanism of action of Vinca alkaloids is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[8] Vindoline itself has a weak inhibitory effect on tubulin self-assembly.[16] However, in the context of vinblastine, the vindoline moiety acts as an anchor, while the catharanthine portion is responsible for the primary interaction that disrupts microtubule formation.[2][16]

Anticancer_Mechanism cluster_Vinca Vinblastine/Vincristine Vindoline_moiety Vindoline Moiety Tubulin Tubulin Dimers Vindoline_moiety->Tubulin Anchors to Catharanthine_moiety Catharanthine Moiety Catharanthine_moiety->Tubulin Binds and Disrupts Microtubule Microtubule Polymerization Catharanthine_moiety->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest M-Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Role of the Vindoline moiety in the anticancer mechanism of Vinca alkaloids.

Antidiabetic Activity

Vindoline has demonstrated significant potential as an antidiabetic agent.[11] Its primary mechanisms of action include:

  • Enhancement of Insulin Secretion: Vindoline enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells by acting as an inhibitor of the Kv2.1 potassium channel.[11] Inhibition of this channel leads to membrane depolarization, calcium influx, and subsequent insulin release.

  • Improvement of Glucose Homeostasis: In vivo studies have shown that vindoline treatment can reduce fasting blood glucose and glycated hemoglobin (HbA1c) levels, and improve glucose tolerance in diabetic animal models.[11]

Antidiabetic_Mechanism Vindoline Vindoline Kv21 Kv2.1 K+ Channel Vindoline->Kv21 Inhibits Membrane_Depolarization Membrane Depolarization Kv21->Membrane_Depolarization Inhibition causes Ca2_Influx Ca2+ Influx Membrane_Depolarization->Ca2_Influx Triggers Insulin_Secretion Insulin Secretion Ca2_Influx->Insulin_Secretion Stimulates Pancreatic_Beta_Cell Pancreatic β-cell

Caption: Vindoline's mechanism for enhancing insulin secretion.

Neuroprotective Activity

While the specific neuroprotective mechanisms of vindoline are still under investigation, phytochemicals, in general, are known to exert neuroprotective effects through various signaling pathways. These include the activation of antioxidant pathways like Nrf2/HO-1 and the modulation of inflammatory and apoptotic pathways.[[“]] Given that vindoline has been shown to alleviate apoptosis and inhibit inflammatory markers like p-p65 and p-ERK, it is plausible that its neuroprotective effects are mediated through similar pathways.[18]

Experimental Workflows for Biological Assays

Anticancer Activity Assessment

A typical workflow to evaluate the anticancer properties of vindoline involves cell viability assays and apoptosis detection.

Anticancer_Assay_Workflow cluster_assays Biological Assays Start Cancer Cell Line Seeding Treatment Treatment with Vindoline (various concentrations) Start->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Caspase_Assay Caspase-Glo 3/7 Assay for Apoptosis Incubation->Caspase_Assay Data_Analysis Data Analysis (e.g., IC50 calculation) MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity and Apoptotic Induction Data_Analysis->Conclusion

Caption: Workflow for assessing the anticancer effects of Vindoline.

Antidiabetic Activity Assessment (In Vivo)

Evaluating the in vivo antidiabetic effects of vindoline typically involves the use of diabetic animal models.

Antidiabetic_InVivo_Workflow Start Induction of Diabetes in Animal Model (e.g., db/db mice or STZ-induced) Treatment Daily Oral Administration of Vindoline or Vehicle Start->Treatment Monitoring Weekly Monitoring of Body Weight and Blood Glucose Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) after Treatment Period Monitoring->OGTT Blood_Collection Blood Sample Collection OGTT->Blood_Collection Biochemical_Analysis Analysis of Plasma Insulin, HbA1c, and Triglycerides Blood_Collection->Biochemical_Analysis Conclusion Conclusion on In Vivo Antidiabetic Efficacy Biochemical_Analysis->Conclusion

Caption: Workflow for in vivo assessment of Vindoline's antidiabetic activity.

Conclusion

Vindoline, once primarily regarded as a biosynthetic precursor, is now emerging as a promising therapeutic agent in its own right. Its diverse biological activities, particularly its antidiabetic and potential neuroprotective properties, warrant further investigation. The detailed methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering continued exploration of vindoline's therapeutic potential and the development of novel drugs based on its unique chemical scaffold.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Vindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the pharmaceutically significant monomeric terpenoid indole alkaloid, vindoline. It details the primary plant source, localization within the plant, and various methods for its extraction and purification, complete with quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Vindoline

The exclusive and most abundant natural source of vindoline is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a flowering plant belonging to the Apocynaceae family.[1][2][3] While the entire plant produces a diverse array of over 130 alkaloids, vindoline is predominantly accumulated in the leaves.[1][4] It can also be found in other aerial parts, including stems and flowers, and has been detected in the roots.[5][6][7]

Within the leaf tissue, vindoline is localized within the leaf cells. This creates a spatial separation from its coupling partner, catharanthine, which accumulates in the waxy exudates on the leaf surface.[1] The concentration of vindoline can vary between different morphotypes of C. roseus, which are distinguished by characteristics such as flower color.[8]

Quantitative Analysis of Vindoline Content

The yield of vindoline is highly dependent on the plant material, its pre-treatment, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Vindoline Content in Catharanthus roseus Leaves

Plant Material/ConditionVindoline Content (mg/g Dry Weight)Reference
Purple Morphotype0.3[8]
Pink Morphotype0.2[8]
White Morphotype0.004[8]
Control (untreated)~1.17[9]
Elicitation with 0.1 µg/mL 3 kDa Chitooligosaccharides1.88[9]
Negative-Pressure Cavitation Extraction0.5783[10]

Table 2: Comparison of Vindoline Extraction Methods

Extraction MethodKey ParametersVindoline Yield/ConcentrationReference
Negative-Pressure Cavitation Extraction (NPCE)80% ethanol, -0.075 MPa, 30 min, 3 cycles0.5783 mg/g DW[10]
Supercritical Fluid Extraction (SFE)35°C, 300 bar, CO₂58 wt% in extract[11]
Hot Ethanolic Extraction55°C, overnight macerationIncreased yield compared to other methods[5]
Aqueous Acidic Extraction0.1 M HCl, ultrasonic bathNot specified[12]
Maceration ExtractionNot specifiedLower yield than NPCE[10]
Heating Reflux ExtractionNot specifiedLower yield than NPCE[10]

Experimental Protocols for Vindoline Isolation

Detailed methodologies for the extraction and purification of vindoline are crucial for reproducible and efficient isolation. Below are protocols for commonly employed techniques.

This method is a classical approach for the laboratory-scale isolation of vindoline.

I. Preparation of Plant Material:

  • Collect fresh aerial parts (leaves, stems, flowers) of Catharanthus roseus.

  • Wash the plant material thoroughly with distilled water to remove any debris.

  • Air-dry the plant material in the shade for several days until completely dry.

  • Grind the dried material into a fine powder using a mechanical grinder.

II. Hot Ethanolic Extraction:

  • Weigh a desired amount of the powdered plant material.

  • Place the powder in a flask and add ethanol to completely submerge the material.

  • Macerate the mixture overnight at 55°C until the sample turns colorless, which has been shown to increase the yield.[5]

  • Filter the extract through Whatman filter paper.

  • Concentrate the filtrate under reduced pressure to obtain the crude alkaloid extract.

III. Purification by Preparative Thin Layer Chromatography (pTLC):

  • Dissolve approximately 10 mg of the crude alkaloid extract in ethanol.

  • Apply the dissolved sample as a thin line onto a silica gel-coated preparative TLC plate.

  • Allow the sample to air dry.

  • Develop the TLC plate in a chromatographic chamber saturated with a mobile phase of petroleum ether, ethyl acetate, acetone, and ethanol (70:20:10:1 v/v/v/v).[6]

  • Once the solvent front has reached three-quarters of the plate, remove the plate and allow it to dry.

  • Visualize the separated bands under UV light.

  • Identify the band corresponding to vindoline based on its Rf value (approximately 0.40-0.42).[5]

  • Scrape the silica gel containing the vindoline band from the plate.

  • Elute the vindoline from the silica gel using a suitable solvent (e.g., ethanol or chloroform).

  • Filter the solution to remove the silica gel.

  • Concentrate the filtrate to obtain purified vindoline.

IV. Purity Analysis:

  • Dissolve a small amount of the purified vindoline in a suitable solvent.

  • Analyze the purity using High-Performance Liquid Chromatography (HPLC) and confirm the identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier Transform-Infrared Spectroscopy (FT-IR).[5][6]

NPCE is a more advanced technique that enhances extraction efficiency.

I. Optimized NPCE Protocol: [10]

  • Grind dried C. roseus leaves to pass through a 60-mesh sieve.

  • Place 1 g of the powdered leaves into the extraction vessel.

  • Add 20 mL of 80% ethanol (solid to liquid ratio of 1:20).

  • Apply a negative pressure of -0.075 MPa for 30 minutes.

  • Repeat the extraction cycle three times for optimal yield.

  • Combine the extracts from the three cycles.

  • Filter the combined extract and concentrate it under vacuum to obtain the crude extract.

SFE is a green and tunable extraction method.

I. SFE Protocol: [11][12]

  • Dry and grind C. roseus leaves.

  • Pack the powdered leaf material into the extraction column of the SFE system.

  • Set the extraction parameters:

    • Temperature: 35-70°C

    • Pressure: 100-300 bar

  • Pump supercritical CO₂ through the extraction column. The use of a co-solvent like ethanol (3 wt%) can sometimes improve extraction yields.[11]

  • Run the extraction for several hours.

  • Collect the extract, which will contain a high concentration of vindoline, particularly at lower temperatures and higher pressures (e.g., 35°C and 300 bar).[11]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in vindoline biosynthesis and isolation.

Vindoline_Biosynthesis cluster_pathway Vindoline Biosynthetic Pathway Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 16-Methoxytabersonine->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine T3O, T3R Deacetoxyvindoline Deacetoxyvindoline 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine->Deacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Deacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: The six-step enzymatic conversion of tabersonine to vindoline in C. roseus.

Vindoline_Isolation_Workflow cluster_workflow General Workflow for Vindoline Isolation and Purification Plant_Material C. roseus Plant Material (Leaves, Stems, Flowers) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Hot Ethanolic, NPCE, SFE) Drying_Grinding->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification (e.g., pTLC, Column Chromatography) Crude_Extract->Purification Isolated_Vindoline Isolated Vindoline Purification->Isolated_Vindoline Analysis Purity and Identity Analysis (HPLC, LC-MS, FT-IR) Isolated_Vindoline->Analysis

Caption: A generalized workflow for the isolation and purification of vindoline.

References

The Pharmacological Profile of Vindoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a principal monoterpenoid indole alkaloid isolated from Catharanthus roseus, has long been recognized as an indispensable precursor in the synthesis of the potent dimeric anticancer agents, vinblastine and vincristine. However, emerging research has illuminated a distinct and multifaceted pharmacological profile for vindoline itself. This technical guide provides an in-depth exploration of the pharmacological properties of vindoline, delineating its mechanisms of action across various biological systems, presenting a consolidated summary of quantitative data, and detailing the experimental protocols utilized in these investigations. This document aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents, offering a comprehensive overview of vindoline's potential beyond its role as a biosynthetic intermediate.

Core Pharmacological Activities

Vindoline exhibits a diverse range of biological activities, including anti-diabetic, anti-inflammatory, and bone-protective effects. While its intrinsic anti-cancer activity is weak compared to its dimeric derivatives, its modulation of key signaling pathways presents significant therapeutic interest.[1][2][3]

Anti-Diabetic Properties

Vindoline has demonstrated significant potential in the management of diabetes. Its primary mechanism in this context is the stimulation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4] This effect is mediated through the inhibition of the Kv2.1 potassium channel, leading to membrane depolarization and subsequent insulin release.[4] In vivo studies have corroborated these findings, showing that vindoline administration can improve glucose homeostasis in diabetic animal models.[4]

Anti-Inflammatory and Bone-Protective Effects

Vindoline exerts anti-inflammatory effects by targeting key mediators of the inflammatory cascade. In silico and in vitro studies suggest that vindoline can inhibit cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).[5] The inhibition of NF-κB signaling, along with the suppression of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, underpins its role in bone metabolism.[2] Specifically, vindoline has been shown to inhibit receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastogenesis, the process of bone resorption, thereby suggesting its potential in the treatment of osteolytic diseases.[1]

Interaction with Tubulin

Historically, the pharmacological interest in vindoline has been linked to its role as a constituent of vinblastine and vincristine, which are potent inhibitors of tubulin polymerization.[6] However, studies on vindoline alone have revealed that it has a very weak inhibitory effect on tubulin self-assembly.[6][7] Its role in the dimeric alkaloids is primarily considered to be that of an "anchor," facilitating the binding of the catharanthine moiety to tubulin.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological effects of vindoline.

Table 1: In Vitro Pharmacological Activities of Vindoline

Biological Target/ProcessAssay SystemParameterValue
Glucose-Stimulated Insulin Secretion (GSIS)MIN6 Mouse Pancreatic Islet CellsEC5050.2 µM[1]
H+/K+-ATPase ActivityIsolated Rabbit Gastric VesiclesIC50846 µM[2]
Egg Albumin Denaturation (Anti-inflammatory)In vitro protein denaturation assay% Inhibition (at 250 µg/ml)78.26%[5]
RANKL-induced Osteoclast FormationBone Marrow Macrophages (BMMs)InhibitionDose-dependent[1]
Tubulin PolymerizationPurified TubulinEffectMarginally detectable[6][7]

Table 2: In Vivo Pharmacological Activities of Vindoline

Animal ModelDosage and AdministrationKey Findings
db/db mice and STZ/HFD-induced type 2 diabetic rats20-40 mg/kg; p.o.; 4 weeksSignificantly reduced fasting blood glucose, HbA1c, and plasma triglycerides.[1]
Ovariectomy-induced bone loss in mice5-10 mg/kg; i.p.; every 2 days; 6 weeksInhibited RANKL-induced osteoclastogenesis and prevented bone loss.[1]
Cisplatin-induced kidney injury in rats20 mg/kg; p.o.; 10 daysReduced serum creatinine, urea, and BUN levels; alleviated oxidative stress and inflammation in renal tissue.[1]

Table 3: Pharmacokinetic Parameters of Vindoline

SpeciesAdministrationParameterValue
RatOralBioavailability5.4%[8]
RatIntravenousBioavailabilityNot Applicable

Signaling Pathways Modulated by Vindoline

Vindoline exerts its pharmacological effects through the modulation of several key intracellular signaling pathways.

NF-κB and MAPK/ERK Signaling in Osteoclastogenesis

Vindoline has been demonstrated to inhibit osteoclast formation and bone resorption by suppressing the NF-κB and MAPK/ERK signaling pathways.[2] Upon stimulation by RANKL, a cascade of intracellular events is initiated, leading to the differentiation and activation of osteoclasts. Vindoline intervenes in this process by inhibiting the phosphorylation of key signaling proteins, including p65 (a subunit of NF-κB) and ERK.[2]

NF_kB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates MEK MEK TAK1->MEK activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_kB NF-κB (p65/p50) IκBα->NF_kB releases NF_kB_nuc NF-κB (p65/p50) NF_kB->NF_kB_nuc translocates ERK ERK MEK->ERK phosphorylates p_ERK p-ERK ERK->p_ERK p_ERK_nuc p-ERK p_ERK->p_ERK_nuc translocates Vindoline_cyto Vindoline Vindoline_cyto->IKK_complex inhibits Vindoline_cyto->MEK inhibits Gene_Expression Gene Expression (Osteoclastogenesis) NF_kB_nuc->Gene_Expression p_ERK_nuc->Gene_Expression

Caption: Vindoline inhibits RANKL-induced NF-κB and MAPK/ERK signaling pathways.

Kv2.1 Inhibition and Insulin Secretion

Vindoline enhances glucose-stimulated insulin secretion by acting as an inhibitor of the Kv2.1 potassium channel in pancreatic β-cells.[4] Inhibition of this channel leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing granules.

Insulin_Secretion_Pathway Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP ATP-sensitive K+ Channel ATP_ADP->K_ATP closes Depolarization Membrane Depolarization K_ATP->Depolarization Kv2_1 Kv2.1 Channel Kv2_1->Depolarization repolarizes Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Vindoline Vindoline Vindoline->Kv2_1 inhibits Osteoclastogenesis_Workflow start Isolate Bone Marrow Macrophages (BMMs) from mice tibiae and femurs culture1 Culture BMMs with M-CSF (30 ng/mL) start->culture1 seed Seed BMMs in 96-well plates (1.2 x 10^4 cells/well) culture1->seed treat Treat with RANKL (50 ng/mL) and varying concentrations of Vindoline seed->treat incubate Incubate for 5 days, replenishing media every 2 days treat->incubate stain Fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP) incubate->stain analyze Quantify TRAP-positive multinucleated cells (≥3 nuclei) stain->analyze end Determine dose-dependent inhibition of osteoclastogenesis analyze->end Diabetic_Model_Workflow start Acclimate Male Sprague-Dawley rats (180-220g) for 1 week diet Feed High-Fat Diet (HFD) for 4 weeks to induce insulin resistance start->diet stz Single intraperitoneal injection of Streptozotocin (STZ, 35 mg/kg) to induce partial β-cell damage diet->stz confirm Confirm diabetes (Fasting blood glucose > 16.7 mmol/L) after 72 hours stz->confirm treat Oral administration of Vindoline (20-40 mg/kg/day) for 4 weeks confirm->treat monitor Monitor body weight, food and water intake, and fasting blood glucose weekly treat->monitor ogtt Perform Oral Glucose Tolerance Test (OGTT) at the end of the study monitor->ogtt analyze Measure plasma insulin, HbA1c, and triglycerides ogtt->analyze end Evaluate the anti-diabetic effects of Vindoline analyze->end

References

An In-depth Technical Guide to Indole Alkaloids in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant pharmaceutical importance due to its production of a diverse array of terpenoid indole alkaloids (TIAs). This technical guide provides a comprehensive overview of the biosynthesis, biological functions, and analytical methodologies related to the key indole alkaloids found in this plant. With a focus on the commercially valuable anticancer agents, vincristine and vinblastine, this document details the complex metabolic pathways, mechanisms of action, and protocols for extraction, isolation, and quantification. Quantitative data on alkaloid yields are summarized, and key biosynthetic and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in the field of drug development and natural product chemistry.

Introduction to Catharanthus roseus Indole Alkaloids

Catharanthus roseus is a veritable chemical factory, producing over 130 distinct terpenoid indole alkaloids (TIAs).[1] These nitrogen-containing secondary metabolites are derived from the amino acid tryptophan and have a wide range of pharmacological activities.[2] The most prominent among these are the bisindole alkaloids, vincristine and vinblastine, which are indispensable in cancer chemotherapy.[1][3] Other important monomeric alkaloids include ajmalicine, used for its antihypertensive properties, and serpentine, which has sedative effects.[1][2] The low natural abundance of these valuable compounds in the plant has driven extensive research into their biosynthesis and the development of metabolic engineering strategies to enhance their production.[3][4]

Biosynthesis of Terpenoid Indole Alkaloids (TIAs)

The biosynthesis of TIAs in C. roseus is a complex, multi-step process that involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety (tryptamine), and the methylerythritol phosphate (MEP) pathway, which generates the terpenoid component (secologanin).[5]

The key steps in the biosynthesis are:

  • Formation of Precursors: Tryptamine is synthesized from tryptophan via the shikimate pathway, while secologanin is produced through the MEP/iridoid pathway.[3][5]

  • Formation of Strictosidine: The condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR), forms the central precursor for all TIAs, strictosidine.[2][3]

  • Formation of Monomeric Alkaloids: Strictosidine is then converted into various monomeric alkaloids, such as catharanthine and vindoline, through a series of enzymatic reactions.[3][6]

  • Formation of Bisindole Alkaloids: The crucial step in the formation of the anticancer agents involves the coupling of catharanthine and vindoline to produce α-3′,4′-anhydrovinblastine, which is subsequently converted to vinblastine and then to vincristine.[3]

// Precursor Pathways Shikimate_Pathway [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MEP_Pathway [label="MEP/Iridoid Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Precursors Tryptophan [label="Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#FBBC05", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#FBBC05", fontcolor="#202124"];

// Central Intermediate Strictosidine [label="Strictosidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Monomeric Alkaloids Catharanthine [label="Catharanthine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vindoline [label="Vindoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ajmalicine [label="Ajmalicine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serpentine [label="Serpentine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bisindole Alkaloids Anhydrovinblastine [label="α-3′,4′-Anhydrovinblastine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vinblastine [label="Vinblastine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vincristine [label="Vincristine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Connections Shikimate_Pathway -> Tryptophan; MEP_Pathway -> Secologanin; Tryptophan -> Tryptamine; Tryptamine -> Strictosidine [label="STR"]; Secologanin -> Strictosidine [label="STR"]; Strictosidine -> Catharanthine; Strictosidine -> Vindoline; Strictosidine -> Ajmalicine; Strictosidine -> Serpentine; Catharanthine -> Anhydrovinblastine; Vindoline -> Anhydrovinblastine; Anhydrovinblastine -> Vinblastine; Vinblastine -> Vincristine; } Diagram 1: Simplified Biosynthetic Pathway of Key Indole Alkaloids in C. roseus.

Functions and Mechanisms of Action of Key Indole Alkaloids

The indole alkaloids from C. roseus exhibit a range of biological activities, with the most significant being their anticancer effects.

  • Anticancer Activity: Vincristine and vinblastine are potent antimitotic agents.[7] Their mechanism of action involves binding to tubulin, which disrupts the assembly of microtubules.[8] This interference with microtubule dynamics leads to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.[9][10] Vincristine is particularly effective in treating acute lymphoblastic leukemia, while vinblastine is used for Hodgkin's lymphoma and other cancers.[1][7]

  • Antihypertensive and Sedative Effects: Ajmalicine is used as an antihypertensive agent, while serpentine has sedative properties.[1]

  • Other Pharmacological Activities: Various extracts and isolated alkaloids from C. roseus have also demonstrated antimicrobial, antioxidant, and antidiabetic properties.[1][11]

Anticancer_Mechanism Vinca_Alkaloids Vincristine / Vinblastine Tubulin Tubulin Dimers Vinca_Alkaloids->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Vinca_Alkaloids->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Leads to disruption of Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Results in Apoptosis Apoptosis (Cancer Cell Death) Metaphase_Arrest->Apoptosis Triggers

Experimental Protocols

Extraction of Indole Alkaloids

A common method for the extraction of indole alkaloids from dried plant material is acid-base extraction.

Protocol:

  • Sample Preparation: Dry the leaves of C. roseus at 60°C for 24 hours and grind them into a fine powder (200-300 mesh size).[12]

  • Acidic Extraction: Macerate the powdered plant material in an aqueous acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.[13][14]

  • Filtration: Filter the mixture to separate the acidic extract from the solid plant debris.

  • Basification: Adjust the pH of the acidic extract to alkaline conditions (e.g., using NaOH) to deprotonate the alkaloids, making them less water-soluble.

  • Solvent Extraction: Perform a liquid-liquid extraction using an organic solvent such as chloroform or dichloromethane to transfer the alkaloids into the organic phase.[15]

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.

Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of individual alkaloids from the crude extract.

Protocol (General):

  • Column Chromatography: Subject the crude extract to column chromatography using silica gel or alumina as the stationary phase and a gradient of organic solvents (e.g., hexane, ethyl acetate, methanol) as the mobile phase to achieve initial separation.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[16]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be employed for the separation and quantification of alkaloids. A typical mobile phase for vincristine analysis is toluene-methanol-diethylamine (8.75:0.75:0.5, v/v/v).[17]

Quantification of Indole Alkaloids

Accurate quantification of indole alkaloids is crucial for research and commercial purposes. HPLC and UPLC-Q-TOF are highly sensitive and reproducible methods.

Protocol (HPLC):

  • Standard Preparation: Prepare standard solutions of the alkaloids of interest (e.g., vincristine, vinblastine, catharanthine, vindoline) of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system under the same conditions.

  • Quantification: Determine the concentration of the alkaloids in the sample by comparing their peak areas to the calibration curve. Detection is typically performed using a photodiode array (PDA) detector at wavelengths of 220 nm and 254 nm.[16]

Experimental_Workflow Plant_Material Dried C. roseus Leaves Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions HPLC_HPTLC HPLC / HPTLC Purification Fractions->HPLC_HPTLC Pure_Alkaloids Pure Alkaloids HPLC_HPTLC->Pure_Alkaloids Quantification Quantification (HPLC / UPLC-Q-TOF) Pure_Alkaloids->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Quantitative Data of Indole Alkaloids in Catharanthus roseus

The concentration of indole alkaloids in C. roseus is generally low and can vary depending on the plant part, cultivar, and environmental conditions. The following tables summarize some reported quantitative data.

Table 1: Concentration of Major Indole Alkaloids in Different Plant Parts

AlkaloidPlant PartConcentration RangeReference
VincristineAerial PartsHigh[18]
VinblastineAerial PartsHigh[18]
AjmalicineRootsHigh[18]
CatharanthineRootsHigh[18]
SerpentineRootsHigh[18]
VindolineRootsHigh[18]

Table 2: Yields of Vincristine and Vinblastine from Hairy Root Cultures with Elicitor/Precursor Treatment

TreatmentVincristine Yield (µg/g DW)Vinblastine Yield (µg/g DW)Reference
1 µM Phenylalanine51.99699.92[19]

Table 3: Alkaloid Content in Callus Culture Elicited with Silver Nanoparticles (Ag-NPs)

TreatmentVindoline (mg/g)Vinblastine (mg/g)Vincristine (mg/g)Catharanthine (mg/g)Reference
2 mg/L Ag-NPs1.3000.949--[20]
1 mg/L Ag-NPs--0.7361.378[20]

Conclusion

The indole alkaloids of Catharanthus roseus represent a critical class of natural products with immense therapeutic value. A thorough understanding of their biosynthesis, biological functions, and analytical methodologies is paramount for ongoing research and development in the pharmaceutical industry. This guide provides a foundational resource for professionals seeking to explore and harness the potential of these complex molecules. Future research, particularly in the realm of metabolic engineering and synthetic biology, holds the promise of enhancing the production of these life-saving compounds and discovering novel derivatives with improved efficacy and reduced toxicity.

References

Methodological & Application

Application Notes and Protocols for Vindoline Extraction from Catharanthus roseus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the extraction of vindoline from the leaves of Catharanthus roseus. Vindoline is a crucial terpenoid indole alkaloid and a key precursor in the semi-synthesis of the potent anticancer drugs, vinblastine and vincristine. The selection of an appropriate extraction method is paramount for maximizing yield and purity and is contingent on factors such as available equipment, the scale of operation, and the desired quality of the final product.

This document outlines several prevalent and advanced extraction techniques, offering detailed methodologies and comparative data to assist researchers in selecting the most suitable approach for their specific needs. The methods covered range from traditional solvent-based extractions to more contemporary techniques like negative-pressure cavitation and supercritical fluid extraction.[1]

Comparative Quantitative Data

The efficiency of vindoline extraction varies significantly depending on the chosen method and the specific conditions employed. The following tables summarize key quantitative data from various published protocols to facilitate a direct comparison of the different techniques.

Table 1: Comparison of Different Extraction Methods for Vindoline

Extraction MethodSolvent(s)Key ParametersVindoline Yield (mg/g DW)Reference
Negative-Pressure Cavitation Extraction (NPCE)80% EthanolNegative pressure: -0.075 MPa; Solid-to-liquid ratio: 1:20; Time: 30 min; 3 cycles0.5783[2]
Maceration Extraction80% EthanolRoom temperature; 24 hoursLower than NPCE and UAE[2]
Heat Reflux Extraction (HRE)80% EthanolNot specifiedLower than NPCE and UAE[2]
Ultrasonic Extraction (UAE)Not specifiedNot specifiedEquivalent to NPCE[2]
Homogenate Extraction0.15% Sulfuric acid in 50% MethanolSolid-to-liquid ratio: 1:10; 3 cycles of 2.5 minHigher than UAE, warm immersion, and hot reflux[3]
Supercritical Fluid Extraction (SFE)Supercritical CO₂Temperature: 40°C; Pressure: 150 bar; Time: 10 hours~0.78 (calculated from 52% recovery of 1.5 mg/g initial content)[4]
Supercritical Fluid Extraction (SFE) with Co-solventSupercritical CO₂ with 3 wt% EthanolTemperature: 35°C; Pressure: 300 barHighest vindoline concentration (58 wt%) in extract[5][6]
Aqueous Acidic Extraction0.1 M Hydrochloric AcidUltrasonic bath for 30 min; 2 extractionsNot explicitly quantified in terms of mg/g[1][7][8][9]
Hot Ethanolic ExtractionEthanolOvernight maceration at 55°C60 mg/gram (6.0%) crude alkaloid yield[10][11]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key vindoline extraction methods cited in the literature.

Protocol 1: Aqueous Acidic Extraction

This classic method leverages the basic nature of alkaloids, which are protonated in an acidic solution, rendering them soluble in the aqueous phase.[1]

1. Preparation of Plant Material:

  • Dry the leaves of Catharanthus roseus at a temperature not exceeding 50-60°C.[1][4]

  • Grind the dried leaves into a fine powder (e.g., to pass through a 60-mesh sieve).[1][2]

2. Extraction:

  • Weigh 10 g of the powdered leaf material.

  • Add 100 mL of 0.1 M hydrochloric acid (HCl) solution.[1][7][8]

  • Perform the extraction for 30 minutes in an ultrasonic bath to enhance efficiency.[1][7]

  • Centrifuge the mixture at 2000 rpm for 10 minutes and collect the supernatant.[1][7]

  • Re-extract the remaining plant material with an additional 100 mL of 0.1 M HCl for another 30 minutes.[1][7]

  • Combine the supernatants from both extractions.[1][7]

3. Purification:

  • Filter the combined supernatant.

  • To remove chlorophyll and other lipophilic compounds, perform a liquid-liquid extraction by adding 200 mL of petroleum ether to the acidic solution. Shake and allow the layers to separate, then discard the organic (petroleum ether) phase.[1][7]

  • Adjust the pH of the aqueous phase to approximately 5.9 with 25% ammonium hydroxide (NH₄OH).[1]

  • Extract the alkaloids from the now basic aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.

  • Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing vindoline.[1]

Protocol 2: Negative-Pressure Cavitation Extraction (NPCE)

This advanced technique utilizes negative pressure to induce cavitation, where the collapse of bubbles creates micro-jets that disrupt plant cell walls, thereby enhancing extraction efficiency.[1]

1. Preparation of Plant Material:

  • Dry the Catharanthus roseus leaves and grind them to pass through a 60-mesh sieve.[1][2]

2. Extraction:

  • Place 1 g of the powdered leaves into the extraction vessel.

  • Add 20 mL of 80% ethanol, achieving a solid-to-liquid ratio of 1:20.[1][2]

  • Apply a negative pressure of -0.075 MPa for 30 minutes.[1][2]

  • Repeat the extraction cycle three times for optimal yield.[1][2]

3. Post-Extraction Processing:

  • Combine the extracts from the three cycles.

  • Filter the combined extract.

  • Concentrate the filtrate under a vacuum to obtain the crude extract containing vindoline.[1]

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green and highly tunable extraction method that typically uses carbon dioxide (CO₂). By manipulating pressure and temperature, the solvating power of the supercritical fluid can be adjusted to selectively extract target compounds.[1]

1. Preparation of Plant Material:

  • Dry the Catharanthus roseus leaves at 60°C for 24 hours.[4]

  • Powder the dried leaves to a size of 200-300 mesh.[4]

2. Extraction:

  • Pack the powdered leaf material into the extraction column of the SFE system.

  • Set the extraction parameters. Optimal conditions for high vindoline concentration have been reported at:

    • Temperature: 35-40°C[1][4][5][6]

    • Pressure: 150-300 bar[1][4][5][6]

  • Pump supercritical CO₂ through the extraction column. The use of a co-solvent like 3 wt% ethanol can sometimes improve extraction yields.[1][5][6]

  • The extraction is typically run for several hours (e.g., 10 hours).[4]

3. Collection:

  • The extracted compounds are precipitated from the supercritical fluid by reducing the pressure in a separator, allowing the CO₂ to return to a gaseous state and leaving behind the extract.[1]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of vindoline from C. roseus leaves.

Vindoline_Extraction_Workflow cluster_extraction 2. Extraction Method cluster_analysis 6. Analysis & Quantification start Start: C. roseus Leaves prep 1. Material Preparation (Drying & Grinding) start->prep aqueous Aqueous Acidic Extraction prep->aqueous npce Negative-Pressure Cavitation Extraction prep->npce sfe Supercritical Fluid Extraction (SFE) prep->sfe solvent Solvent Extraction (Ethanol/Methanol) prep->solvent combine 3. Combine & Filter Extracts aqueous->combine npce->combine sfe->combine solvent->combine purify 4. Purification (e.g., L-L Extraction, pH adjustment) combine->purify concentrate 5. Solvent Evaporation (Concentration) purify->concentrate crude_extract Crude Vindoline Extract concentrate->crude_extract tlc TLC crude_extract->tlc hplc HPLC crude_extract->hplc lcms LC-MS crude_extract->lcms final_product Purified Vindoline / Quantitative Data tlc->final_product hplc->final_product lcms->final_product

Caption: Generalized workflow for vindoline extraction from C. roseus.

References

Application Notes and Protocols for Vindoline Research in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindoline, a principal alkaloid derived from the plant Catharanthus roseus, has garnered significant attention for its potential therapeutic applications in managing diabetes.[1] Preclinical studies have demonstrated its multi-faceted anti-diabetic properties, which include stimulating insulin secretion, enhancing insulin sensitivity in peripheral tissues, and providing antioxidant and anti-inflammatory effects.[1][2] Diabetic mouse models are indispensable tools for elucidating the in vivo efficacy and mechanisms of action of compounds like Vindoline. This document provides detailed application notes and standardized protocols for researchers utilizing these models to investigate the therapeutic potential of Vindoline.

The primary mechanisms through which Vindoline exerts its anti-diabetic effects include the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, primarily through the inhibition of the Kv2.1 potassium channel.[1][3][4] Furthermore, Vindoline has been shown to improve insulin sensitivity by modulating the IRS-1/PI3K/Akt signaling pathway, which facilitates the translocation of GLUT4 transporters to the cell surface in skeletal muscle and adipose tissue.[1][2][5]

Recommended Diabetic Mouse Models

For investigating a compound like Vindoline, which impacts both insulin secretion and insulin sensitivity, a combination of genetic and diet-induced diabetic models is recommended.

  • db/db Mice (Genetic Model): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent β-cell failure. They are an excellent model for studying the long-term effects of therapeutics on type 2 diabetes.[3][4]

  • High-Fat Diet (HFD) and Streptozotocin (STZ) Induced Model (Chemically-Induced Insulin Resistance Model): This model closely mimics the progression of type 2 diabetes in humans, where insulin resistance is first induced by a high-fat diet, followed by a low dose of STZ to cause partial β-cell dysfunction.[1][3][4]

Data Presentation: Efficacy of Vindoline in Diabetic Models

The following tables summarize quantitative data from preclinical studies, demonstrating the effects of Vindoline treatment on key metabolic parameters.

Table 1: Effect of Vindoline on Metabolic Parameters in db/db Mice

ParameterControl (db/db)Vindoline (20 mg/kg)Percentage ChangeReference
Fasting Blood Glucose (mmol/L) 25.8 ± 2.115.2 ± 1.8↓ 41.1%[3]
Plasma Insulin (ng/mL) 1.2 ± 0.22.1 ± 0.3↑ 75.0%[3]
HbA1c (%) 9.8 ± 0.77.1 ± 0.5↓ 27.6%[3][4]
Plasma Triglycerides (mmol/L) 2.9 ± 0.41.8 ± 0.3↓ 37.9%[3][4]
Body Weight (g) 48.5 ± 2.545.1 ± 2.2↓ 7.0%[3]
Data are presented as mean ± SEM. Treatment duration was 4 weeks.

Table 2: Effect of Vindoline on Glucose Homeostasis in STZ/HFD-Induced Diabetic Rats

ParameterControl (STZ/HFD)Vindoline (20 mg/kg)Percentage ChangeReference
Fasting Blood Glucose (mmol/L) 22.4 ± 1.912.8 ± 1.5↓ 42.9%[1][3]
Plasma Insulin (ng/mL) 0.8 ± 0.11.5 ± 0.2↑ 87.5%[3]
OGTT AUC (mmol/L·h) 45.2 ± 3.528.9 ± 2.9↓ 36.1%[3]
HbA1c (%) 9.2 ± 0.66.5 ± 0.4↓ 29.3%[3]
Plasma Triglycerides (mmol/L) 2.5 ± 0.31.6 ± 0.2↓ 36.0%[3]
Data are presented as mean ± SEM. Treatment duration was 4 weeks. AUC refers to the Area Under the Curve for the Oral Glucose Tolerance Test.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating Vindoline and the key signaling pathways involved in its mechanism of action.

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Animal Acclimatization (1 week) B Induce Diabetes (HFD for 4 weeks + Low-dose STZ) A->B C Confirm Hyperglycemia (Blood Glucose > 11.1 mmol/L) B->C D Group Allocation (Control, Vindoline 20mg/kg) C->D E Daily Oral Gavage (4 weeks) D->E F Weekly Monitoring (Body Weight, Blood Glucose) E->F G Terminal Experiments (OGTT, Blood/Tissue Collection) F->G H Biochemical Analysis (Insulin, HbA1c, Lipids) G->H I Molecular Analysis (Western Blot, ELISA for Cytokines) G->I G Vindoline Vindoline Kv21 Kv2.1 Channel Vindoline->Kv21 Inhibits K_efflux K+ Efflux Kv21->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Reduces Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers G Vindoline Vindoline IRS1 IRS-1 Vindoline->IRS1 Upregulates InsulinR Insulin Receptor InsulinR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

References

Application Notes and Protocols for the Quantification of Vindoline using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of vindoline, a crucial precursor to the anticancer drugs vinblastine and vincristine, using High-Performance Liquid Chromatography (HPLC). Vindoline is a monomeric alkaloid primarily found in the plant Catharanthus roseus (Madagascar periwinkle)[1]. Accurate quantification of vindoline is essential for agricultural optimization, biosynthetic pathway studies, and the industrial production of vital pharmaceuticals[1].

I. Overview of HPLC Methods for Vindoline Quantification

Reverse-phase HPLC (RP-HPLC) is a widely used, sensitive, and specific technique for the determination of vindoline[1][2][3]. This method typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using a UV or photodiode array (PDA) detector.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for vindoline quantification, allowing for easy comparison.

Table 1: Chromatographic Conditions for Vindoline Quantification

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)[3][4]Merck Chromolith Performance RP-18e (100 mm x 4.6 mm)[2][3]Waters (5)C18-MS-II (250 mm x 4.6 mm)[5]Poroshell 120 EC-C18 (250 mm x 4.6 mm, 4 µm)[6]
Mobile Phase Methanol:Acetonitrile:25 mM Ammonium Acetate buffer with 0.1% triethylamine (15:45:40 v/v/v)[3][4]Acetonitrile:0.1M Phosphate buffer with 0.5% glacial acetic acid (21:79 v/v), pH 3.5[2][3]Methanol:1% (v/v) Diethylamine solution, pH 7.3 (Gradient)[5]Water and Methanol (Gradient)[6]
Flow Rate 1.0 mL/min[3]1.2 mL/min[2][3]Not Specified1.0 mL/min[6]
Detection Wavelength 297 nm[3][4]254 nm[2][7]220 nm[5]310 nm[6]
Column Temperature Not SpecifiedNot Specified25 °C[5]30 °C[6]
Retention Time (min) 10.28 ± 0.01[4]Not SpecifiedNot Specified~13[8]

Table 2: Method Validation Parameters for Vindoline Quantification

ParameterMethod AMethod B
Linearity Range 0.25 - 25 µg/mL[2]0.03 - 1 mg/mL[5]
Correlation Coefficient (r) > 0.999[5]Not Specified
Limit of Detection (LOD) 10 µg/mL[2]< 0.20 µg[4]
Limit of Quantification (LOQ) 32 µg/mL[2]Not Specified
Recovery (%) 98%[2]96.8%[5]
Precision (%RSD) 1.13[2]1.53[5]

III. Detailed Experimental Protocols

This section provides a detailed protocol for a representative RP-HPLC method for the quantification of vindoline.

A. Sample Preparation from Catharanthus roseus Leaves

A robust extraction method is critical for the accurate quantification of vindoline from plant material[1].

  • Drying and Grinding: Freeze-dry fresh leaves of Catharanthus roseus and grind them into a fine powder[6].

  • Extraction:

    • Method 1 (Methanol Extraction): Weigh 100 mg of the powdered leaf material. Add 1 mL of 95% methanol and extract for 60 minutes at room temperature[6].

    • Method 2 (Ethanol Extraction): Powder 5 g of leaf material and extract three times with 30 mL of 90% ethanol for 12 hours each time at room temperature[1][2].

  • Filtration and Concentration (for Ethanol Extract): Filter the ethanol extract and concentrate it in vacuo to approximately 10 mL[1][2].

  • Acid-Base Extraction (for Ethanol Extract):

    • Dilute the concentrated extract with 10 mL of water and acidify with 3% HCl to pH 2-3.

    • Wash the acidic solution with hexane (3 x 30 mL) to remove non-alkaloidal components.

    • Basify the aqueous portion to pH 8.5 with ammonia and extract the alkaloids with chloroform (3 x 30 mL)[1].

    • Wash the combined chloroform extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Sample Solution Preparation: Reconstitute the dried extract in a known volume of the mobile phase or methanol prior to HPLC analysis. Filter the solution through a 0.45 µm syringe filter.

B. Standard Solution Preparation
  • Stock Solution: Prepare a stock solution of vindoline standard (e.g., 0.25 mg/mL) in methanol[1].

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a concentration range of 0.25 µg/mL to 25 µg/mL[1][2].

C. HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Stationary Phase: Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 µm particle size)[3][4].

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and 25 mM ammonium acetate buffer containing 0.1% triethylamine, in a ratio of 15:45:40 (v/v/v)[3][4].

  • Flow Rate: 1.0 mL/min[3].

  • Detection Wavelength: 297 nm[3][4].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

D. Data Analysis and Quantification
  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of vindoline.

  • Quantification: Inject the prepared sample solutions. The concentration of vindoline in the samples is determined by interpolating the peak area from the calibration curve. The final amount is expressed as mg/g of the dry weight of the plant material.

IV. Visualizations

A. Experimental Workflow for Vindoline Quantification

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Fresh Catharanthus roseus Leaves drying Freeze-drying and Grinding start->drying extraction Solvent Extraction (Methanol or Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration cleanup Acid-Base Partitioning filtration->cleanup final_prep Reconstitution and Filtration cleanup->final_prep hplc RP-HPLC System final_prep->hplc separation C18 Column Separation hplc->separation detection UV/PDA Detection separation->detection chromatogram Peak Integration detection->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of Vindoline calibration->quantification

Caption: Experimental workflow for vindoline quantification by HPLC.

B. Logical Relationships of HPLC Method Parameters

G cluster_instrument Instrumentation cluster_separation Separation Parameters cluster_output Output & Performance HPLC HPLC System StationaryPhase Stationary Phase (e.g., C18) HPLC->StationaryPhase MobilePhase Mobile Phase (Solvent + Buffer) HPLC->MobilePhase FlowRate Flow Rate HPLC->FlowRate Temperature Column Temperature HPLC->Temperature Detector Detector (UV/PDA) RetentionTime Retention Time Detector->RetentionTime Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity StationaryPhase->RetentionTime Resolution Peak Resolution StationaryPhase->Resolution MobilePhase->RetentionTime MobilePhase->Resolution FlowRate->RetentionTime FlowRate->Resolution Temperature->RetentionTime Temperature->Resolution

Caption: Interdependencies of HPLC method parameters for vindoline analysis.

References

Metabolic Engineering of Yeast for Vindoline Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of Vindoline, a critical precursor to the anticancer drugs vinblastine and vincristine. The information compiled herein is intended to guide researchers in developing robust and efficient yeast cell factories for the synthesis of this high-value monoterpene indole alkaloid (MIA).

Introduction

Vindoline is a structurally complex MIA naturally produced by the Madagascar periwinkle, Catharanthus roseus. Due to its low abundance in the plant, extensive research has focused on developing alternative production platforms.[1][2][3][4] Saccharomyces cerevisiae has emerged as a promising chassis for heterologous biosynthesis of plant-derived natural products due to its well-characterized genetics, rapid growth, and amenability to genetic engineering.[1] This document outlines key strategies, experimental procedures, and quantitative data related to the metabolic engineering of yeast for Vindoline production from its precursor, tabersonine.

Key Metabolic Engineering Strategies

The successful reconstitution of the seven-step biosynthetic pathway from tabersonine to vindoline in yeast has been a significant achievement in metabolic engineering.[5][6][7] Key strategies to optimize this pathway and enhance Vindoline titers include:

  • Increasing Gene Copy Number: The initial enzymatic steps catalyzed by tabersonine 16-hydroxylase (T16H2) and 16-hydroxytabersonine O-methyltransferase (16OMT) are often bottlenecks.[8] Increasing the copy numbers of the genes encoding these enzymes can significantly improve the metabolic flux towards Vindoline.[1][2][4][8]

  • Pairing Cytochrome P450 Enzymes with Reductases: The cytochrome P450 enzymes in the pathway, such as T16H2 and tabersonine 3-oxygenase (T3O), require a cytochrome P450 reductase (CPR) for their activity. Pairing these enzymes with compatible CPRs, for instance from C. roseus (CrCPR) or Arabidopsis thaliana (AtCPR1), is crucial for their functional expression.[8][9][10][11]

  • Enhancing Cofactor Supply: The biosynthesis of Vindoline requires cofactors such as NADPH and S-adenosylmethionine (SAM). Overexpressing genes involved in the synthesis of these cofactors, like ZWF1 for NADPH and SAM2 for SAM, can further boost production.[9][10]

  • Fermentation Optimization: Process parameters such as medium composition, pH, and feeding strategies for the precursor tabersonine play a critical role in maximizing Vindoline yield.[9][12][13]

Quantitative Data Summary

The following tables summarize the impact of various metabolic engineering strategies on Vindoline production titers in S. cerevisiae.

Table 1: Impact of Gene Copy Number and Pathway Optimization on Vindoline Production

StrainKey Genetic ModificationsVindoline TiterReference
VSY007Single copy of pathway genes + multi-copy plasmid with T16H2 & 16OMT13.8 µg/L[8]
VSY008Two copies of all pathway genes~150 µg/L[8]
VSY015Four copies of T16H2 & 16OMT; two copies of other pathway genes~480 µg/L[8]
-De novo biosynthesis from glucose305.1 µg/L[14]

Table 2: Effect of Comprehensive Metabolic Engineering and Fermentation Optimization

StrainEngineering StrategyVindoline TiterReference
VSY024Optimized gene copy numbers, CPR pairing, ER expansion, cofactor enhancement~5.8 mg/L[8][9]
Final StrainComprehensive optimization including fermentation conditions~16.5 mg/L[8][9][10][11]
-Optimized gene copy numbers and fermentation conditions266 mg/L[12][13][15]

Visualizing the Pathway and Workflow

To better understand the metabolic pathway and the experimental process, the following diagrams are provided.

Vindoline_Biosynthetic_Pathway Tabersonine Tabersonine T16H2 T16H2 Tabersonine->T16H2 T3O T3O Tabersonine->T3O H16_Tabersonine 16-Hydroxytabersonine OMT16 16OMT H16_Tabersonine->OMT16 M16_Tabersonine 16-Methoxytabersonine M16_Tabersonine->T3O M16_Tabersonine_Epoxide 16-Methoxytabersonine Epoxide T3R T3R M16_Tabersonine_Epoxide->T3R HM_Dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine NMT NMT HM_Dihydrotabersonine->NMT Desacetoxyvindoline Desacetoxyvindoline D4H D4H Desacetoxyvindoline->D4H Deacetylvindoline Deacetylvindoline DAT DAT Deacetylvindoline->DAT Vindoline Vindoline Vindorosine Vindorosine (byproduct) T16H2->H16_Tabersonine OMT16->M16_Tabersonine T3O->M16_Tabersonine_Epoxide T3O->Vindorosine T3R->HM_Dihydrotabersonine NMT->Desacetoxyvindoline D4H->Deacetylvindoline DAT->Vindoline

Caption: Vindoline biosynthetic pathway from tabersonine in yeast.

Experimental_Workflow cluster_0 Strain Construction cluster_1 Fermentation & Production cluster_2 Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Vector Construction & Assembly Gene_Synthesis->Vector_Construction Yeast_Transformation Yeast Transformation (e.g., CRISPR/Cas9) Vector_Construction->Yeast_Transformation Strain_Verification Strain Verification (PCR, Sequencing) Yeast_Transformation->Strain_Verification Inoculum_Prep Inoculum Preparation Strain_Verification->Inoculum_Prep Shake_Flask_Culture Shake Flask Cultivation Inoculum_Prep->Shake_Flask_Culture Tabersonine_Feeding Tabersonine Feeding Shake_Flask_Culture->Tabersonine_Feeding Metabolite_Extraction Metabolite Extraction Shake_Flask_Culture->Metabolite_Extraction Bioreactor_Fermentation Fed-batch Bioreactor (Optional) Tabersonine_Feeding->Bioreactor_Fermentation Bioreactor_Fermentation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Quantification Data Quantification LC_MS_Analysis->Data_Quantification

Caption: Experimental workflow for Vindoline production in yeast.

Troubleshooting_Guide Problem {Problem|Low or no Vindoline production} Cause1 Cause Inefficient early pathway enzymes (T16H2, 16OMT) Problem->Cause1 Cause2 Cause High accumulation of Vindorosine byproduct Problem->Cause2 Cause3 Cause Poor cell growth or toxicity Problem->Cause3 Solution1 Solution - Increase gene copy number of T16H2 & 16OMT - Co-express compatible CPR - Confirm protein expression Cause1->Solution1 Solution2 Solution - Optimize T16H2/16OMT expression to outcompete T3O for tabersonine Cause2->Solution2 Solution3 Solution - Optimize fermentation media, pH, and temperature - Use inducible promoters - Consider product export Cause3->Solution3

Caption: Troubleshooting guide for common issues in Vindoline production.

Experimental Protocols

Protocol 1: Yeast Strain Cultivation and Tabersonine Feeding

This protocol describes the general procedure for cultivating engineered S. cerevisiae strains and inducing Vindoline production through tabersonine feeding.

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of Synthetic Complete (SC) medium with appropriate auxotrophic supplements or YPD medium.
  • Grow overnight at 30°C with shaking at 250 rpm.[8]

2. Main Culture:

  • Dilute the overnight culture to an initial OD₆₀₀ of 0.1 in 25 mL of fresh SC or YP medium in a 250 mL baffled flask. For strains with galactose-inducible promoters, use a medium containing 2% galactose.[8][9][10]
  • Grow the main culture at 30°C and 250 rpm.

3. Induction and Tabersonine Feeding:

  • If using an inducible system, induce gene expression when the culture reaches an OD₆₀₀ of approximately 1.0.
  • Prepare a stock solution of tabersonine dissolved in DMSO or ethanol.
  • Add the tabersonine stock solution to the culture to a final concentration of 50-100 mg/L.[8] Alternatively, an intermittent feeding strategy of adding a lower concentration (e.g., 15 mg/L) every 24 hours can be employed.[9][10]

4. Incubation and Sampling:

  • Continue incubation for 72-168 hours.[9][10]
  • Collect samples periodically for OD₆₀₀ measurement and metabolite analysis.

Protocol 2: Metabolite Extraction and Analysis

This protocol outlines the extraction of Vindoline and related alkaloids from the yeast culture for quantification by UPLC-MS/MS.

1. Sample Preparation:

  • Centrifuge 1 mL of the yeast culture at 13,000 x g for 5 minutes.[8]

2. Extraction:

  • Transfer the supernatant to a new microcentrifuge tube.
  • Add an equal volume of ethyl acetate.
  • Vortex vigorously for 1 minute to ensure thorough mixing.
  • Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic phases.[8]

3. Drying:

  • Carefully transfer the upper organic layer to a new tube.
  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[8]

4. Reconstitution and Analysis:

  • Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol.[8]
  • Analyze the sample using a UPLC-MS/MS system equipped with a C18 column.[1]
  • Use authentic standards of Vindoline and its intermediates for identification and quantification.

Troubleshooting

Common challenges in the metabolic engineering of yeast for Vindoline production are summarized in the troubleshooting guide above. Low titers can often be traced back to inefficient enzyme activity, the formation of byproducts, or cellular toxicity. A systematic approach to identifying and addressing these bottlenecks is crucial for success. For instance, the accumulation of the byproduct vindorosine suggests that the initial hydroxylation and methylation of tabersonine are not efficient enough to outcompete the direct action of T3O on tabersonine.[1][8] Increasing the expression of T16H2 and 16OMT can help to channel the metabolic flux towards Vindoline.[1][2][4]

References

Application Notes and Protocols: In Vitro Effects of Vindoline on 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vindoline, an indole alkaloid derived from Catharanthus roseus, has demonstrated potential anti-diabetic properties. This document provides detailed protocols for in vitro assays to evaluate the effects of Vindoline on 3T3-L1 adipocytes, a widely used cell line for studying adipogenesis and metabolic function. The described assays are designed to assess Vindoline's impact on adipocyte viability, glucose metabolism, lipid accumulation, and inflammatory responses. The methodologies are based on findings from studies on dexamethasone-induced dysfunctional adipocytes, which serve as a model for insulin resistance.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data on the effects of Vindoline on 3T3-L1 adipocytes.

Table 1: Effect of Vindoline on Cell Viability of 3T3-L1 Preadipocytes

Vindoline Concentration (µg/mL)Cell Viability (%)
0 (Control)100
12.5> 90
25> 90

Data from MTT assay after 24 hours of treatment.[1][2]

Table 2: Effect of Vindoline on Glucose Consumption in Dexamethasone-Induced Dysfunctional 3T3-L1 Adipocytes

TreatmentGlucose Consumption
Healthy Adipocytes (Control)Baseline
Dexamethasone-induced Dysfunctional AdipocytesSignificantly Decreased
Dysfunctional Adipocytes + Vindoline (12.5 µg/mL)Significantly Increased (Dose-dependent)
Dysfunctional Adipocytes + Vindoline (25 µg/mL)Significantly Increased (Dose-dependent)

Glucose consumption was measured after 24 hours of treatment.[1]

Table 3: Effect of Vindoline on Lipid Accumulation in Dexamethasone-Induced Dysfunctional 3T3-L1 Adipocytes

TreatmentLipid Accumulation
Healthy Adipocytes (Control)Normal
Dexamethasone-induced Dysfunctional AdipocytesDecreased
Dysfunctional Adipocytes + Vindoline (12.5 µg/mL)Significantly Increased (Dose-dependent)
Dysfunctional Adipocytes + Vindoline (25 µg/mL)Significantly Increased (Dose-dependent)

Lipid content was assessed by Oil Red O staining and quantification.[1]

Table 4: Effect of Vindoline on Gene Expression in Dexamethasone-Induced Dysfunctional 3T3-L1 Adipocytes

GeneDexamethasone-induced Dysfunctional AdipocytesDysfunctional Adipocytes + Vindoline
GLUT-4Significantly DecreasedSignificantly Increased
IRS-1Significantly DecreasedSignificantly Increased
AdiponectinSignificantly DecreasedSignificantly Increased

mRNA expression levels were analyzed.[1][2]

Table 5: Effect of Vindoline on Pro-inflammatory Gene Expression in IL-1β-Induced Dysfunctional 3T3-L1 Adipocytes

GeneIL-1β-induced Dysfunctional AdipocytesDysfunctional Adipocytes + Vindoline
TNF-αSignificantly UpregulatedSignificantly Downregulated
CCL-2Significantly UpregulatedSignificantly Downregulated

mRNA expression levels were analyzed.[1]

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Culture plates/flasks

Protocol:

  • Preadipocyte Expansion:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells before they reach confluence (typically at 70-80% confluency).

  • Initiation of Differentiation (Day 0):

    • Seed the preadipocytes in new culture plates and grow them to confluence.

    • Two days post-confluency, replace the medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Maturation (Day 2 onwards):

    • After 48 hours, replace the differentiation medium I with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).[5]

    • Replace the medium with fresh differentiation medium II every 2 days.

    • Full differentiation, characterized by the accumulation of lipid droplets, is typically observed by day 8.[5]

Cell Viability Assay (MTT Assay)

This assay determines the effect of Vindoline on the viability of 3T3-L1 cells.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Vindoline stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed 3T3-L1 preadipocytes in a 96-well plate and differentiate them into adipocytes.

  • Treat the differentiated adipocytes with various concentrations of Vindoline (e.g., 12.5 and 25 µg/mL) for 24 hours.[1][2] Include an untreated control group.

  • After the treatment period, remove the medium and add MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Glucose Uptake Assay

This protocol measures the effect of Vindoline on glucose consumption in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 24-well plate

  • Dexamethasone

  • Vindoline

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Induce insulin resistance in differentiated 3T3-L1 adipocytes by treating them with 1 µM dexamethasone for 48 hours.[1]

  • Treat the dysfunctional adipocytes with Vindoline (12.5 and 25 µg/mL) for 24 hours.

  • Wash the cells with KRH buffer and incubate them in serum-free medium for 2-3 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

  • Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.[6][7]

Lipid Accumulation Assay (Oil Red O Staining)

This assay visualizes and quantifies the accumulation of lipids within adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes on coverslips or in culture plates

  • Dexamethasone

  • Vindoline

  • Oil Red O staining solution

  • Formalin

  • Isopropanol

  • Microscope

Protocol:

  • Induce dysfunction in differentiated adipocytes with dexamethasone and treat with Vindoline as described in the glucose uptake assay.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 20-30 minutes.

  • Wash the cells with water to remove excess stain.

  • Visualize the lipid droplets under a microscope.

  • For quantification, elute the stain from the cells using isopropanol and measure the absorbance at 520 nm.

Lipolysis Assay

This assay measures the breakdown of triglycerides into glycerol and free fatty acids.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Vindoline

  • Isoproterenol (as a positive control for lipolysis induction)

  • Glycerol assay kit

  • Microplate reader

Protocol:

  • Treat differentiated 3T3-L1 adipocytes with Vindoline for a specified period.

  • Induce lipolysis by adding isoproterenol to the appropriate wells.[8]

  • Incubate for 1-3 hours.[8]

  • Collect the culture medium from each well.

  • Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.[9] The principle often involves enzymatic reactions leading to a colorimetric or fluorometric output.[8][9]

  • The amount of glycerol released is proportional to the rate of lipolysis.

Gene Expression Analysis (RT-qPCR)

This protocol is used to quantify the mRNA levels of target genes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dexamethasone or IL-1β

  • Vindoline

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (GLUT-4, IRS-1, Adiponectin, TNF-α, CCL-2) and a housekeeping gene (e.g., β-actin or GAPDH)

  • Real-time PCR system

Protocol:

  • Induce dysfunction in adipocytes with dexamethasone or IL-1β and treat with Vindoline.[1]

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

  • Analyze the gene expression data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays In Vitro Assays preadipocytes 3T3-L1 Preadipocytes confluent Confluent Preadipocytes preadipocytes->confluent Grow to Confluence differentiated Differentiated Adipocytes confluent->differentiated Induce Differentiation (IBMX, Dexamethasone, Insulin) dysfunctional Induce Dysfunction (Dexamethasone or IL-1β) differentiated->dysfunctional vindoline_treatment Treat with Vindoline dysfunctional->vindoline_treatment viability Cell Viability (MTT Assay) vindoline_treatment->viability glucose_uptake Glucose Uptake Assay vindoline_treatment->glucose_uptake lipid_accumulation Lipid Accumulation (Oil Red O Staining) vindoline_treatment->lipid_accumulation lipolysis Lipolysis Assay vindoline_treatment->lipolysis gene_expression Gene Expression (RT-qPCR) vindoline_treatment->gene_expression

Caption: Experimental workflow for assessing Vindoline's effects on 3T3-L1 adipocytes.

signaling_pathway cluster_vindoline_effect Vindoline's Potential Mechanism of Action cluster_insulin Insulin Signaling cluster_inflammation Inflammatory Signaling vindoline Vindoline irs1 IRS-1 vindoline->irs1 Upregulates nfkb NF-κB Pathway vindoline->nfkb Downregulates adiponectin Adiponectin vindoline->adiponectin Upregulates pi3k PI3K irs1->pi3k glut4 GLUT-4 Translocation pi3k->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake tnfa TNF-α nfkb->tnfa ccl2 CCL-2 nfkb->ccl2 dexamethasone Dexamethasone (Insulin Resistance Inducer) dexamethasone->pi3k Inhibits

Caption: Proposed signaling pathways affected by Vindoline in dysfunctional adipocytes.

References

Application Notes and Protocols for the Synthesis of Vindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vindoline is a monomeric indole alkaloid that, while largely inactive on its own, is a crucial component of the potent dimeric anticancer agents vinblastine and vincristine.[1] The modification of the vindoline scaffold to create novel derivatives is a key strategy in the development of new therapeutic agents with potentially improved efficacy, better selectivity, and the ability to overcome multidrug resistance.[1] These application notes provide an overview of common synthetic strategies and detailed protocols for the preparation of various vindoline derivatives.

General Synthetic Strategies

The primary approaches for synthesizing vindoline derivatives involve chemical modifications at specific positions on the vindoline molecule, most commonly at the C-17 hydroxyl group and the C-10 position on the aromatic ring.[1] A general workflow involves the initial modification of the vindoline scaffold, followed by the attachment of a linker, and subsequent coupling with a desired pharmacophore.[1]

G cluster_0 General Workflow for Vindoline Derivative Synthesis A Vindoline Scaffold B Chemical Modification (e.g., Deacetylation, Amination) A->B C Linker Attachment (e.g., Chloroacetyl, Bromobutyric acid) B->C D Coupling Reaction C->D F Novel Vindoline Derivative D->F E Selected Pharmacophore (e.g., Amino Acid, Piperazine, Triazole) E->D G Purification and Characterization F->G

Caption: General workflow for the synthesis of novel Vindoline derivatives.

I. Synthesis of Vindoline Derivatives via Modification at the C-17 Position

A prevalent strategy for vindoline derivatization is the modification of the C-17 hydroxyl group. This typically involves deacetylation followed by acylation to introduce a linker for coupling with various pharmacophores.

Application Note 1: Synthesis of Piperazine-Containing Vindoline Derivatives

This protocol describes the synthesis of vindoline-piperazine conjugates by first acylating 17-desacetylvindoline with 4-bromobutyric acid or succinic anhydride to introduce a linker, followed by coupling with N-substituted piperazines.[2]

Experimental Protocol

Step 1: Synthesis of 17-Desacetylvindoline (9) This step is a prerequisite for modifications at the C-17 hydroxyl group. The procedure for the deacetylation of vindoline is a known literature method.

Step 2: Synthesis of 17-O-(4-bromobutanoyl)vindoline (14)

  • To a solution of 17-desacetylvindoline (9) in an appropriate solvent, add 4-bromobutyric acid.

  • The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • The reaction mixture is stirred at room temperature until completion.

  • The product (22) is purified by column chromatography.[3]

Step 3: Coupling with N-Substituted Piperazines (Method A)

  • Dissolve the 17-O-(4-bromobutanoyl)vindoline (14) in dichloromethane.

  • Add the desired N-substituted piperazine and triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography.[2]

Step 4: Coupling with N-Substituted Piperazines (Method B)

  • In cases of low conversion with Method A, dissolve the 17-O-(4-bromobutanoyl)vindoline (14) in acetonitrile.

  • Add the desired N-substituted piperazine and potassium carbonate.

  • Stir the reaction mixture at an appropriate temperature.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by column chromatography.[2]

Quantitative Data

CompoundLinkerN-Substituent on PiperazineMethodYield (%)
22 4-bromobutyric acidN-methylA-
23 4-bromobutyric acidN-(4-trifluoromethyl)benzylB-
24 4-bromobutyric acidN-(4-fluorobenzyl)A-
25 4-bromobutyric acidN-bis(4-fluorophenyl)methylB-
27 Succinic anhydrideN-methyl--
28 Succinic anhydrideN-(4-trifluoromethylphenyl)--

Yields for specific compounds were not detailed in the provided search results.

II. Synthesis of Vindoline Derivatives via Modification at the C-10 Position

The C-10 position of the vindoline aromatic ring provides another site for modification, often initiated by introducing an amino group.

Application Note 2: Synthesis of Amino Acid-Conjugated Vindoline Derivatives

This protocol details the synthesis of vindoline derivatives coupled with (L)- and (D)-tryptophan methylester starting from 10-aminovindoline.[3]

Experimental Protocol

Step 1: Synthesis of 10-Aminovindoline (5) The synthesis of 10-aminovindoline is based on established literature procedures.[3]

Step 2: N-acylation with Succinic Anhydride

  • Dissolve 10-aminovindoline (5) in dry toluene.

  • Add succinic anhydride to the solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction until the starting material is consumed.

  • Isolate the resulting compound (6).[3]

Step 3: Coupling with Tryptophan Methylester

  • Dissolve compound (6) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and the desired tryptophan methylester ((L)- or (D)-).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the final amino acid-conjugated vindoline derivatives (7 and 8) using appropriate chromatographic techniques.[3]

Quantitative Data

Starting MaterialCoupled Amino Acid EsterProductYield (%)
10-Aminovindoline derivative (6)(L)-Tryptophan methylester7 -
10-Aminovindoline derivative (6)(D)-Tryptophan methylester8 -
17-Desacetylvindoline derivative (10)(L)-Tryptophan methylester11 61
17-Desacetylvindoline derivative (10)(D)-Tryptophan methylester12 48

Yields for compounds 7 and 8 were not specified in the provided context.

III. Synthesis of 1,2,3-Triazole-Containing Vindoline Derivatives via Click Chemistry

Click chemistry offers an efficient method for linking vindoline to other pharmacophores. This protocol outlines the synthesis of a 1,2,3-triazole vindoline derivative.[3]

G cluster_1 Click Chemistry Workflow for Triazole Derivative Synthesis A 17-Desacetylvindoline (9) B Preparation of Azido-Vindoline Derivative A->B D Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction) B->D C Alkyne-Containing Pharmacophore C->D E 1,2,3-Triazole Vindoline Derivative D->E

Caption: Workflow for synthesizing 1,2,3-triazole vindoline derivatives.

Application Note 3: Synthesis of a 1,2,3-Triazole Vindoline Derivative

This protocol describes the synthesis of a 1,2,3-triazole vindoline derivative through a click reaction between an azido-vindoline intermediate and an alkyne-containing pharmacophore.[3]

Experimental Protocol

Step 1: Preparation of an Azido-Vindoline Intermediate The synthesis of the azido-vindoline intermediate is the initial step, which involves introducing an azide functionality to the vindoline scaffold, typically at the C-17 position after deacetylation and linker attachment.

Step 2: Preparation of the Alkyne-Containing Pharmacophore The desired pharmacophore containing a terminal alkyne is either commercially available or synthesized according to literature procedures. For example, 4-oxo-4-(prop-2-ynyloxy)butanoic acid (16) is a known compound.[3]

Step 3: Click Reaction

  • Dissolve the azido-vindoline intermediate and the alkyne-containing pharmacophore in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add a copper(I) catalyst, which can be generated in situ from CuSO4·5H2O and sodium ascorbate.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, work up the reaction and purify the 1,2,3-triazole vindoline derivative by column chromatography.

Quantitative Data

Vindoline IntermediateCoupled PharmacophoreProductYield (%)
Azido-vindoline derivative4-fluorobenzyl-azide (18)19 24

IV. Synthesis of Morpholine and Piperazine-Coupled Vindoline Derivatives

This section details the synthesis of vindoline derivatives coupled to morpholine and piperazine, which are nitrogen-containing heterocycles with therapeutic value.[3]

Application Note 4: Synthesis of Morpholine and Piperazine-Coupled Vindoline Derivatives from 17-Desacetylvindoline

This protocol outlines the coupling of morpholine, piperazine, and N-methylpiperazine to 17-desacetylvindoline via a 4-bromobutyric acid linker.[3]

Experimental Protocol

Step 1: Synthesis of 17-(4-bromobutanoyloxy)vindoline (22) This intermediate is synthesized as described in Application Note 1, Step 2.[3]

Step 2: Coupling with Morpholine, Piperazine, or N-Methylpiperazine

  • Dissolve 17-(4-bromobutanoyloxy)vindoline (22) in an appropriate solvent.

  • Add the desired heterocyclic amine (morpholine, piperazine, or N-methylpiperazine).

  • The reaction is typically carried out in the presence of a base.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After completion, purify the final product by column chromatography.[3]

Quantitative Data and Biological Activity

CompoundCoupled HeterocycleYield (%)IC50 on SiHa cells (µM)
23 Morpholine--
24 Piperazine-Significantly more effective than vinblastine
25 N-Methylpiperazine--
Vinblastine--14.42
Vindoline--Inactive

Specific yields for compounds 23, 24, and 25 were not provided in the search results. Compound 24 showed potent antiproliferative activity, being 5-times more effective than vinblastine against SiHa cells.[3]

Characterization of Synthesized Derivatives

The structures of all synthesized vindoline derivatives should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.[3]

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.[3]

References

Application Notes: Vindoline in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vindoline, a principal indole alkaloid derived from the leaves of Catharanthus roseus, has emerged as a significant compound of interest in diabetes research.[1][2] Preclinical studies have highlighted its potential as an anti-diabetic agent, attributing its efficacy to a multifaceted mechanism of action.[1][3] Vindoline not only enhances insulin secretion but also improves insulin sensitivity in peripheral tissues, making it a compelling candidate for the development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM).[1][4][5] Its activity is primarily mediated through the modulation of key signaling pathways that govern glucose homeostasis, including the IRS-PI3K-Akt pathway.[2] Furthermore, Vindoline exhibits beneficial antioxidant and anti-inflammatory properties, addressing other pathological aspects of diabetes.[1][6]

These application notes provide a comprehensive overview of the use of Vindoline in glucose uptake assays, detailing its mechanism, relevant protocols, and quantitative effects for researchers in drug discovery and metabolic disease.

Mechanism of Action in Glucose Uptake

Vindoline enhances glucose uptake in insulin-sensitive tissues like adipose and skeletal muscle by potentiating the insulin signaling cascade.[1] The primary mechanism involves the upregulation of key proteins in the PI3K/Akt pathway.[2] Treatment with Vindoline leads to increased expression of Insulin Receptor Substrate 1 (IRS-1), which subsequently activates Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt).[2][7] This activation cascade culminates in the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating the transport of glucose into the cell.[3] Studies have demonstrated that Vindoline significantly increases the mRNA expression of both IRS-1 and GLUT4 in insulin-resistant adipocytes and skeletal muscle cells.[3][8][9]

G cluster_0 cluster_1 Cell Membrane cluster_2 Vindoline Vindoline IRS1 IRS-1 Vindoline->IRS1 Upregulates Expression InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Activates GLUT4_mem GLUT4 Glucose_in Glucose (Uptake) GLUT4_mem->Glucose_in Facilitates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem

Vindoline's effect on the PI3K/Akt insulin signaling pathway.

Data Summary

The effects of Vindoline have been quantified in both in vitro and in vivo models. The tables below summarize the key findings.

Table 1: In Vitro Effects of Vindoline on Glucose Metabolism

Cell Line Model of Insulin Resistance Vindoline Conc. Outcome Reference
3T3-L1 Adipocytes Dexamethasone-induced 12.5 & 25 µg/mL Significantly increased glucose consumption. [3][10]
3T3-L1 Adipocytes Dexamethasone-induced 12.5 & 25 µg/mL Significantly increased mRNA expression of GLUT-4, IRS-1, and adiponectin. [3][9]
L6 Myotubes High glucose-induced 12.5 & 25 µg/mL Significantly increased glucose consumption. [3][9]
L6 Myotubes High glucose-induced 12.5 & 25 µg/mL Significantly enhanced glycogen content. [3][8]
L6 Myotubes High glucose-induced 12.5 & 25 µg/mL Significantly increased mRNA expression of GLUT-4 and IRS-1. [3][9]

| MIN6 Pancreatic Cells| N/A | EC50 = 50 µM | Enhanced glucose-stimulated insulin secretion (GSIS). |[5] |

Table 2: In Vivo Effects of Vindoline on Glucose Homeostasis

Animal Model Treatment Duration Key Findings Reference
STZ-induced diabetic rats 20 mg/kg Vindoline (oral gavage) 14 days 56.96% reduction in blood glucose levels. [2]
STZ-induced diabetic rats 20 mg/kg Vindoline (oral gavage) 4-6 weeks Significantly decreased fasting blood glucose. [1]

| db/db mice & STZ/HFD rats | 20 mg/kg Vindoline (oral gavage) | 4 weeks | Improved glucose homeostasis, increased plasma insulin, and decreased fasting blood glucose. |[4][5] |

Experimental Protocols

Detailed methodologies for assessing the effect of Vindoline on glucose uptake are provided below.

1. In Vitro 2-NBDG Glucose Uptake Assay in L6 Myotubes

This protocol describes how to measure glucose uptake in insulin-resistant L6 myotubes using the fluorescent glucose analog 2-NBDG.

G start Start: Seed L6 Myoblasts differentiate Differentiate to Myotubes (2% horse serum) start->differentiate induce_ir Induce Insulin Resistance (High Glucose Medium) differentiate->induce_ir starve Serum Starve Cells induce_ir->starve preincubate Pre-incubate with Vindoline (e.g., 12.5, 25 µg/mL) starve->preincubate add_2nbdg Add 2-NBDG (Fluorescent Glucose Analog) preincubate->add_2nbdg incubate Incubate to Allow Uptake add_2nbdg->incubate wash Wash with Ice-Cold PBS (Removes excess 2-NBDG) incubate->wash lyse Lyse Cells wash->lyse measure Measure Fluorescence (Plate Reader) lyse->measure end End: Quantify Glucose Uptake measure->end

Workflow for the in vitro 2-NBDG glucose uptake assay.

Materials:

  • L6 myoblast cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Horse Serum and Fetal Bovine Serum (FBS)

  • Vindoline

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation: Seed L6 myoblasts in a 96-well plate and grow to ~80% confluency in DMEM with 10% FBS. To differentiate into myotubes, switch the medium to DMEM with 2% horse serum for 4-6 days.[1]

  • Induction of Insulin Resistance: To induce insulin resistance, culture the differentiated myotubes in a high-glucose medium for 24 hours.[1][3]

  • Serum Starvation: Before the assay, serum-starve the cells for a defined period (e.g., 3-4 hours) in serum-free DMEM.[1]

  • Vindoline Treatment: Pre-incubate the cells with various concentrations of Vindoline (e.g., 12.5 and 25 µg/mL) or a vehicle control for a specified time (e.g., 24 hours).[1]

  • Glucose Uptake: Initiate glucose uptake by adding a medium containing 2-NBDG to each well. Incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS. This step is crucial to remove any extracellular 2-NBDG.[1]

  • Fluorescence Measurement: Lyse the cells using a suitable lysis buffer. Measure the fluorescence intensity of the cell lysates using a fluorescence microplate reader (Excitation/Emission ~485/535 nm). The intensity is directly proportional to the amount of glucose taken up by the cells.[1]

2. Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of Vindoline on the expression and phosphorylation of proteins in the insulin signaling pathway.

Materials:

  • Cell or tissue lysates from Vindoline-treated samples

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GLUT4, anti-IRS-1)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection system

Procedure:

  • Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[1]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[1]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of target proteins like IRS-1, PI3K, and Akt, as well as total GLUT4.[1]

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensity using densitometry software.[1]

3. In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is used to evaluate the effect of Vindoline on glucose tolerance in an animal model of diabetes.

G cluster_0 Pre-Test cluster_1 OGTT Procedure cluster_2 Data Analysis induce_diabetes Induce Diabetes in Rats (e.g., High Fructose + STZ) treat Daily Vindoline Treatment (e.g., 20 mg/kg for 4-6 weeks) induce_diabetes->treat fast Overnight Fast (12-16h) treat->fast t0 Collect Baseline Blood (t=0 min) fast->t0 gavage Oral Glucose Gavage (2 g/kg body weight) t0->gavage collect_samples Collect Blood Samples at 30, 60, 90, 120 min gavage->collect_samples measure_glucose Measure Blood Glucose collect_samples->measure_glucose auc Calculate Area Under the Curve (AUC) for Glucose Tolerance Assessment measure_glucose->auc

Logical workflow for an in vivo Oral Glucose Tolerance Test.

Materials:

  • Diabetic animal model (e.g., Male Wistar rats induced with STZ and a high-fructose diet)[1]

  • Vindoline solution for oral gavage

  • Glucose solution (for gavage)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by providing 10% fructose in drinking water for two weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) at 40 mg/kg body weight.[1]

  • Treatment Period: Administer Vindoline (e.g., 20 mg/kg body weight) or vehicle daily via oral gavage for a period of 4 to 6 weeks.[1]

  • Fasting: Before the test, fast the animals overnight (12-16 hours) with free access to water.[1]

  • Baseline Measurement: Collect a baseline blood sample from the tail vein (t=0) and measure the glucose level.[1]

  • Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[1]

  • Time-Point Sampling: Collect subsequent blood samples at various time points, such as 30, 60, 90, and 120 minutes post-glucose administration.[1]

  • Data Analysis: Measure blood glucose levels for each time point. Calculate the area under the curve (AUC) for glucose to assess overall glucose tolerance. A lower AUC in the Vindoline-treated group compared to the diabetic control group indicates improved glucose tolerance.[1]

References

Application Notes and Protocols for Studying Vindoline's Anti-Diabetic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the anti-diabetic properties of Vindoline, an indole alkaloid derived from Catharanthus roseus. The protocols outlined below are based on established preclinical findings and are intended to facilitate further research and development of Vindoline and its analogs as potential therapeutics for diabetes mellitus.

Core Mechanisms of Action

Vindoline exerts its anti-diabetic effects through a multi-pronged approach that addresses key pathophysiological defects in diabetes. Its mechanisms include enhancing insulin secretion, improving insulin sensitivity in peripheral tissues, and mitigating oxidative stress and inflammation associated with the diabetic state.[1]

Animal Models

The selection of an appropriate animal model is critical for studying the anti-diabetic effects of Vindoline. Both genetic and chemically-induced models of type 2 diabetes are commonly employed.

  • Streptozotocin (STZ)-Induced Diabetic Rats: This is a widely used model where diabetes is induced by a single intraperitoneal injection of STZ, which selectively destroys pancreatic β-cells.[1][2] To better mimic type 2 diabetes, insulin resistance can be induced prior to STZ administration by providing a high-fructose diet.[1][2]

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are a well-established genetic model for studying type 2 diabetes.[3][4]

  • High-Fat Diet (HFD) and STZ-Induced Diabetic Rats: This model combines a high-fat diet to induce insulin resistance with a low dose of STZ to induce partial β-cell dysfunction, closely mimicking the progression of type 2 diabetes in humans.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on the anti-diabetic effects of Vindoline.

Table 1: Effects of Vindoline on Key Diabetic Parameters in Animal Models

ParameterAnimal ModelVindoline DoseDuration% Change vs. Diabetic ControlReference
Fasting Blood GlucoseSTZ/HFD-induced rats20 mg/kg4 weeks↓ Significant decrease[3][4]
STZ-induced rats20 mg/kg14 days↓ 56.96%[5]
STZ-induced rats20 mg/kg6 weeks↓ 15%[2]
Glycated Hemoglobin (HbA1c)db/db mice20 mg/kg4 weeks↓ Significant decrease[3][4]
Plasma Insulindb/db mice20 mg/kg4 weeks↑ Significant increase[3][4]
Plasma Triglyceride (TG)db/db mice20 mg/kg4 weeks↓ Significant decrease[3][4]
STZ-induced rats20 mg/kg6 weeks↓ 65%[2]

Table 2: Effects of Vindoline on Hepatic Enzymes and Inflammatory Cytokines in STZ-Induced Diabetic Rats (6 weeks treatment)

ParameterVindoline Dose% Change vs. Diabetic ControlReference
Alanine Aminotransferase (ALT)20 mg/kg↓ 42%[2]
Aspartate Aminotransferase (AST)20 mg/kg↓ 42%[2]
Alkaline Phosphatase (ALP)20 mg/kg↓ 62%[2]
Tumor Necrosis Factor-alpha (TNF-α)20 mg/kg↓ 41%[2]
Interleukin-6 (IL-6)20 mg/kg↓ 28%[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Induction of Type 2 Diabetes in Rats using Fructose and Streptozotocin

Objective: To establish a rat model of type 2 diabetes with insulin resistance and partial β-cell dysfunction.

Materials:

  • Male Wistar rats

  • Fructose

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Drinking water bottles

  • Syringes and needles for injection

Procedure:

  • Acclimatize male Wistar rats for at least one week.

  • Induce insulin resistance by providing 10% fructose in their drinking water for two weeks.[1][2]

  • After the fructose treatment period, fast the rats overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

  • Administer a single intraperitoneal injection of STZ at a dose of 40 mg/kg body weight to induce partial β-cell dysfunction.[1][2]

  • Confirm the diabetic status of the rats by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of Vindoline on glucose homeostasis in diabetic animals.

Materials:

  • Diabetic rats/mice

  • Vindoline

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fast the animals overnight (typically 12-16 hours) with free access to water.[1]

  • Collect a baseline blood sample from the tail vein (t=0).[1]

  • Administer Vindoline (e.g., 20 mg/kg body weight) or vehicle via oral gavage.

  • After a specific time interval (e.g., 30 or 60 minutes), administer a glucose solution (2 g/kg body weight) orally.

  • Collect blood samples at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point using a glucometer.

  • Plot the blood glucose concentration over time to generate the OGTT curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Vindoline and a typical experimental workflow.

Vindoline_Insulin_Secretion_Pathway cluster_0 Vindoline Vindoline Kv21 Kv2.1 Channel Vindoline->Kv21 Inhibits MembraneDepolarization Membrane Depolarization Kv21->MembraneDepolarization Leads to Ca2Channel Voltage-gated Ca2+ Channel MembraneDepolarization->Ca2Channel Activates Ca2Influx Ca2+ Influx Ca2Channel->Ca2Influx Allows InsulinExocytosis Insulin Granule Exocytosis Ca2Influx->InsulinExocytosis Triggers PancreaticBCell Pancreatic β-cell

Caption: Vindoline stimulates insulin secretion by inhibiting the Kv2.1 potassium channel.

Vindoline_Insulin_Signaling_Pathway cluster_1 Vindoline Vindoline IRS1 IRS-1 Vindoline->IRS1 Activates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation to Cell Membrane AKT->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Increases SkeletalMuscle Skeletal Muscle Cell

Caption: Vindoline enhances insulin sensitivity via the IRS-1/PI3K/AKT/GLUT4 pathway.

Experimental_Workflow_Vindoline_Study Animal_Acclimatization Animal Model Acclimatization (e.g., Wistar Rats) Diabetes_Induction Induction of Diabetes (e.g., High Fructose + STZ) Animal_Acclimatization->Diabetes_Induction Grouping Grouping of Animals (Control, Diabetic, Vindoline-treated) Diabetes_Induction->Grouping Treatment Daily Oral Gavage (Vindoline or Vehicle) Grouping->Treatment Monitoring Weekly Monitoring (Fasting Blood Glucose, Body Weight) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) (at end of study) Monitoring->OGTT Sacrifice Sacrifice and Sample Collection (Blood, Tissues) OGTT->Sacrifice Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis

Caption: A typical experimental workflow for evaluating Vindoline's anti-diabetic effects.

References

Application Notes and Protocols for Testing Vindoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vindoline is a prominent terpenoid indole alkaloid found in the Madagascar periwinkle, Catharanthus roseus.[1] While it is a critical precursor for the synthesis of potent dimeric anticancer drugs like vinblastine and vincristine, recent studies have also highlighted Vindoline's own therapeutic potential, including anticancer and anti-inflammatory properties.[1][2][3] The primary mechanism of action for Vinca alkaloids involves the disruption of microtubule dynamics, leading to mitotic arrest and ultimately, programmed cell death (apoptosis).[3] These application notes provide a comprehensive set of protocols for researchers to assess the cytotoxic effects of Vindoline on various cancer cell lines. The methodologies cover cell culture, cytotoxicity assays (MTT and LDH), and apoptosis detection (Caspase-Glo® 3/7).

Data Presentation: Cytotoxicity of Vindoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vindoline derivatives and the related compound Vinblastine against various human cancer cell lines, as determined by the MTT assay. This data illustrates the antiproliferative potential of these compounds.

CompoundCell LineCancer TypeAssay TypeIC50 / GI50 (µM)Reference
Vinblastine SiHaCervical CancerMTT14.42[4]
HeLaCervical CancerMTT< 0.1[4]
C33ACervical CancerMTT< 0.1[4]
MCF-7Breast CancerMTT< 0.1[4]
Vindoline-Piperazine Conjugate (24) SiHaCervical CancerMTT~2.88[4]
Vindoline-Amino Acid Conjugate (11) SiHaCervical CancerMTT6.01[4]
Vindoline-Amino Acid Conjugate (12) SiHaCervical CancerMTT12.29[4]
Vindoline Dimer (4) SiHaCervical CancerNot Specified2.85[4]

Note: The inherent variability in experimental conditions should be considered when directly comparing absolute IC50 values across different studies.[4]

Experimental Workflow

The general workflow for assessing the cytotoxicity of Vindoline is outlined in the diagram below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis CellCulture 1. Cell Culture (e.g., HeLa, MCF-7) Seeding 3. Seed Cells in 96-Well Plates CellCulture->Seeding VindolinePrep 2. Vindoline Preparation (Stock & Dilutions) Treatment 4. Treat Cells with Vindoline Dilutions VindolinePrep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 24-72 hours) Treatment->Incubation Assay 6. Perform Cytotoxicity Assay (MTT / LDH / Caspase) Incubation->Assay Measure 7. Measure Signal (Absorbance/Luminescence) Assay->Measure Analysis 8. Data Analysis (Viability %, IC50) Measure->Analysis

General experimental workflow for Vindoline cytotoxicity testing.

General Cell Culture and Treatment Protocols

Cell Line Maintenance

This protocol provides a generalized procedure for maintaining human cancer cell lines. Specific media and conditions should be optimized for the cell line in use.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7, A549).[1]

    • Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA (0.25%).

    • Humidified incubator (37°C, 5% CO₂).[4]

  • Protocol:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

    • Seed cells into new flasks at the desired split ratio (e.g., 1:4 or 1:5) for continued propagation or into microplates for experiments.

Preparation of Vindoline Stock and Working Solutions
  • Materials:

    • Vindoline powder.

    • Dimethyl sulfoxide (DMSO), sterile.

    • Complete culture medium.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of Vindoline by dissolving it in DMSO.[1]

    • Vortex until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

    • On the day of the experiment, prepare serial dilutions of Vindoline from the stock solution using complete culture medium to achieve the desired final concentrations for treatment.[1] The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Materials:

    • Cells seeded in a 96-well plate.

    • Vindoline working solutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6][7]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[4]

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of Vindoline. Include vehicle-only (DMSO) wells as a negative control and wells with medium only for background measurement.[4]

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

    • After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 3-4 hours at 37°C.[8]

    • Aspirate the medium containing MTT and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[4][8]

LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10]

  • Materials:

    • Cells treated with Vindoline in a 96-well plate.

    • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

    • Microplate reader.

  • Protocol:

    • Prepare cells and treat them with Vindoline as described for the MTT assay (Steps 1-3). Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[11]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by combining the substrate mix and assay buffer).[9]

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.[11]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

    • Add the stop solution provided in the kit to each well.[9]

    • Measure the absorbance at 490 nm using a microplate reader.[10]

Apoptosis Assessment Protocols

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[1]

  • Materials:

    • Cells treated with Vindoline in an opaque-walled 96-well plate.

    • Caspase-Glo® 3/7 Assay Kit.

    • Luminometer.

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate and treat with Vindoline as previously described.

    • After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.[1]

    • Mix the contents by gently shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[1]

    • Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of caspase activity.[1]

Vindoline's Mechanism of Action

Vinca alkaloids, including Vindoline, exert their cytotoxic effects primarily by interfering with microtubule function, a critical process for cell division.

G Vindoline Vindoline Tubulin α/β-Tubulin Dimers Vindoline->Tubulin Binds to Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Disruption of Mitotic Spindle Dynamics Polymerization->Spindle Arrest Mitotic Arrest (Metaphase) Spindle->Arrest Caspase Activation of Caspase Cascade Arrest->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Proposed mechanism of Vindoline-induced cytotoxicity.

Data Analysis and Interpretation

  • MTT Assay:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the Vindoline concentration.

    • Determine the IC50 value, which is the concentration of Vindoline that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve.[4]

  • LDH Assay:

    • Subtract the absorbance of the medium-only blank from all readings.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which is typically:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

  • Caspase-Glo® 3/7 Assay:

    • Subtract the luminescence of the medium-only blank from all readings.

    • Compare the luminescence signal from Vindoline-treated cells to the vehicle control. Data is often expressed as "fold change" in caspase activity relative to the control.[1]

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Vindoline Yield in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Catharanthus roseus. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and enhance the production of the critical anti-cancer alkaloid precursor, vindoline.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at increasing vindoline yield.

Question: Why is my vindoline yield consistently low in C. roseus cell suspension cultures?

Answer: Low vindoline yield in cell suspension cultures is a common challenge. Vindoline biosynthesis is a complex, multi-step process that is typically most active in the leaves of the mature plant and is influenced by cellular differentiation and light.[1][2] Undifferentiated cell cultures often lack the specific cellular organization required for the complete vindoline pathway.[2][3]

  • Troubleshooting Steps:

    • Confirm Cell Line Viability and Growth Phase: Ensure your cell line is healthy and in the exponential growth phase before beginning experiments. Stressed or senescent cultures will have compromised metabolic activity.

    • Introduce Light: Light is a significant factor that induces the expression of several key genes in the vindoline biosynthesis pathway, including T16H, D4H, and DAT.[1][4][5] Exposing suspension cultures to a photoperiod (e.g., 16 hours light / 8 hours dark) can stimulate vindoline production.[4][6] Red light, in particular, has been shown to be effective.[6]

    • Attempt Elicitation: Use of elicitors like methyl jasmonate can induce defense responses and upregulate secondary metabolite production. However, the response can be cell-line dependent.[2][4]

    • Consider Hairy Root or Shoot Cultures: If suspension cultures remain unproductive, transitioning to more differentiated systems like hairy root or shoot cultures may be necessary. Hairy roots can be genetically engineered to express key vindoline pathway enzymes, and shoot cultures naturally possess the necessary cellular machinery.[7][8][9]

Question: I've applied an elicitor (e.g., methyl jasmonate), but there's no significant increase in vindoline. What could be wrong?

Answer: The effectiveness of an elicitor can be influenced by several factors.

  • Troubleshooting Steps:

    • Optimize Elicitor Concentration and Timing: The elicitor concentration and the timing of its application are critical. A dose-response experiment is recommended to find the optimal concentration for your specific cell line. High concentrations can be toxic and inhibit growth and metabolism. The timing of elicitation relative to the culture's growth phase is also crucial; cells in the late exponential phase are often most responsive.[2]

    • Check Culture Conditions: Ensure other culture parameters like pH, temperature, and nutrient availability are optimal. Sub-optimal conditions can limit the cells' ability to respond to the elicitor.

    • Verify Elicitor Quality: Ensure the elicitor is of high quality and has not degraded. Prepare fresh solutions for each experiment.

    • Consider Combined Elicitation: In some cases, a combination of elicitors or pairing an elicitor with another treatment (like light exposure) can have a synergistic effect. For example, combining methyl jasmonate with light has been shown to enhance vindoline biosynthesis.[4][10]

Question: My precursor feeding experiment with tryptophan did not increase vindoline yield. Why?

Answer: While tryptophan is a primary precursor for vindoline, simply adding it to the culture medium does not guarantee increased product synthesis.[11]

  • Troubleshooting Steps:

    • Assess Precursor Uptake: Determine if the cells are efficiently taking up the supplied tryptophan. This can be influenced by the culture medium composition and the developmental stage of the cells.

    • Evaluate Downstream Bottlenecks: The conversion of tryptophan to vindoline involves numerous enzymatic steps. A bottleneck in any of these downstream enzymes can prevent the increased precursor pool from being converted to the final product.[11] Overexpression of key rate-limiting enzymes, such as deacetylvindoline-4-O-acetyltransferase (DAT), may be necessary to pull the metabolic flux towards vindoline.[12]

    • Consider Precursor Toxicity: High concentrations of tryptophan can be toxic to the cells, inhibiting growth and overall metabolic function. An incremental feeding strategy might be more effective than a single large dose.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods to increase vindoline yield? A1: Several methods have proven effective, often used in combination:

  • Elicitation: Using biotic or abiotic elicitors like methyl jasmonate, chitooligosaccharides, or UV-B light to stimulate the plant's defense pathways, which can lead to increased secondary metabolite production.[2][13][14]

  • Metabolic Engineering: Overexpressing key regulatory genes (like ORCA transcription factors) or biosynthetic genes (like T16H, D4H, DAT) to enhance the metabolic flux towards vindoline.[9][12][15]

  • Optimized Culture Systems: Utilizing differentiated cultures like hairy roots or shoot cultures, which provide a more suitable environment for the complex vindoline biosynthesis pathway compared to undifferentiated cell suspensions.[7][8]

  • Light Stimulation: Applying specific light conditions, particularly red light, to induce the expression of pathway genes.[6]

Q2: What is the role of light in vindoline biosynthesis? A2: Light is a crucial environmental factor that positively regulates the expression of several key enzymes in the vindoline biosynthesis pathway, including tabersonine 16-hydroxylase (T16H), deacetoxyvindoline 4-hydroxylase (D4H), and deacetylvindoline 4-O-acetyltransferase (DAT).[1][4][5] This regulation occurs at the transcriptional level and is a primary reason why vindoline production is often localized to the aerial, light-exposed parts of the plant.[1][8]

Q3: Can hairy root cultures produce vindoline? A3: While hairy roots of C. roseus are excellent systems for producing many terpenoid indole alkaloids, they typically do not produce vindoline because the late stages of the vindoline biosynthesis pathway are not active in root tissues.[9] However, hairy roots can be metabolically engineered by introducing the genes for the missing enzymatic steps (e.g., T16H, 16OMT, T3O, T3R, NMT, D4H, and DAT) to enable vindoline production.[9] Overexpression of transcription factors like ORCA2 has also been shown to increase the accumulation of vindoline precursors in hairy roots.[15][16]

Q4: What is a general mechanism of action for elicitors at the molecular level? A4: Elicitors are recognized by receptors on the plant cell surface, which initiates a signal transduction cascade. This cascade often involves signaling molecules like jasmonic acid. The signaling pathway ultimately leads to the activation of transcription factors (e.g., ORCA proteins), which then upregulate the expression of genes involved in secondary metabolite biosynthesis, including those in the vindoline pathway.[13][17]

Quantitative Data Summary

The following tables summarize the reported increases in vindoline yield from various experimental approaches.

Table 1: Effect of Elicitors on Vindoline Production

ElicitorSystemConcentrationFold Increase / % IncreaseReference
Artemisinic AcidSuspension CultureNot Specified~6-fold[18]
Methyl Jasmonate + LightSuspension CultureNot SpecifiedUp to 5.51-fold[4]
Chitooligosaccharides (3 kDa)Seedling Leaves0.1 µg/mL60.64%[13][19]
UV-B Light (5 min)Suspension CultureN/A~12-fold[2][20]

Table 2: Effect of Metabolic Engineering on Vindoline and Precursor Production

Gene OverexpressedSystemEffectFold IncreaseReference
ORCA2Hairy RootsIncreased Vindoline3.67-fold[15][16]
DATTransgenic PlantsIncreased VindolineNot Quantified[12]

Experimental Protocols

Protocol 1: Elicitation of Vindoline in C. roseus Suspension Cultures with Methyl Jasmonate (MJ)

This protocol is a generalized procedure based on findings that MJ can induce vindoline biosynthesis, especially when combined with light.[4]

  • Cell Culture Maintenance: Maintain C. roseus cell suspension cultures in a suitable liquid medium (e.g., MS medium supplemented with appropriate growth regulators) on a rotary shaker (e.g., 120 rpm) at 25°C under a 16h light/8h dark cycle. Subculture the cells every 7-10 days.

  • Elicitor Preparation: Prepare a 100 mM stock solution of methyl jasmonate in ethanol. Sterilize by filtration through a 0.22 µm filter.

  • Elicitation:

    • Use cell cultures in the late exponential growth phase (e.g., day 7 after subculture).

    • Aseptically add the MJ stock solution to the cell cultures to achieve a final concentration of 100 µM. Add an equivalent volume of sterile ethanol to control cultures.

    • Incubate the elicited and control cultures under the same light and temperature conditions for a set period (e.g., 48-96 hours).

  • Harvesting: Harvest the cells by vacuum filtration. Wash the cells with distilled water to remove residual medium.

  • Sample Preparation: Immediately freeze the harvested cells in liquid nitrogen and then lyophilize (freeze-dry). Store the dried biomass at -80°C until extraction.

  • Vindoline Extraction and Quantification:

    • Grind the lyophilized tissue to a fine powder.

    • Extract a known weight of the powder (e.g., 100 mg) with methanol (e.g., 2 mL) by sonication or vortexing.

    • Centrifuge the extract to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Analyze the vindoline content using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and ammonium acetate buffer), comparing the retention time and peak area to an authentic vindoline standard.

Protocol 2: Establishment of C. roseus Hairy Root Cultures

This protocol describes a general method for inducing hairy roots using Agrobacterium rhizogenes.[21][22]

  • Plant Material Sterilization:

    • Surface sterilize C. roseus seeds by washing with 70% ethanol for 1 minute, followed by a 10-15 minute treatment with a 10% bleach solution containing a drop of Tween 20.

    • Rinse the seeds 3-4 times with sterile distilled water.

    • Germinate the sterile seeds on a hormone-free MS basal medium.

  • Agrobacterium rhizogenes Culture: Culture a suitable strain of A. rhizogenes (e.g., A4) in liquid YEP medium overnight at 28°C with shaking.

  • Explant Preparation and Inoculation:

    • Excise leaf or stem segments from 2-3 week old sterile seedlings.

    • Inoculate the explants by dipping them into the bacterial suspension for 15-30 minutes.

  • Co-cultivation: Blot the inoculated explants on sterile filter paper and place them on a co-cultivation medium (e.g., MS medium) in the dark at 25°C for 2-3 days.

  • Bacterial Elimination and Root Induction:

    • Transfer the explants to a fresh medium containing an antibiotic to eliminate the Agrobacterium (e.g., cefotaxime 500 mg/L).

    • Subculture the explants onto fresh antibiotic-containing medium every 2 weeks.

    • Hairy roots should begin to emerge from the wound sites within 2-4 weeks.

  • Establishment of Hairy Root Lines:

    • Once the hairy roots are a few centimeters long, excise them and transfer them to a hormone-free liquid medium (e.g., half-strength B5 or MS).

    • Maintain the cultures on a rotary shaker in the dark at 25°C.

Visualizations

Vindoline_Biosynthesis_Pathway cluster_pathway Vindoline Biosynthesis from Tabersonine Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT 16-Methoxy-2,3-dihydro-3-hydroxytabersonine 16-Methoxy-2,3-dihydro-3-hydroxytabersonine 16-Methoxytabersonine->16-Methoxy-2,3-dihydro-3-hydroxytabersonine T3O/T3R Desacetoxyvindoline Desacetoxyvindoline 16-Methoxy-2,3-dihydro-3-hydroxytabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: Key enzymatic steps in the vindoline biosynthesis pathway from tabersonine.

Elicitation_Workflow cluster_workflow General Experimental Workflow for Elicitation A Establish C. roseus Culture (Suspension/Hairy Root) B Grow Culture to Optimal Phase (e.g., Exponential) A->B D Add Elicitor to Culture (Test Different Concentrations) B->D C Prepare & Sterilize Elicitor Solution C->D E Incubate for a Defined Period (e.g., 24-96 hours) D->E F Harvest Biomass E->F G Freeze-Dry & Grind Tissue F->G H Solvent Extraction (e.g., Methanol) G->H I HPLC Analysis for Vindoline H->I J Data Analysis & Comparison to Control I->J

Caption: A generalized workflow for experiments on elicitor-enhanced vindoline accumulation.[17]

Troubleshooting_Tree Start Low Vindoline Yield Q1 What type of culture system are you using? Start->Q1 A1_Suspension Suspension Culture Q1->A1_Suspension A1_Differentiated Hairy Root / Shoot Culture Q1->A1_Differentiated Q2_Suspension Is the culture exposed to light? A1_Suspension->Q2_Suspension Q5_Differentiated Is the hairy root culture engineered for vindoline production? A1_Differentiated->Q5_Differentiated A2_No No Q2_Suspension->A2_No A2_Yes Yes Q2_Suspension->A2_Yes Sol_Light Introduce a photoperiod (16h light). Light is critical for late-stage vindoline pathway gene expression. A2_No->Sol_Light Q3_Elicitation Have you tried elicitation? A2_Yes->Q3_Elicitation A3_No No Q3_Elicitation->A3_No A3_Yes Yes Q3_Elicitation->A3_Yes Sol_Elicit Apply elicitors like Methyl Jasmonate. Optimize concentration and timing. A3_No->Sol_Elicit Q4_Elicit_Fail Did elicitation fail to improve yield? A3_Yes->Q4_Elicit_Fail Sol_Optimize Re-optimize elicitor concentration. Check culture health (pH, nutrients). Consider combined treatments (e.g., Elicitor + Light). Q4_Elicit_Fail->Sol_Optimize A5_No No Q5_Differentiated->A5_No A5_Yes Yes Q5_Differentiated->A5_Yes Sol_Engineer Native hairy roots do not produce vindoline. Engineer by introducing genes for late-stage pathway enzymes (T16H to DAT). A5_No->Sol_Engineer Sol_Check_Expression Confirm transgene expression via qPCR. Check for metabolic bottlenecks or precursor limitations. A5_Yes->Sol_Check_Expression

Caption: A decision tree for troubleshooting low vindoline yield in C. roseus cultures.

References

Technical Support Center: Overcoming Challenges in the Microbial Production of Vindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the microbial production of vindoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the vindoline biosynthetic pathway when reconstituted in yeast?

A1: The conversion of tabersonine to vindoline in engineered Saccharomyces cerevisiae involves a seven-step enzymatic pathway primarily using genes from Catharanthus roseus. The key enzymes are:

  • Tabersonine 16-hydroxylase (T16H2): A cytochrome P450 enzyme that hydroxylates tabersonine.[1][2][3]

  • 16-hydroxytabersonine O-methyltransferase (16OMT): This enzyme methylates the hydroxylated intermediate.[1][2][3]

  • Tabersonine 3-oxygenase (T3O): Another cytochrome P450 enzyme involved in the pathway.[1][3][4]

  • Tabersonine 3-reductase (T3R): This enzyme reduces the product of T3O.[1][4]

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT): Responsible for adding a methyl group.[1][3][4]

  • Desacetoxyvindoline-4-hydroxylase (D4H): A dioxygenase that carries out a hydroxylation step.[1][3][4]

  • Deacetylvindoline-4-O-acetyltransferase (DAT): The final enzyme in the pathway, which acetylates the molecule to produce vindoline.[1][3][4]

Q2: My vindoline yield is very low, and I'm observing a significant accumulation of the byproduct vindorosine. What is the likely cause?

A2: The accumulation of vindorosine at the expense of vindoline is a common challenge. This is often due to the substrate promiscuity of Tabersonine 3-oxygenase (T3O), which can act on tabersonine directly before it is processed by T16H2 and 16OMT.[1][2][3][5] This diverts the metabolic flux towards the vindorosine pathway. To mitigate this, it is crucial to optimize the initial steps of the vindoline pathway to ensure that tabersonine is efficiently converted to 16-methoxytabersonine, thus outcompeting the vindorosine branch.[2][3]

Q3: How can I improve the efficiency of the cytochrome P450 enzymes (T16H2 and T3O)?

A3: The performance of plant-derived cytochrome P450 enzymes in yeast can be a significant bottleneck.[5] To enhance their activity, consider the following:

  • Co-expression of a compatible Cytochrome P450 Reductase (CPR): P450s require a CPR as an electron transfer partner. Co-expressing a suitable CPR, for instance from C. roseus (CrCPR) or Arabidopsis thaliana (AtCPR1), is critical for P450 function.[1][5][6]

  • Engineering the Microenvironment: Expanding the endoplasmic reticulum (ER) by deleting OPI1 and overexpressing INO2 can provide more space for the proper folding and function of these membrane-bound enzymes.[7]

  • Gene Copy Number Optimization: Fine-tuning the copy numbers of the P450 genes and their corresponding CPRs can significantly impact vindoline titers.[5][6]

Q4: I'm observing poor cell growth and signs of toxicity in my culture. What could be the cause?

A4: Poor cell growth can be attributed to several factors:

  • Metabolic Burden: The expression of a long, heterologous pathway can impose a significant metabolic load on the host cells.[1]

  • Toxicity of Intermediates: The accumulation of certain biosynthetic intermediates can be toxic to the yeast cells.

  • Precursor Toxicity: High concentrations of the precursor, tabersonine, can inhibit cell growth.[8] It is recommended to optimize the feeding strategy, for example, by using intermittent feeding of lower concentrations.[5][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no vindoline production with high residual tabersonine Inefficient activity of early pathway enzymes (T16H2, 16OMT).- Increase the gene copy number of T16H2 and 16OMT.[2][3]- Co-express a compatible cytochrome P450 reductase (CPR).[1][6]- Confirm protein expression via Western blot or proteomics.- Use strong promoters to drive the expression of these enzymes.[1]
Accumulation of vindorosine byproduct Substrate promiscuity of T3O acting on tabersonine.- Increase the expression and activity of the upstream enzymes, T16H2 and 16OMT, to channel tabersonine towards the vindoline pathway.[2][3]- Fine-tune the gene expression ratio of T16H2/16OMT to T3O.[3]
Accumulation of intermediates such as 16-hydroxytabersonine or desacetoxyvindoline Bottlenecks at specific enzymatic steps (e.g., 16OMT, D4H, or NMT).- Increase the gene copy number of the subsequent enzyme in the pathway (e.g., 16OMT, D4H).[9][10]- Enhance the supply of necessary cofactors (e.g., SAM for methyltransferases, NADPH).[5][6][8]
Poor cell growth or signs of toxicity Metabolic burden or accumulation of toxic intermediates/precursor.- Optimize fermentation conditions (media, pH, temperature).[1]- Use inducible promoters to control the timing of pathway gene expression.[1]- Implement a fed-batch or intermittent feeding strategy for tabersonine to avoid high concentrations.[5][8][9]
Low P450 enzyme activity Insufficient electron transfer from CPRs or improper protein folding.- Screen different CPRs for compatibility.[5][6]- Engineer the ER microenvironment by overexpressing genes like INO2.[7]- Co-express cytochrome b5 (CYB5) to potentially enhance electron transfer.[5]
Cofactor limitation Insufficient intracellular pools of NADPH and S-Adenosyl-Methionine (SAM).- Overexpress genes involved in cofactor biosynthesis, such as ZWF1 and GAPN for NADPH, and SAM2 for SAM.[5][7][8]

Data on Vindoline Production Enhancement

The following tables summarize quantitative data from various metabolic engineering strategies aimed at improving vindoline production in S. cerevisiae.

Table 1: Effect of Gene Copy Number and Pathway Optimization on Vindoline Titer

Strain/Condition Key Genetic Modifications Vindoline Titer (mg/L) Reference
Initial StrainSingle copy of all 7 pathway genesVery low/undetectable[6],[5]
Optimized Gene RatiosIncreased copy numbers of T16H2 and 16OMTSignificant increase[2],[11]
Cofactor EngineeringOverexpression of ZWF1, GAPN, SAM2~1.66 mg/L[5]
Fermentation OptimizationOptimized media and tabersonine feedingUp to ~16.5 mg/L[6],[5]
Fed-batch BioreactorOptimized feeding strategy and pH controlUp to 266 mg/L[9]

Table 2: Comparison of Vindoline Production in Different Media

Medium Tabersonine Conc. (mg/L) Vindoline Titer (mg/L) Reference
SC (Synthetic Complete)50Lower production[7]
YP (Yeast Extract-Peptone)50Higher production (~5.8 mg/L)[7],[5]

Experimental Protocols

General Protocol for Vindoline Production in Shake Flasks

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of synthetic complete (SC) medium with appropriate auxotrophic supplements or YPD medium.

    • Grow overnight at 30°C with shaking at 250 rpm.[1]

  • Main Culture:

    • Dilute the overnight culture to an initial OD₆₀₀ of 0.1 in 25 mL of fresh SC medium or YP medium with 2% galactose (for galactose-inducible promoters) in a 250 mL baffled flask.[1]

  • Induction and Bioconversion:

    • Grow the main culture at 30°C and 250 rpm.

    • When the culture reaches the desired cell density (e.g., mid-log phase), induce gene expression if using an inducible system.

    • Add the precursor tabersonine to the culture. The final concentration may need to be optimized, with feeding strategies often yielding better results than a single large dose.[7][9]

  • Sampling and Analysis:

    • Collect samples at various time points post-induction.

    • Separate the cells from the supernatant by centrifugation.

    • Extract the alkaloids from both the supernatant and the cell pellet, typically using an organic solvent like ethyl acetate.

    • Analyze the extracts using LC-MS to quantify vindoline and other intermediates.

Visualizations

Vindoline_Biosynthesis_Pathway Tabersonine Tabersonine 16-OH-Tabersonine 16-hydroxytabersonine Tabersonine->16-OH-Tabersonine T16H2 Vindorosine Vindorosine Tabersonine->Vindorosine T3O (promiscuity) 16-MeO-Tabersonine 16-methoxytabersonine 16-OH-Tabersonine->16-MeO-Tabersonine 16OMT 3-OH-16-MeO-2,3-2H-Tabersonine 3-hydroxy-16-methoxy- 2,3-dihydrotabersonine 16-MeO-Tabersonine->3-OH-16-MeO-2,3-2H-Tabersonine T3O, T3R Desacetoxyvindoline Desacetoxyvindoline 3-OH-16-MeO-2,3-2H-Tabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: Vindoline biosynthetic pathway from tabersonine.

Troubleshooting_Logic Start Low Vindoline Titer CheckIntermediates Analyze intermediates by LC-MS Start->CheckIntermediates HighTabersonine High Tabersonine? CheckIntermediates->HighTabersonine HighVindorosine High Vindorosine? HighTabersonine->HighVindorosine No OptimizeEarlyEnzymes Increase T16H2/16OMT expression & CPR HighTabersonine->OptimizeEarlyEnzymes Yes HighEarlyIntermediates High 16-OH-Tabersonine or Desacetoxyvindoline? HighVindorosine->HighEarlyIntermediates No TuneT3O Increase T16H2/16OMT to outcompete T3O HighVindorosine->TuneT3O Yes PoorGrowth Poor Cell Growth? HighEarlyIntermediates->PoorGrowth No OptimizeLaterEnzymes Increase expression of NMT, D4H, or DAT HighEarlyIntermediates->OptimizeLaterEnzymes Yes OptimizeFermentation Optimize media, pH, temp, & precursor feeding PoorGrowth->OptimizeFermentation Yes EnhanceCofactors Overexpress genes for NADPH & SAM supply PoorGrowth->EnhanceCofactors No

Caption: Troubleshooting workflow for low vindoline production.

Cofactor_Supply_Pathway cluster_NADPH NADPH Supply cluster_SAM SAM Supply cluster_Vindoline_Pathway Vindoline Pathway Enzymes ZWF1 ZWF1 NADPH NADPH ZWF1->NADPH GAPN GAPN GAPN->NADPH P450s T16H2, T3O NADPH->P450s Provides reducing equivalents SAM2 SAM2 SAM S-Adenosyl-Methionine SAM2->SAM Methyltransferases 16OMT, NMT SAM->Methyltransferases Provides methyl group

Caption: Cofactor supply for the vindoline biosynthesis pathway.

References

Optimizing fermentation conditions for Vindoline biosynthesis in yeast

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the fermentation conditions for Vindoline biosynthesis in engineered Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the biosynthetic pathway for converting tabersonine to vindoline in yeast?

A1: The conversion of tabersonine to vindoline is a seven-step enzymatic pathway reconstituted in yeast using genes primarily from the plant Catharanthus roseus. The key enzymes are: Tabersonine 16-hydroxylase (T16H2), 16-hydroxytabersonine O-methyltransferase (16OMT), Tabersonine 3-oxygenase (T3O), Tabersonine 3-reductase (T3R), 3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase (NMT), Desacetoxyvindoline-4-hydroxylase (D4H), and Deacetylvindoline-4-O-acetyltransferase (DAT)[1][2]. T16H2 and T3O are cytochrome P450 enzymes (CYPs) that require a cytochrome P450 reductase (CPR) for their activity[1][2].

Q2: Why is my Vindoline yield low while the precursor tabersonine is consumed?

A2: A common reason for low Vindoline yield with high tabersonine consumption is the formation of the byproduct vindorosine[3][4]. This occurs due to the substrate promiscuity of Tabersonine 3-oxygenase (T3O), which can act on tabersonine before it is processed by the initial pathway enzymes, T16H2 and 16OMT[3][4]. This diverts metabolic flux away from Vindoline. To address this, strategies include increasing the gene copy numbers of T16H2 and 16OMT to channel more tabersonine into the correct pathway and optimizing the feeding strategy to maintain a low concentration of tabersonine in the culture[2][4].

Q3: What is the role of cytochrome P450 reductases (CPRs) and how can I optimize their function?

A3: Cytochrome P450 enzymes (CYPs), like T16H2 and T3O in the Vindoline pathway, are dependent on a partner CPR for electron transfer, which is essential for their catalytic activity[1][2]. The choice of CPR can significantly impact CYP function. Pairing the CYPs with different CPRs from various organisms can dramatically improve enzyme activity and, consequently, Vindoline production[1][2]. It is crucial to screen a panel of CPRs to find the most compatible partner for the specific CYPs used in your strain[2].

Q4: How do cofactors like NADPH and S-adenosylmethionine (SAM) affect Vindoline production?

A4: Cofactors are critical for the activity of several enzymes in the Vindoline pathway. CYP enzymes require NADPH for their function, while methyltransferases (16OMT and NMT) require SAM as a methyl group donor. Enhancing the intracellular supply of these cofactors can significantly boost Vindoline titers[1][5]. This can be achieved by overexpressing genes involved in their biosynthesis, such as ZWF1 for NADPH and SAM2 for SAM[1][5].

Troubleshooting Guide

This section addresses specific issues that may arise during fermentation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no Vindoline production with high residual tabersonine 1. Inefficient activity of early pathway enzymes (T16H2, 16OMT).[4] 2. Suboptimal pairing of CYP enzymes with their CPR partner.[2] 3. Insufficient cofactor supply (NADPH).1. Increase the gene copy number of T16H2 and 16OMT.[4] 2. Screen different CPRs for improved compatibility.[2] 3. Confirm protein expression via Western blot or proteomics. 4. Overexpress genes like ZWF1 to enhance NADPH supply.
High accumulation of the byproduct vindorosine Substrate promiscuity of T3O enzyme acting on tabersonine directly.[4]1. Increase metabolic flux towards the desired pathway by increasing the gene copy numbers of T16H2 and 16OMT.[4] 2. Implement an intermittent or fed-batch feeding strategy to keep the tabersonine concentration low.[2]
Poor cell growth or signs of toxicity 1. Metabolic burden from overexpressing multiple heterologous enzymes. 2. Accumulation of toxic intermediates. 3. Substrate toxicity from high concentrations of tabersonine.[6]1. Optimize fermentation media and conditions (pH, temperature).[3][7] 2. Use inducible promoters to control the timing of pathway gene expression. 3. Employ a fed-batch or intermittent feeding strategy for tabersonine to avoid high concentrations.[2][6]
Fermentation becomes sluggish or stalls 1. Depletion of essential nutrients in the medium.[6][7] 2. Drastic change in medium pH due to yeast metabolism.[6][7] 3. Suboptimal fermentation temperature.[8]1. Use a rich medium (e.g., YP) and consider fed-batch strategies to replenish nutrients.[7] 2. Monitor and control the pH of the culture, maintaining it around the optimum of 6.0.[7] 3. Ensure the incubator/bioreactor is maintaining the optimal temperature, typically 30°C.[1][3]
Inconsistent yields between experimental batches Variability in fermentation conditions or inoculum preparation.[3]1. Standardize all fermentation parameters: media composition, pH, temperature, shaking speed, and inoculum size/age.[3] 2. Use genomic integration for stable expression of pathway genes instead of plasmids.[3]
Data Presentation: Summary of Optimization Parameters

The following tables summarize key quantitative data from various optimization experiments.

Table 1: Effect of Medium and Tabersonine Feeding on Vindoline Production

Medium TypeTabersonine Concentration / StrategyResulting Vindoline Titer (mg/L)Reference
Synthetic Complete (SC)50 mg/L (single dose)~1.66[6]
Rich Medium (YP)Low (e.g., 10-25 mg/L)Up to ~5.8[1][6]
Rich Medium (YP)Intermittent feeding (~15 mg/L every 24h)Up to 16.5[1][2]

Table 2: Impact of Fermentation Conditions and Strain Engineering on Final Titer

Optimization StrategyKey ParameterResulting Vindoline Titer (mg/L)Reference
pH OptimizationpH 6.0Significant improvement[7]
Fed-batch FermentationOptimized medium and sequential feeding266[7]
Comprehensive EngineeringOptimized gene copies, CPR pairing, cofactor supply, ER expansion, and intermittent feeding16.5[1][2]
Visualizations and Workflows
Vindoline Biosynthetic Pathway

The diagram below illustrates the enzymatic steps converting tabersonine to Vindoline within the engineered yeast.

Vindoline_Biosynthetic_Pathway Vindoline biosynthetic pathway from tabersonine in yeast. Tabersonine Tabersonine 16-OH-Tabersonine 16-OH-Tabersonine Tabersonine->16-OH-Tabersonine T16H2 (CYP) 16-MeO-Tabersonine 16-MeO-Tabersonine 16-OH-Tabersonine->16-MeO-Tabersonine 16OMT 3-OH-16-MeO-Tabersonine 3-OH-16-MeO-Tabersonine 16-MeO-Tabersonine->3-OH-16-MeO-Tabersonine T3O (CYP) / T3R Desacetoxyvindoline Desacetoxyvindoline 3-OH-16-MeO-Tabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: Vindoline biosynthetic pathway from tabersonine in yeast.

Troubleshooting Workflow for Low Vindoline Yield

This decision tree provides a logical workflow for diagnosing and addressing low Vindoline production.

Troubleshooting_Workflow Troubleshooting workflow for low Vindoline yield. Start Low Vindoline Yield CheckGrowth Is cell growth poor? Start->CheckGrowth CheckByproduct Is vindorosine byproduct high? CheckGrowth->CheckByproduct No Sol_Growth Optimize Media (YP), pH (6.0), Temp (30°C) CheckGrowth->Sol_Growth Yes CheckPrecursor Is tabersonine consumed? CheckByproduct->CheckPrecursor No Sol_Byproduct Increase T16H2/16OMT gene copies. Use intermittent tabersonine feeding. CheckByproduct->Sol_Byproduct Yes Sol_Precursor_No Check tabersonine solubility and feeding protocol. CheckPrecursor->Sol_Precursor_No No Sol_Precursor_Yes Bottleneck in pathway. Increase enzyme expression (gene copies). Enhance cofactor supply (NADPH, SAM). Optimize CYP-CPR pairing. CheckPrecursor->Sol_Precursor_Yes Yes

Caption: Troubleshooting workflow for low Vindoline yield.

Experimental Protocols
Protocol 1: Yeast Cultivation and Fed-Batch Fermentation

This protocol describes a general procedure for shake flask cultivation with intermittent feeding of the precursor, tabersonine.

  • Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of Synthetic Complete (SC) medium or YPD. Grow overnight (16-24 hours) at 30°C with vigorous shaking (e.g., 250 rpm).[3]

  • Main Culture: Dilute the overnight culture to a starting OD₆₀₀ of 0.1 in 25 mL of YP medium with 2% galactose (YPG) in a 250 mL baffled flask. The galactose is necessary for inducing gene expression under the control of GAL promoters.[1][3]

  • Growth and Induction: Grow the main culture at 30°C and 250 rpm for 24 hours to allow for cell growth and protein expression.[2]

  • Intermittent Feeding: After the initial 24-hour induction, begin the intermittent feeding of tabersonine. Add a stock solution of tabersonine (dissolved in DMSO or ethanol) to a final concentration of ~15 mg/L.[2]

  • Incubation and Continued Feeding: Continue the incubation at 30°C. Supplement the culture with an additional 15 mg/L of tabersonine every 24 hours for the duration of the experiment (e.g., up to 168 hours).[2]

  • Sampling: Collect samples periodically (e.g., every 24 hours) to monitor cell density (OD₆₀₀) and for metabolite analysis.

Protocol 2: Metabolite Extraction and Analysis

This protocol outlines a standard procedure for extracting Vindoline and related alkaloids from the culture supernatant for quantification.

  • Sample Preparation: Collect 1 mL of yeast culture. Centrifuge at high speed (e.g., 11,000 x g) for 10 minutes to pellet the cells.[1][2]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. This fraction contains the secreted Vindoline.

  • Liquid-Liquid Extraction: Add an equal volume of ethyl acetate to the supernatant. Vortex vigorously for 1 minute to mix the phases thoroughly.

  • Phase Separation: Centrifuge at 11,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) containing the alkaloids to a new tube.

  • Drying: Evaporate the ethyl acetate to dryness. This can be done using a rotary evaporator, a vacuum concentrator, or under a gentle stream of nitrogen gas.[2]

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of methanol.[2]

  • Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter. Analyze the sample using HPLC or LC-MS to identify and quantify Vindoline and other metabolites.[1][9] Use an authentic Vindoline standard to create a standard curve for accurate quantification.

References

Technical Support Center: Vindoline Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of vindoline in solution is paramount for achieving accurate and reproducible experimental results. Vindoline, a key precursor for anti-cancer drugs like vinblastine and vincristine, is susceptible to degradation under various conditions.[1][2][3] This guide provides practical troubleshooting advice and answers to frequently asked questions to help you manage and mitigate vindoline degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause vindoline to degrade in solution?

A1: Vindoline degradation is primarily influenced by four main factors:

  • Oxidation: The indole ring and tertiary amine groups in vindoline's structure are prone to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by other factors.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce photo-oxidation and other reactions that lead to the degradation of vindoline.[1] It is crucial to protect solutions from light.

  • Extreme pH: Both highly acidic and highly basic conditions can catalyze the degradation of vindoline, often through hydrolysis of its ester group.[1]

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including oxidation, hydrolysis, and rearrangement.[1]

Q2: What are the best practices for storing vindoline stock solutions?

A2: To ensure long-term stability, stock solutions should be prepared and stored with care.

  • Temperature: For long-term storage (up to 6 months), store aliquots in tightly sealed vials at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[4][5] Always allow the solution to equilibrate to room temperature for at least one hour before opening the vial.[5]

  • Solvent: While soluble in DMSO, ethanol, and methanol, ensure you are using anhydrous solvents if hydrolysis is a concern.[4][6][7][8]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: To prevent oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1][6]

  • Container Type: Use glass vials, as some plastic types may lead to leaching or adsorption of the compound.[1][9]

Q3: How stable is vindoline in acidic versus alkaline conditions?

A3: Vindoline's stability is pH-dependent. It is generally more stable in mildly acidic conditions.[10] Strong acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions promote the hydrolysis of the ester group, leading to the formation of deacetylvindoline and other degradation products.[1]

Troubleshooting Guide

Problem 1: My vindoline solution has turned yellow or brown.

  • Likely Cause: A color change is a common sign of degradation, often due to oxidation or photodegradation, which forms colored byproducts.[1]

  • Troubleshooting Steps:

    • Immediately prepare a fresh solution to use as a color reference.

    • Review your storage protocol. Confirm that the solution was protected from light and stored at the recommended temperature (-20°C or -80°C).[4][5]

    • For future preparations, consider purging the vial with nitrogen or argon to minimize contact with oxygen.[1]

Problem 2: I'm seeing new, unexpected peaks in my HPLC chromatogram.

  • Likely Cause: The appearance of new peaks that are absent in a freshly prepared standard solution is a strong indicator of vindoline degradation.[1] These peaks represent various degradation products.

  • Troubleshooting Steps:

    • Confirm Degradation: Run a forced degradation study (see Protocol 1) on a fresh sample under acidic, basic, and oxidative conditions. Compare the retention times of the peaks from the stressed samples to the unexpected peaks in your experimental sample. This can help identify the nature of the degradation.

    • Identify Products: If your HPLC is connected to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio (m/z) of the unknown peaks. This data is invaluable for identifying potential degradation products by comparing their masses to predicted structures (e.g., hydrolyzed or oxidized vindoline).[1]

Problem 3: My quantitative analysis shows a lower-than-expected concentration of vindoline over time.

  • Likely Cause: This indicates a loss of the parent compound, most likely due to degradation. However, other factors like adsorption to container surfaces could play a role, though this is less common.[1]

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure solutions are prepared fresh, especially for in vivo experiments, and used the same day if possible.[4] Avoid repeated freeze-thaw cycles.

    • Check Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water content can promote hydrolysis.[10]

    • Verify Container Material: Use high-quality glass vials to minimize the risk of adsorption.[1]

Data Presentation

The stability of vindoline under various stress conditions can be qualitatively summarized as follows. The expected stability is low when significant degradation is anticipated.

Stress ConditionExpected StabilityPotential Degradation Pathway(s)Potential Degradation Product(s)
Acidic (e.g., 0.1 M HCl) LowHydrolysis of the ester group, potential rearrangement of the indole ring.Deacetylvindoline, other acid-catalyzed products.[1]
Alkaline (e.g., 0.1 M NaOH) Low to ModerateHydrolysis of the ester group.Deacetylvindoline.[1]
Oxidative (e.g., 3% H₂O₂) LowOxidation of the indole ring and tertiary amines.N-oxides, hydroxylated derivatives, iminium species.[1]
Thermal (e.g., 60-80°C) ModerateGeneral acceleration of all degradation pathways.A mixture of hydrolytic and oxidative products.[1]
Photolytic (UV/Vis light) LowPhoto-oxidation and other light-induced reactions.Iminium derivatives and other complex photoproducts.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Vindoline

This protocol outlines a general procedure to intentionally degrade vindoline under various stress conditions to understand its stability profile and generate potential degradation products for analytical method development.

Objective: To assess the stability of vindoline under stress conditions and identify its degradation products.

Materials:

  • Vindoline reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • Thermostatic oven and photostability chamber

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of vindoline in HPLC-grade methanol.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 8, 24 hours). Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points. Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for the same time points.[1]

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatic oven at 80°C for the same time points.[1]

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber.[1]

  • Analysis: At each time point, withdraw a sample, dilute as needed, and analyze using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to an unstressed control to calculate degradation percentage and identify new peaks.[1]

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for separating vindoline from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][11]

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 25 mM ammonium acetate). A typical ratio could be 15:45:40 (v/v/v).[11] The exact composition should be optimized for best separation.

  • Flow Rate: 1.0 - 1.2 mL/min.[1]

  • Column Temperature: 25-30°C.[1]

  • Detection Wavelength: 254 nm or 310 nm.[1]

  • Injection Volume: 10-20 µL.[1]

Visualizations

Troubleshooting_Logic start Problem Observed: Unexpected Experimental Results check_color Has the solution changed color? start->check_color check_hplc Are there unexpected peaks in HPLC? check_color->check_hplc No degradation_likely Degradation is likely due to oxidation or photodegradation. check_color->degradation_likely Yes check_conc Is vindoline concentration lower than expected? check_hplc->check_conc No degradation_products Degradation products are present. check_hplc->degradation_products Yes parent_loss Loss of parent compound is confirmed. check_conc->parent_loss Yes no_issue Issue may not be related to stability. Investigate other variables. check_conc->no_issue No review_storage Action: 1. Review storage (light/temp). 2. Use inert gas for new preps. 3. Prepare fresh solution. degradation_likely->review_storage run_forced_deg Action: 1. Run forced degradation study. 2. Compare retention times. 3. Use LC-MS to identify peaks. degradation_products->run_forced_deg review_handling Action: 1. Review all handling steps. 2. Check solvent purity (anhydrous). 3. Use glass vials. parent_loss->review_handling

Caption: Troubleshooting logic for vindoline stability issues.

Forced_Degradation_Workflow cluster_stress 2. Apply Stress Conditions (in parallel) prep_stock 1. Prepare 1 mg/mL Vindoline Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidative Oxidation (3% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (UV/Vis Light) control Control (Unstressed, Dark) sample 3. Sample at Time Points (e.g., 0, 2, 8, 24h) control->sample neutralize 4. Neutralize Acid/Base Samples sample->neutralize analyze 5. Analyze by Stability-Indicating HPLC-UV/PDA Method neutralize->analyze compare 6. Compare Chromatograms & Calculate Degradation analyze->compare

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Vindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Vindoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and biological evaluation of these compounds, particularly focusing on issues of low bioactivity.

Frequently Asked Questions (FAQs)

Q1: My synthetic Vindoline derivative shows significantly lower bioactivity than expected. What are the potential causes?

Several factors can contribute to lower-than-expected bioactivity of synthetic Vindoline derivatives. These can be broadly categorized into issues related to the compound itself, the experimental setup, or the biological target.

  • Compound-Related Issues:

    • Purity: Impurities from the synthetic process can interfere with the biological assays, leading to inaccurate results. Ensure the final compound is of high purity, confirmed by analytical techniques such as NMR and mass spectrometry.[1][2]

    • Stereochemistry: The biological activity of Vindoline derivatives can be highly dependent on their stereochemistry. Even minor variations in the stereoisomeric form can lead to a significant loss of activity.[3]

    • Solubility: Poor solubility of the derivative in the assay buffer can lead to precipitation and an underestimation of its true potency.[4]

    • Stability: The compound may be unstable under the experimental conditions (e.g., temperature, pH, exposure to light), leading to degradation and loss of activity.[4]

  • Experimental Assay Issues:

    • Assay Choice: The selected bioassay may not be appropriate for the specific mechanism of action of your derivative.

    • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the same compound.[5][6]

    • Inconsistent Protocols: Variations in cell culture conditions (e.g., cell passage number, confluency) or compound handling (e.g., dissolution, dilution) can introduce variability in the results.[4]

  • Structure-Activity Relationship (SAR) Considerations:

    • The parent Vindoline molecule itself is practically inactive.[5][7] Its bioactivity is unlocked through chemical modifications.

    • The position of substitution on the Vindoline scaffold is crucial. For instance, substitution at position 17 seems to be more beneficial for anticancer activity compared to position 10.[5]

    • The nature of the linker and the coupled pharmacophore significantly influences bioactivity. For example, N-alkyl linkers have been found to be more active than N-acyl analogs in certain piperazine derivatives.[5]

Q2: How does the choice of pharmacophore affect the bioactivity of Vindoline derivatives?

The choice of the conjugated pharmacophore is a critical determinant of the biological activity of Vindoline derivatives. Research has shown that conjugating Vindoline with various moieties can significantly enhance its antiproliferative effects.[8]

  • Piperazine Derivatives: Coupling with N-substituted piperazine pharmacophores has yielded compounds with significant antiproliferative effects.[5][9] The substituents on the piperazine ring play a key role, with derivatives containing N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl piperazine showing notable efficacy.[5]

  • Phosphonium Derivatives: The introduction of a triphenylphosphonium (TPP) moiety can enhance the anticancer activity of Vindoline. This is potentially due to the TPP's ability to facilitate the passage of the molecule through the cell membrane and target the mitochondria.[6]

  • Amino Acid Conjugates: Conjugation with amino acids, such as L- and D-tryptophan methyl esters, has also resulted in Vindoline derivatives with significant antiproliferative effects against human gynecological cancer cell lines.[1][7]

  • Ineffective Moieties: Not all modifications lead to improved activity. For example, the introduction of 1,2,3-triazole and morpholine moieties did not appear to improve the efficacy of Vindoline in one study.[1]

Q3: What are some common challenges during the synthesis of Vindoline derivatives that could impact their final bioactivity?

The synthesis of Vindoline and its derivatives can be complex, and issues during synthesis can directly impact the yield, purity, and ultimately, the bioactivity of the final compound.[10] A common challenge is achieving high yields in key reaction steps. For instance, intramolecular cycloaddition cascade reactions used in some total synthesis approaches are sensitive to reaction conditions.[3] Low yields can be caused by competing bimolecular reactions, which can be mitigated by performing the reaction under high dilution.[3] The geometry of the substrate can also influence the reaction's efficiency.[3]

Troubleshooting Guides

Guide 1: Addressing Low Compound Purity

Problem: Your purified Vindoline derivative shows inconsistent bioactivity or lower activity than expected.

Possible Cause: Residual impurities from the synthesis are interfering with the assay.

Solutions:

  • Re-purification: Employ rigorous purification techniques such as flash chromatography, preparative HPLC, or recrystallization.

  • Purity Analysis: Confirm the purity of each batch using multiple analytical methods (e.g., ¹H NMR, ¹³C NMR, HRMS, and HPLC). The purity should be >95% for biological testing.[11]

  • Impurity Identification: If possible, identify the major impurities and assess their potential biological activity.

Guide 2: Investigating Solubility and Stability Issues

Problem: You observe precipitation of your compound in the assay medium, or the bioactivity decreases over time.

Possible Cause: The compound has poor solubility or is degrading under the experimental conditions.

Solutions:

  • Solubility Assessment: Visually inspect for precipitation when diluting the compound into the aqueous assay buffer.[12]

  • Co-solvent Usage: Consider using a small amount of a biocompatible co-solvent like DMSO, ensuring the final concentration is low (typically <1%) to avoid solvent-induced toxicity.[4][12]

  • Stability Analysis: Assess the stability of your derivative in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its integrity by HPLC at different time points.[4]

  • Storage Conditions: Ensure the compound is stored under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation.

Data Presentation

Table 1: Bioactivity of Selected Synthetic Vindoline Derivatives

Compound IDModificationCell LineBioactivity (GI₅₀/IC₅₀)Reference
23 N-[4-(trifluoromethyl)benzyl]piperazine at position 17MDA-MB-468 (Breast Cancer)GI₅₀ = 1.00 µM[5][13]
25 N-bis(4-fluorophenyl)methyl piperazine at position 17HOP-92 (Non-Small Cell Lung Cancer)GI₅₀ = 1.35 µM[5]
20 N-(4-fluorobenzyl)piperazine at position 17CHO (Non-tumor)IC₅₀ = 2.54 µM[5][13]
23 N-[4-(trifluoromethyl)benzyl]piperazine at position 17CHO (Non-tumor)IC₅₀ = 10.8 µM[5][13]
25 N-bis(4-fluorophenyl)methyl piperazine at position 17CHO (Non-tumor)IC₅₀ = 6.64 µM[5][13]
9g Pyridine-containing phosphonium at position 17A2780 (Ovarian Cancer)>60% growth inhibition at 10 µM[6]
9e Tris(4-fluorophenyl)phosphine at position 17RPMI-8226 (Leukemia)GI₅₀ = 20.0 nM[6]
11 L-tryptophan methyl ester conjugateSiHa (Cervical Cancer)IC₅₀ = 6.01 µM[1][7]
12 D-tryptophan methyl ester conjugateSiHa (Cervical Cancer)IC₅₀ = 12.29 µM[1][7]
24 Piperazine dimerSiHa (Cervical Cancer)More effective than vinblastine[1][7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxic effects of Vindoline derivatives on cancer cell lines.[14]

Materials:

  • Vindoline derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the Vindoline derivative in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include untreated and solvent controls.[12]

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[12]

  • Formazan Dissolution: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[14]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5][13]

Materials:

  • Vindoline derivative stock solution (in DMSO)

  • Cells in culture

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Assay Setup: Prepare a 96-well plate with cells and compound dilutions as described in the MTT assay protocol.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well in an amount equal to the volume of cell culture medium in the well.

  • Incubation: Mix the contents for 2 minutes on a plate shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Calculate the percentage of viable cells relative to the vehicle control.

Mandatory Visualizations

Troubleshooting_Low_Bioactivity Start Low Bioactivity Observed CheckPurity Check Compound Purity (>95% by NMR, HPLC, MS) Start->CheckPurity CheckSolubility Assess Solubility & Stability in Assay Buffer CheckPurity->CheckSolubility Purity OK Purify Re-purify Compound CheckPurity->Purify Purity Low ReviewSAR Review Structure-Activity Relationships (SAR) CheckSolubility->ReviewSAR Solubility OK UseCoSolvent Use Biocompatible Co-solvent (e.g., <1% DMSO) CheckSolubility->UseCoSolvent Solubility Poor OptimizeAssay Optimize Bioassay Parameters ReviewSAR->OptimizeAssay SAR Considered ModifyStructure Redesign Derivative Based on SAR Insights ReviewSAR->ModifyStructure Ineffective Moiety AdjustAssay Adjust Assay Conditions (e.g., cell line, incubation time) OptimizeAssay->AdjustAssay Assay Issues ReTest Re-evaluate Bioactivity OptimizeAssay->ReTest Assay OK Purify->ReTest ModifyStructure->ReTest AdjustAssay->ReTest End Problem Resolved ReTest->End Activity Improved EndFail Further Investigation Required ReTest->EndFail No Improvement UseCoSolvent->ReTest

Caption: A troubleshooting workflow for addressing low bioactivity of synthetic Vindoline derivatives.

Synthesis_Workflow Vindoline Vindoline or 17-Desacetylvindoline Linker Linker Attachment (e.g., acylation, alkylation) Vindoline->Linker Coupling Coupling Reaction Linker->Coupling Pharmacophore Pharmacophore (e.g., Piperazine, TPP) Pharmacophore->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Bioassay Biological Evaluation Characterization->Bioassay

Caption: A generalized experimental workflow for the synthesis and evaluation of Vindoline derivatives.

References

Technical Support Center: Strategies to Enhance Vindoline Production Using Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when using elicitors to enhance vindoline production in Catharanthus roseus.

Frequently Asked Questions (FAQs)

Q1: What are elicitors and how do they enhance vindoline production?

A1: Elicitors are compounds that trigger defense responses in plants, leading to the increased production of secondary metabolites like terpenoid indole alkaloids (TIAs), including vindoline.[1] They can be biotic (e.g., derived from fungi or yeast) or abiotic (e.g., signaling molecules like jasmonates, or physical stresses like UV radiation).[1][2] Elicitors activate a signaling cascade that upregulates the expression of key genes in the vindoline biosynthetic pathway, such as TDC, STR, T16H, D4H, and DAT, thereby boosting its accumulation.[1][3]

Q2: Which elicitors are most effective for enhancing vindoline production?

A2: The effectiveness of an elicitor varies depending on the experimental system (e.g., whole plants, cell suspension cultures), concentration, and duration of treatment. Methyl jasmonate (MeJA), yeast extract, chitooligosaccharides, and artemisinic acid have been shown to be potent elicitors.[1][3][4] Abiotic elicitors like UV-B radiation and Plasma Activated Water (PAW) have also demonstrated significant enhancement of vindoline accumulation.[5][6] Combining elicitors, such as MeJA with light, can sometimes lead to a synergistic effect.[1][7]

Q3: How long does it take to observe an increase in vindoline after elicitation?

A3: The response time can vary. A significant increase in the expression of biosynthetic genes can be observed within hours of applying the elicitor.[1] Generally, measurable changes in vindoline accumulation are detected within a few days. For instance, in suspension cultures, peak accumulation might be observed 4 to 6 days after elicitation.[1]

Q4: Can elicitors also increase the production of catharanthine?

A4: Yes, many elicitors that boost vindoline also enhance the accumulation of catharanthine, the co-precursor for vinblastine synthesis. For example, chitooligosaccharides and artemisinic acid have been shown to increase the content of both alkaloids.[1][3][4] However, the effect can be differential, and some conditions might favor one alkaloid over the other.[1]

Q5: What is the general molecular mechanism of action for elicitors?

A5: Elicitor-induced signal transduction typically begins at the cell's plasma membrane, where elicitors are recognized by specific receptors.[2] This recognition triggers a cascade of downstream events, including ion fluxes (like Ca2+ influx), the production of reactive oxygen species (ROS), and the activation of protein kinases. These signaling pathways lead to the activation of transcription factors, such as ORCA3, which in turn upregulate the expression of genes encoding enzymes in the vindoline biosynthesis pathway.[3][8]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or no increase in vindoline after elicitation. 1. Inappropriate elicitor concentration (too high can be toxic, too low is ineffective).2. Incorrect timing of application (e.g., applying to a culture not in the exponential growth phase).3. Poor health of the plant material (e.g., stressed or contaminated cultures).4. Insufficient duration of elicitation.1. Perform a dose-response experiment to determine the optimal elicitor concentration.2. For cell cultures, apply the elicitor during the mid-to-late exponential growth phase.3. Ensure plant material is healthy and free from contamination before the experiment.4. Conduct a time-course experiment to identify the optimal elicitation period.[1]
High variability in vindoline yield between replicates. 1. Inconsistent application of the elicitor.2. Heterogeneity in the plant material (e.g., different developmental stages of leaves).3. Variations in culture conditions (light, temperature, aeration).1. Ensure uniform and thorough mixing of the elicitor in the culture medium or consistent spraying on plant leaves.2. Use plant material of a consistent age and developmental stage.3. Maintain strict control over all environmental parameters.[1]
Cell browning or death after adding the elicitor. 1. Elicitor concentration is too high, leading to cytotoxicity.2. The chosen elicitor is not suitable for the specific cell line or plant variety.1. Reduce the elicitor concentration.2. Test a different class of elicitors (e.g., switch from a biotic to an abiotic elicitor).3. Assess cell viability using methods like Evans blue staining.[1]
Difficulty in extracting or quantifying vindoline. 1. Inefficient extraction method.2. Degradation of vindoline during extraction.3. Co-elution of interfering compounds during HPLC analysis.1. Optimize the extraction solvent and procedure. A common method involves extraction with methanol.[1][9]2. Perform extraction steps quickly and at low temperatures to minimize degradation.3. Adjust the HPLC mobile phase gradient and detection wavelength to improve resolution and specificity for vindoline.[1]

Data Presentation: Elicitor-Enhanced Vindoline Accumulation

The following tables summarize quantitative data from various studies on the enhancement of vindoline accumulation in C. roseus using different elicitors.

Table 1: Effect of Biotic and Biotic-Derived Elicitors

ElicitorPlant MaterialConcentrationTreatment DurationFold/Percent Increase in VindolineReference
Artemisinic AcidSuspension-cultured cellsNot specifiedNot specified~6-fold[4]
Chitooligosaccharides (3 kDa)Seedling leaves0.1 µg/mL20 days (sprayed every 5 days)60.68%[3][8]
Fusarium oxysporum extractEmbryogenic callus0.15% (T2)Not specified7.88% (vinblastine)[10]

Table 2: Effect of Abiotic Elicitors

ElicitorPlant MaterialTreatment DetailsTreatment DurationFold/Percent Increase in VindolineReference
Ultraviolet-B (UV-B)Stationary phase suspension cultures5 minutes irradiationNot specified~12-fold[6]
Red Light & Plasma Activated Water (PAW)Whole plantsRed LED light + PAW treatment70 daysSignificantly higher than control[5][11][12]

Experimental Protocols

Protocol 1: Elicitation of Vindoline in C. roseus Leaves with Chitooligosaccharides

This protocol is adapted from studies on the foliar application of chitooligosaccharides.[3][8]

  • Plant Material Preparation: Grow C. roseus seedlings in a greenhouse at 25°C with a 16h light/8h dark cycle. Use healthy plants that have developed several pairs of new leaves.

  • Elicitor Preparation: Prepare a stock solution of 3 kDa chitooligosaccharides. From the stock, prepare a working solution at a concentration of 0.1 µg/mL in sterile distilled water.

  • Elicitation: Spray 1 mL of the 0.1 µg/mL chitooligosaccharide solution onto the leaves of each seedling. For the control group, spray the leaves with sterile distilled water.

  • Treatment Schedule: Repeat the spray treatment every five days for a total of twenty days.

  • Harvesting and Sample Preparation: After 20 days, harvest the newly developed leaves. Immediately freeze the leaves in liquid nitrogen and then freeze-dry them. Grind the dried leaves into a fine powder.

  • Vindoline Extraction and Quantification:

    • Extract 100 mg of the leaf powder with 1 mL of methanol for 60 minutes at room temperature.

    • Centrifuge the extract at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the vindoline content using High-Performance Liquid Chromatography (HPLC) by comparing the peak area to a standard curve of known vindoline concentrations.[9]

Protocol 2: Elicitation in C. roseus Cell Suspension Cultures with Yeast Extract

This protocol provides a general framework for using yeast extract as an elicitor in cell suspension cultures.

  • Cell Culture Maintenance: Maintain C. roseus cell suspension cultures in a suitable growth medium (e.g., MS medium with appropriate plant growth regulators) on a rotary shaker at a constant temperature and light cycle. Subculture the cells regularly to maintain them in the exponential growth phase.

  • Elicitor Preparation: Prepare a stock solution of yeast extract (e.g., 10% w/v) in distilled water and autoclave to sterilize.

  • Elicitation: Aseptically add the sterilized yeast extract solution to the cell cultures during their exponential growth phase to a final desired concentration (a dose-response curve is recommended, e.g., 0.1-1.0 g/L).

  • Incubation: Continue to incubate the cultures under the same conditions.

  • Harvesting and Sample Preparation: Harvest the cells at different time points after elicitation (e.g., 24, 48, 72, 96 hours) by vacuum filtration. Wash the cells with distilled water and then freeze-dry them.

  • Vindoline Extraction and Quantification: Perform a methanolic extraction of the dried cells and quantify the vindoline content using HPLC as described in Protocol 1.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elicitor Elicitor (e.g., Chitooligosaccharide, Yeast Extract) Receptor Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, Protein Kinases) Receptor->Signal_Transduction Activation TFs Transcription Factors (e.g., ORCA3) Signal_Transduction->TFs Activation Genes Vindoline Biosynthesis Genes (TDC, STR, T16H, D4H, DAT) TFs->Genes Upregulation Vindoline Vindoline Accumulation Genes->Vindoline Enzyme Synthesis

Caption: Simplified signaling pathway of elicitor-induced vindoline biosynthesis.

G General Experimental Workflow for Elicitation Studies Start Select C. roseus System (Cell Culture or Plant) Preparation Culture/Plant Preparation and Growth Start->Preparation Elicitation Elicitation (Apply Elicitor at Optimal Dose & Time) Preparation->Elicitation Incubation Incubation / Growth Period Elicitation->Incubation Harvesting Harvesting & Sample Prep (e.g., Freeze-drying) Incubation->Harvesting Extraction Metabolite Extraction (e.g., Methanol) Harvesting->Extraction Analysis Analysis (HPLC for Vindoline Quantification) Extraction->Analysis End Data Interpretation Analysis->End

Caption: A generalized workflow for experiments on elicitor-enhanced vindoline accumulation.

References

Vindoline Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with Vindoline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a Vindoline stock solution?

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Vindoline.[1][2] Vindoline is also slightly soluble in ethanol, methanol, and chloroform.[3] For in vivo studies, complex co-solvent systems are often required.[1][4]

Q2: My Vindoline, dissolved in DMSO, precipitated when I added it to my aqueous cell culture medium. Why did this happen?

This common phenomenon is known as "crashing out."[5] While Vindoline is soluble in 100% DMSO, its solubility dramatically decreases when the stock solution is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).[6] The final concentration of the compound may have exceeded its solubility limit in the aqueous buffer.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 1% and ideally below 0.5%.[5][6] The exact tolerance is cell-line dependent. It is crucial to include a vehicle control in your experiment (media with the same final DMSO concentration as your treated wells) to account for any effects of the solvent itself.[6]

Q4: Can I heat or sonicate my solution to help dissolve Vindoline?

Yes, gentle warming (e.g., in a 37°C water bath) and sonication can be effective methods to aid in the complete dissolution of Vindoline, especially when preparing stock solutions or if precipitation occurs during preparation.[1][4][5] However, avoid excessive or prolonged heating, which could degrade the compound or media components.[6]

Q5: How does pH affect the solubility of Vindoline?

As a monoterpenoid indole alkaloid, the solubility of Vindoline can be influenced by pH.[5][7] Alkaloid bases are generally less soluble in water at neutral pH.[7] Adjusting the pH of the buffer may alter the ionization state of the molecule, potentially increasing its solubility. However, any pH adjustment must be compatible with the specific requirements of your experimental assay (e.g., enzyme activity, cell viability).[5]

Data Summary Tables

Table 1: Vindoline Solubility in Various Solvents

Solvent / FormulationReported SolubilityNotes
DMSO45 mg/mL (98.57 mM)[1]Sonication is recommended to aid dissolution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mL (13.69 mM)[4]A common formulation for in vivo studies.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 6.25 mg/mL (13.69 mM)[4]Cyclodextrins can be used to enhance aqueous solubility.
EthanolSlightly Soluble[3]
MethanolSlightly Soluble[3]Used for extraction from plant material.[8]
ChloroformSlightly Soluble[3]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a 10 mM Vindoline Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a critical first step in most experimental workflows.

Materials:

  • Vindoline powder (MW: 456.53 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicating water bath (optional)

Procedure:

  • Calculate Mass: Determine the mass of Vindoline needed. For 1 mL of a 10 mM stock solution, you will need 4.57 mg of Vindoline.

  • Weigh Compound: Carefully weigh the Vindoline powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes.[5] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Apply Gentle Heat/Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes or warm it gently in a 37°C water bath until the solution is clear.[1][6]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[6]

Troubleshooting Guide: Vindoline Precipitation in Aqueous Media

If you observe precipitation (cloudiness, crystals, or film) after diluting your DMSO stock into your experimental buffer or media, follow these steps.

G start Precipitation Observed in Aqueous Media q1 Is the final concentration critical for your experiment? start->q1 a1_yes Lower the Working Concentration q1->a1_yes No a1_no Maintain Concentration q1->a1_no Yes step2 Improve Dilution Technique a1_yes->step2 a1_no->step2 step2_actions • Add stock to media while vortexing • Pre-warm media to 37°C • Increase mixing time step2->step2_actions q2 Is precipitation still present? step2->q2 step3 Modify Formulation (If assay permits) q2->step3 Yes end_solution Solution is Clear: Proceed with Experiment q2->end_solution No step3_actions • Increase final DMSO % (e.g., 0.5% to 1%) • Add serum to media (proteins can aid solubility) • Consider co-solvents (e.g., PEG300, Tween-80) step3->step3_actions end_reassess Re-assess Experimental Concentration step3->end_reassess

Fig 1. Troubleshooting workflow for addressing Vindoline precipitation.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for preparing and using Vindoline in a typical cell-based assay.

G prep_stock 1. Prepare High-Concentration Stock in 100% DMSO store 2. Aliquot and Store at -20°C / -80°C prep_stock->store prep_final 4. Prepare Final Working Solution prep_stock->prep_final For single-point experiments prep_working 3. Prepare Intermediate Dilutions (Serial dilutions in DMSO) store->prep_working For dose-response experiments prep_working->prep_final final_details • Pre-warm aqueous media/buffer to 37°C • Add DMSO dilution to media (not vice-versa) • Vortex/mix immediately during addition • Ensure final DMSO % is low (<1%) prep_final->final_details treat 5. Treat Cells / Start Assay prep_final->treat

Fig 2. General workflow for Vindoline solution preparation and use.

References

Methods to reduce byproduct formation in Vindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically focusing on the reduction of byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: My intramolecular [4+2]/[3+2] cycloaddition cascade reaction is showing low yields. What are the common causes and how can I improve the conversion?

A1: Low yields in the tandem cycloaddition cascade, a key step in several modern Vindoline syntheses for constructing the pentacyclic core, are a frequent challenge.[1][2][3] This reaction is highly sensitive to several factors. The primary issues and their solutions are outlined below.

  • Problem: Competing Bimolecular Reactions. At higher concentrations, substrates can react with each other (intermolecularly) rather than within the same molecule (intramolecularly), leading to undesired side products and reducing the yield of the desired cycloadduct.[1]

    • Solution: High Dilution. The most critical parameter to optimize is concentration. Performing the cycloaddition under high dilution conditions (e.g., <0.01 M) significantly favors the desired intramolecular pathway. Studies have demonstrated that decreasing the concentration from 0.1 M to 0.005 M can dramatically improve the yield.[1]

  • Problem: Substrate Decomposition at High Temperatures. This reaction requires thermal activation, but prolonged exposure to high temperatures can lead to the decomposition of starting materials and products.

    • Solution: Solvent and Temperature Tuning. The choice of a high-boiling, inert solvent is crucial. Triisopropylbenzene (TIPB) or o-dichlorobenzene are commonly used.[1] A systematic evaluation of the reaction temperature and time is recommended to find the optimal balance between efficient conversion and thermal decomposition.[1]

  • Problem: Suboptimal Substrate Geometry. The geometry of the dienophile tether, specifically the (Z)- versus (E)-isomer, can significantly impact the reaction's efficiency. The (E)-isomer often proceeds with higher conversion rates.[1]

    • Solution: Isomer Optimization. While the (Z)-isomer might lead more directly to the desired stereochemistry for Vindoline, the (E)-isomer can be a more robust precursor.[1] If you are experiencing low yields with the (Z)-isomer, consider using the more efficient (E)-isomer and performing stereochemical corrections at a later synthetic stage.[1]

Q2: I am observing the formation of Vindorosine and related byproducts in my yeast-based biosynthetic system. How can this be controlled?

A2: The formation of Vindorosine is a common issue in heterologous biosynthesis systems and arises from the substrate promiscuity of the enzyme Tabersonine 3-oxygenase (T3O).[4] This enzyme can act on Tabersonine directly, shunting it into the Vindorosine pathway instead of the desired Vindoline pathway.

  • Problem: T3O Promiscuity. T3O can directly metabolize Tabersonine to produce Tabersonine epoxide, which is then converted into Vindorosine and its intermediates by downstream enzymes.[4]

    • Solution 1: Modulate Gene Copy Numbers. To channel the metabolic flux towards Vindoline, it is crucial to optimize the methoxylation of Tabersonine. This can be achieved by increasing the gene copy numbers of Tabersonine 16-hydroxylase (T16H2) and 16-O-methyltransferase (16OMT).[4][5] This enhances the conversion of Tabersonine to 16-methoxytabersonine, the preferred substrate for the Vindoline pathway, thereby outcompeting the direct action of T3O on Tabersonine.

    • Solution 2: Optimize Enzyme Ratios. Ensure the concerted action of T3O and Tabersonine 3-reductase (T3R). Sufficient T3R must be present to immediately reduce the epoxide intermediate formed by T3O. Increasing the expression level of T3R relative to T3O can significantly reduce the accumulation of unwanted byproducts.[6]

Q3: During the lactam reduction step, I'm getting poor conversion and multiple side products. What are the best practices for this transformation?

A3: The reduction of the lactam in the pentacyclic intermediate is a critical step that can be prone to incomplete reaction or the formation of byproducts from partial reduction.

  • Problem: Low Conversion with Single-Step Reduction. Attempts to directly convert the lactam intermediate to the fully reduced amine and alcohol in a single step using strong reducing agents like LiAlH₄ can result in low conversion (e.g., 31%) and a mixture of partially reduced products.[7]

    • Solution: Two-Step Reduction Sequence. A more efficient and cleaner approach is a two-step sequence. First, perform an acid-catalyzed reductive cleavage of the oxido bridge and reduction of the intermediate acyl iminium ion using NaCNBH₃ in HCl-MeOH. This reaction proceeds in superb conversion (e.g., 96%).[7] The resulting product can then be treated with LiAlH₄ to reduce the remaining amide and ester functionalities, also in excellent yield (e.g., 99%).[7]

  • Problem: Multiple Byproducts with Meerwein's Salt. Using Meerwein's salt (Me₃OBF₄) followed by NaBH₄ reduction can also effect the transformation but often leads to lower conversions and several additional byproducts.[7]

    • Solution: The aforementioned NaCNBH₃/HCl-MeOH method is a superior alternative for achieving a clean and high-yielding conversion.[7]

Troubleshooting Workflows & Diagrams

The following diagrams provide logical workflows for troubleshooting common issues in Vindoline synthesis.

G cluster_0 Troubleshooting: Low Yield in [4+2]/[3+2] Cycloaddition Start Low Yield Observed Check_Conc Is reaction at high dilution (<0.01 M)? Start->Check_Conc Check_Temp Is there evidence of thermal decomposition? Check_Conc->Check_Temp Yes Sol_Dilute Action: Decrease concentration to favor intramolecular reaction. Check_Conc->Sol_Dilute No Check_Isomer Are you using the (Z)-isomer substrate? Check_Temp->Check_Isomer No Sol_Temp Action: Systematically lower temperature and/or reduce time. Check_Temp->Sol_Temp Yes Sol_Isomer Action: Consider switching to the more robust (E)-isomer. Check_Isomer->Sol_Isomer Yes End Improved Yield Check_Isomer->End No Sol_Dilute->Check_Temp Sol_Temp->Check_Isomer Sol_Isomer->End

Caption: Troubleshooting workflow for the intramolecular cycloaddition cascade.

G cluster_1 Minimizing Vindorosine Byproduct in Biosynthesis Tabersonine Tabersonine T16H2 T16H2 / 16OMT (Vindoline Pathway) Tabersonine->T16H2 T3O_Vindorosine T3O (Promiscuous) (Vindorosine Pathway) Tabersonine->T3O_Vindorosine Intermediate 16-Methoxytabersonine T16H2->Intermediate T3O_Vindoline T3O Vindoline_Product Vindoline T3O_Vindoline->Vindoline_Product Byproduct Vindorosine T3O_Vindorosine->Byproduct Solution Solution: Increase gene copy number of T16H2 & 16OMT to favor the green pathway. T3O_Vindorosine->Solution Intermediate->T3O_Vindoline

Caption: Reaction pathways illustrating the formation of Vindorosine byproduct.

Quantitative Data Summary

This table summarizes the impact of different strategies on reaction outcomes, comparing less efficient methods with optimized protocols.

Step / IssueMethod / ConditionKey Product YieldByproduct/ProblemReference
Lactam Reduction Single Step: LiAlH₄ (reflux, 16h)31%Products of partial reduction[7]
Two-Step: 1. NaCNBH₃, HCl-MeOH96%Clean conversion[7]
Two-Step: 2. LiAlH₄ (reflux, 15h)99%Clean conversion[7]
Meerwein's salt then NaBH₄Lower ConversionSeveral additional byproducts[7]
Biosynthesis Unoptimized T16H2/T3O ratioModest Vindoline YieldHigh flux towards Vindorosine[4]
Control Increased T16H2/16OMT copy numberIncreased Vindoline PrecursorReduced flux to Vindorosine[4][5]

Detailed Experimental Protocols

Protocol 1: Optimized Two-Step Lactam Reduction

This protocol is based on the highly efficient, two-step reduction sequence reported in the literature.[7]

Step A: Reductive Oxido Bridge Cleavage

  • Dissolution: Dissolve the lactam intermediate (e.g., compound 19 in the Boger synthesis, 1.0 eq) in methanol (MeOH).

  • Addition of Reagents: Add sodium cyanoborohydride (NaCNBH₃, 6.0 eq).

  • Acidification & Reaction: Cool the solution and add a solution of hydrochloric acid (HCl, 3.0 eq). Stir the reaction at 23 °C for 1.5 hours, monitoring by TLC for the consumption of starting material.

  • Workup: Quench the reaction carefully, neutralize the acid, and extract the product using a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield the intermediate amine (e.g., compound 28).

Step B: Final Reduction

  • Dissolution: Dissolve the product from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄, 10.0 eq) portion-wise at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 15 hours.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by aqueous NaOH. Filter the resulting salts and extract the filtrate with an organic solvent. The crude product can then be purified to yield the final reduced compound (e.g., compound 29).

Protocol 2: General Procedure for Intramolecular Cycloaddition

This protocol provides a general framework for optimizing the key [4+2]/[3+2] cycloaddition cascade.[1][7]

  • Solvent Preparation: Use a high-boiling, dry, and degassed solvent such as o-dichlorobenzene.

  • High Dilution Setup: Prepare a solution of the cycloaddition precursor (e.g., compound 18 in the Boger synthesis) in the chosen solvent at a very low concentration (e.g., 0.005 M).

  • Thermal Reaction: Heat the solution to the desired temperature (e.g., 180 °C) and maintain for the optimized reaction time (e.g., 24 hours). The reaction should be carried out under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.

  • Purification: After cooling, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to isolate the pentacyclic product.

References

Technical Support Center: Optimizing Enzymatic Steps in the Vindoline Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working on the enzymatic synthesis of Vindoline. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in a question-and-answer format to help you navigate potential experimental hurdles.

Issue 1: Low or No Vindoline Production in Heterologous Systems (e.g., S. cerevisiae)

  • Q: My engineered yeast strain shows poor or no Vindoline production, with a high residual of the precursor, tabersonine. What is the likely cause?

    • A: This is a common issue often pointing to inefficiencies in the initial enzymatic steps of the pathway. The primary suspects are the cytochrome P450 enzymes, Tabersonine 16-hydroxylase (T16H2) and Tabersonine 3-oxygenase (T3O), and the subsequent methyltransferase, 16-hydroxytabersonine O-methyltransferase (16OMT).[1]

      • Troubleshooting Steps:

        • Enzyme-Reductase Pairing: Cytochrome P450 enzymes require a partnership with a cytochrome P450 reductase (CPR) for electron transfer.[2] Ensure you are co-expressing a compatible CPR. The choice of CPR can significantly impact enzyme activity.[3]

        • Gene Copy Number: Single chromosomal copies of the pathway genes, especially the initial ones, may not be sufficient for robust production.[2][3] Consider increasing the gene copy numbers of T16H2 and 16OMT.[1]

        • Promoter Strength: The use of strong, constitutive promoters can enhance the expression of bottleneck enzymes.[1]

        • Protein Expression Verification: Confirm the expression of all pathway enzymes using methods like Western blotting or proteomics.

  • Q: My system is producing a significant amount of the byproduct vindorosine. How can I minimize this?

    • A: Vindorosine formation is a known issue arising from the substrate promiscuity of Tabersonine 3-oxygenase (T3O).[1] T3O can act directly on tabersonine, diverting it from the main Vindoline pathway.[4]

      • Solutions:

        • Optimize Upstream Flux: The key is to enhance the efficiency of the initial two enzymes, T16H2 and 16OMT, to convert tabersonine to 16-methoxytabersonine more rapidly. This reduces the available tabersonine for T3O to act upon.[2][5]

        • Increase Gene Expression: Increasing the gene copy numbers of T16H2 and 16OMT can channel the metabolic flux more effectively towards Vindoline.[5][6]

Issue 2: Cofactor and Media Optimization

  • Q: I'm observing a stall in Vindoline production despite confirming enzyme expression. Could cofactors be a limiting factor?

    • A: Yes, cofactor availability is critical for the sustained activity of the Vindoline pathway.

      • Key Cofactors:

        • NADPH: Required by the cytochrome P450 enzymes (T16H2, T3O, and D4H) and their reductase partners.

        • S-adenosyl methionine (SAM): The methyl donor for the two methyltransferase steps (16OMT and NMT).

        • Acetyl-CoA: The acetyl donor for the final step catalyzed by Deacetylvindoline 4-O-acetyltransferase (DAT).[1]

      • Optimization Strategies:

        • Enhance Cofactor Supply: Overexpression of genes involved in cofactor biosynthesis, such as ZWF1 for NADPH and SAM2 for SAM, can boost the intracellular pools of these essential molecules.[2]

        • Media Composition: Rich media, like YP medium, can sometimes lead to better enzyme expression and cell growth, resulting in higher Vindoline titers compared to synthetic media.[3]

Issue 3: Challenges in Plant-Based Systems

  • Q: How can I enhance Vindoline production in Catharanthus roseus cell or hairy root cultures?

    • A: In plant-based systems, elicitation and metabolic engineering are common strategies.

      • Elicitation: The application of elicitors like chitooligosaccharides can stimulate the expression of Vindoline biosynthesis genes.[7]

      • Metabolic Engineering: Overexpression of key pathway genes, such as T16H and 16OMT, in hairy root cultures can lead to an accumulation of pathway intermediates.[8] Co-expression of transcriptional regulators like ORCA3 can also significantly increase alkaloid accumulation.[7]

      • Light Regulation: The expression of several Vindoline pathway genes, including T16H2, T3O, T3R, D4H, and DAT, is induced by light.[9] Red light, in particular, has been shown to increase the expression of these genes.[10]

Quantitative Data Summary

The following table summarizes available kinetic and production data for the enzymes in the Vindoline biosynthetic pathway. Note that a complete set of kinetic parameters is not available in the current literature for all enzymes.[11]

EnzymeAbbreviationSubstrate(s)Product(s)Reported Vindoline Titers in Engineered S. cerevisiae (mg/L)
Tabersonine 16-hydroxylaseT16HTabersonine16-HydroxytabersonineVarious reports show a range, with optimized strains reaching up to ~16.5 mg/L.[3]
16-hydroxytabersonine O-methyltransferase16OMT16-Hydroxytabersonine, SAM16-Methoxytabersonine
Tabersonine 3-oxygenaseT3O16-Methoxytabersonine16-Methoxytabersonine 2,3-epoxide
Tabersonine 3-reductaseT3R16-Methoxytabersonine 2,3-epoxide3-Hydroxy-16-methoxy-2,3-dihydrotabersonine
3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferaseNMT3-Hydroxy-16-methoxy-2,3-dihydrotabersonine, SAMDesacetoxyvindoline
Desacetoxyvindoline 4-hydroxylaseD4HDesacetoxyvindolineDeacetylvindoline
Deacetylvindoline 4-O-acetyltransferaseDATDeacetylvindoline, Acetyl-CoAVindoline

Key Experimental Protocols

Protocol 1: Heterologous Expression of the Vindoline Pathway in Saccharomyces cerevisiae

This protocol provides a general workflow for reconstituting the Vindoline biosynthetic pathway in yeast.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences for the seven C. roseus enzymes (T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT) and a suitable cytochrome P450 reductase (CPR).[3][12] Codon-optimize these sequences for expression in S. cerevisiae.

  • Vector Construction: Clone the synthesized genes into yeast expression vectors. These can be episomal plasmids or vectors for genomic integration.[12] Utilize a variety of promoters (e.g., GAL1, TEF1) to allow for tuning of expression levels.

  • Yeast Transformation: Transform the expression vectors into a suitable S. cerevisiae strain using the lithium acetate method.[13]

  • Cultivation and Induction:

    • Inoculum Preparation: Grow a single colony overnight in a suitable synthetic complete medium.[1]

    • Main Culture: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh medium.[1] If using inducible promoters (e.g., GAL1), use a medium containing galactose.

  • Substrate Feeding: For precursor-directed synthesis, feed tabersonine to the culture. A strategy of intermittent feeding with low concentrations (e.g., ~15 mg/L every 24 hours) can mitigate substrate toxicity.[2]

  • Analysis: After a designated incubation period, harvest the culture. Vindoline and its intermediates are often secreted into the medium.[12] Analyze the supernatant and cell pellet extracts using UPLC-MS.

Protocol 2: UPLC-MS Analysis of Vindoline and Intermediates

This protocol outlines a method for the detection and quantification of Vindoline and related alkaloids.

  • Sample Preparation:

    • Yeast Culture: Centrifuge the culture and collect the supernatant.

    • Plant Tissue: Homogenize freeze-dried plant material in methanol.[12]

  • Extraction: Perform a liquid-liquid extraction of the supernatant or plant extract with an organic solvent such as ethyl acetate.[12]

  • UPLC-MS Analysis:

    • Column: Utilize a C18 reverse-phase column.

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid.[12]

    • Detection: Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the target alkaloids.

Visualizations

Signaling Pathways and Experimental Workflows

Vindoline_Biosynthetic_Pathway Tabersonine Tabersonine H_Tabersonine 16-Hydroxytabersonine Tabersonine->H_Tabersonine T16H M_Tabersonine 16-Methoxytabersonine H_Tabersonine->M_Tabersonine 16OMT Epoxide 16-Methoxytabersonine 2,3-epoxide M_Tabersonine->Epoxide T3O HM_Dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine Epoxide->HM_Dihydrotabersonine T3R Desacetoxyvindoline Desacetoxyvindoline HM_Dihydrotabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT T16H T16H OMT16 16OMT T3O T3O T3R T3R NMT NMT D4H D4H DAT DAT

Caption: The seven-step enzymatic pathway for Vindoline biosynthesis from tabersonine.

Troubleshooting_Workflow Start Start: Low Vindoline Yield Analyze Analyze Metabolites by UPLC-MS Start->Analyze HighTabersonine High Tabersonine Residual? Analyze->HighTabersonine IncreaseT16H_16OMT Increase T16H/16OMT Expression (Gene Copy Number, Promoter Strength) HighTabersonine->IncreaseT16H_16OMT Yes CheckCofactors Cofactor Limitation? HighTabersonine->CheckCofactors No IncreaseT16H_16OMT->Analyze EnhanceCofactors Enhance Cofactor Supply (e.g., Overexpress SAM2) CheckCofactors->EnhanceCofactors Yes HighVindorosine High Vindorosine Byproduct? CheckCofactors->HighVindorosine No EnhanceCofactors->Analyze OptimizeUpstream Optimize T16H/16OMT Flux to Outcompete T3O Promiscuity HighVindorosine->OptimizeUpstream Yes End Optimized Vindoline Production HighVindorosine->End No OptimizeUpstream->Analyze

Caption: A logical workflow for troubleshooting low Vindoline yield in heterologous systems.

References

Technical Support Center: Scaling Up the Purification of Vindoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up purification of Vindoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on transitioning from laboratory-scale to pilot or industrial-scale production of this critical alkaloid precursor.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up Vindoline purification from a lab to a pilot or industrial scale?

Scaling up the purification of Vindoline presents several key challenges that differ from lab-scale operations. A primary concern is the handling of large volumes of organic solvents and acidified aqueous solutions, which requires specialized equipment and safety protocols. Maintaining purification efficiency and resolution during chromatography is another significant hurdle; as column diameters increase, issues like uniform packing, solvent channeling, and maintaining linear flow rates become more complex.[1][2] Furthermore, ensuring consistent yield and purity from batch to batch can be difficult due to variations in the crude extract from the plant material, Catharanthus roseus.[3] Finally, crystallization at a large scale requires precise control over cooling rates and agitation to ensure uniform crystal size and purity, avoiding the "oiling out" of the product.[4][5]

Q2: Which extraction method for Vindoline is most suitable for industrial-scale processing?

While several extraction methods exist, aqueous acidic extraction is often favored for large-scale operations due to its cost-effectiveness and efficiency in protonating alkaloids for initial separation from lipophilic compounds.[4] This method involves extracting the powdered leaves of Catharanthus roseus with a dilute acid (e.g., hydrochloric or sulfuric acid), followed by partitioning with an organic solvent.[4][6][7] For industrial applications, advanced methods like Negative-Pressure Cavitation Extraction (NPCE) are also promising as they can offer higher yields in shorter times, making them excellent alternatives for pilot- and industrial-scale applications.[8][9] Supercritical Fluid Extraction (SFE) with CO₂ is a greener alternative but may involve higher initial equipment costs.[10]

Q3: How should I adapt my column chromatography protocol for a larger scale?

When scaling up column chromatography, the principle of linear scaling is typically applied. This involves increasing the column diameter to accommodate a larger sample load while keeping the bed height and the linear flow rate of the mobile phase constant.[1][2] This approach ensures that the residence time of the compound on the stationary phase remains the same, thus preserving the separation resolution achieved at the lab scale.[2] For alkaloids like Vindoline, which are basic, it is often necessary to add a basic modifier (e.g., 0.5-2% triethylamine or ammonia) to the mobile phase to prevent peak tailing caused by strong interactions with the acidic silica gel.[5] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be effective for purifying basic compounds.[5][11]

Q4: What is a realistic final yield and purity to expect for large-scale Vindoline purification?

The final yield and purity are highly dependent on the quality of the starting plant material and the optimization of each purification step. In lab-scale experiments, a yield of purified Vindoline can be around 1.28% from dried plant powder.[12] While scaling up, it is common to experience a slight decrease in percentage yield due to transfer losses and less-than-perfect efficiency in large-scale equipment. However, a well-optimized industrial process should still aim for a high recovery rate. The target purity for Vindoline, especially when it is intended as a precursor for semi-synthetic drugs like Vinblastine, is typically very high, often exceeding 98%, which can be achieved after a final recrystallization step.[13]

Process Scaling Comparison

The transition from lab to industrial scale involves significant changes in quantities, equipment, and processing times. The following table provides an illustrative comparison.

ParameterLaboratory ScalePilot / Industrial Scale
Starting Material (Dried Leaves) 10 g - 1 kg20 kg - 500+ kg[7]
Extraction Solvent Volume 100 mL - 10 L40 L - 5000+ L[7]
Primary Extraction Equipment Glass beakers, ultrasonic bath, rotary evaporatorLarge stainless steel extraction tanks, industrial centrifuges, falling film evaporators
Chromatography Column Diameter 1 cm - 5 cm30 cm - 100+ cm[1]
Stationary Phase (Silica Gel) 50 g - 2 kg50 kg - 500+ kg
Final Product Yield Milligrams to gramsKilograms
Processing Time Hours to daysDays to weeks

Experimental Protocols

Protocol 1: Large-Scale Aqueous Acidic Extraction and Partitioning

This protocol describes a scaled-up version of the initial extraction and enrichment of the total alkaloid fraction from Catharanthus roseus.

  • Preparation: Shade-dry the leaves of C. roseus and grind them into a coarse powder (approx. 60-mesh).[8]

  • Acidic Extraction: Load the powdered plant material (e.g., 20 kg) into a large-scale extractor. Add an appropriate volume of 0.1 M hydrochloric acid (e.g., 200 L) and agitate for several hours.[4]

  • Filtration: Separate the acidic aqueous extract from the solid plant material using an industrial-scale filter press or centrifuge.

  • Lipophilic Wash: Transfer the acidic extract to a large liquid-liquid extraction vessel. Wash the extract with a non-polar solvent like petroleum ether or hexane (e.g., 2 x 100 L) to remove chlorophyll and other lipophilic impurities. Discard the organic layer.[4]

  • Basification: Adjust the pH of the aqueous phase to approximately 8.5-9.5 with a base like ammonium hydroxide or sodium carbonate.[4][7] This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate (e.g., 3 x 100 L).

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a large-scale rotary evaporator or a falling film evaporator to obtain the crude alkaloid extract.

Protocol 2: Pilot-Scale Column Chromatography

This protocol outlines the purification of the crude alkaloid extract using a pilot-scale chromatography column.

  • Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel (60-120 mesh) is common, but for basic alkaloids like Vindoline, neutral alumina can be a better option to avoid irreversible adsorption.[6][13]

  • Column Packing: Prepare a slurry of the stationary phase (e.g., 50 kg of silica gel) in the initial mobile phase. Pack the pilot-scale column carefully to ensure a homogenous bed without any air bubbles or channels, which is critical for good separation at this scale.[1]

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase. If solubility is an issue, a dry-loading method can be used, where the extract is adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column.

  • Elution: Begin elution with a non-polar solvent like dichloromethane and gradually increase the polarity by introducing a more polar solvent like ethyl acetate or methanol.[6][13] A typical gradient might start with 100% dichloromethane and move towards a 9:1 or 8:2 mixture of dichloromethane:ethyl acetate.[6] Adding 0.5-1% triethylamine to the mobile phase can improve peak shape.[5]

  • Fraction Collection: Collect fractions in large vessels. Monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Vindoline.

  • Pooling and Concentration: Combine the pure Vindoline fractions and evaporate the solvent under reduced pressure to obtain the purified Vindoline.

Protocol 3: Large-Batch Recrystallization

This final step is crucial for achieving high purity.

  • Dissolution: Dissolve the purified Vindoline from the chromatography step in a minimal amount of a suitable hot solvent, such as methanol or ethyl ether.[6]

  • Decolorization (Optional): If the solution is colored, add activated charcoal, stir for a short period, and then filter the hot solution to remove the charcoal and colored impurities.[1]

  • Crystallization: Allow the clear, hot solution to cool down slowly and undisturbed in a large crystallization vessel. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the product to "oil out" or precipitate as an impure powder.[4][5]

  • Maximizing Yield: Once the solution has reached room temperature, it can be further cooled in an ice bath or a refrigerator to maximize the precipitation of the crystals.[4][5]

  • Isolation and Drying: Collect the crystals by filtration using a large Buchner funnel or a centrifuge. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the purified Vindoline crystals under vacuum at a temperature below 40°C.[1]

Troubleshooting Guide

// Define Nodes start [label="Problem Encountered", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Column Chromatography Issues prob_tailing [label="Severe Peak Tailing in\nLarge Column", fillcolor="#FBBC05", fontcolor="#202124"]; cause_tailing1 [label="Acidic Silica Interaction\nwith Basic Vindoline", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_tailing1 [label="Solution:\n- Add 0.5-2% triethylamine or ammonia to mobile phase.\n- Switch to neutral/basic alumina stationary phase.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_tailing2 [label="Column Overloading", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_tailing2 [label="Solution:\n- Reduce sample load.\n- Increase column diameter while maintaining bed height.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Crystallization Issues prob_oiling [label="Product 'Oils Out' During\nLarge-Batch Crystallization", fillcolor="#FBBC05", fontcolor="#202124"]; cause_oiling1 [label="Solution Cooled Too Rapidly", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_oiling1 [label="Solution:\n- Ensure slow, gradual cooling.\n- Insulate the crystallization vessel.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_oiling2 [label="Impure Vindoline Fraction", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_oiling2 [label="Solution:\n- Re-purify the fraction by column chromatography.\n- Try a different solvent system for crystallization.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Yield Issues prob_low_yield [label="Low Yield After\nScale-Up Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; cause_yield1 [label="Incomplete Acid-Base Partitioning", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_yield1 [label="Solution:\n- Ensure pH is in the correct range at each step.\n- Increase the number of extractions with smaller solvent volumes.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_yield2 [label="Incomplete Solvent Extraction", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_yield2 [label="Solution:\n- Increase agitation and contact time.\n- Ensure sufficient solvent-to-solid ratio.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prob_tailing; prob_tailing -> cause_tailing1 [label="Cause"]; cause_tailing1 -> sol_tailing1 [label="Remedy"]; prob_tailing -> cause_tailing2 [label="Cause"]; cause_tailing2 -> sol_tailing2 [label="Remedy"];

start -> prob_oiling; prob_oiling -> cause_oiling1 [label="Cause"]; cause_oiling1 -> sol_oiling1 [label="Remedy"]; prob_oiling -> cause_oiling2 [label="Cause"]; cause_oiling2 -> sol_oiling2 [label="Remedy"];

start -> prob_low_yield; prob_low_yield -> cause_yield1 [label="Cause"]; cause_yield1 -> sol_yield1 [label="Remedy"]; prob_low_yield -> cause_yield2 [label="Cause"]; cause_yield2 -> sol_yield2 [label="Remedy"]; } end_dot Caption: A troubleshooting guide for common issues in Vindoline purification.

Experimental Workflow Visualization

The overall workflow for scaling up the purification of Vindoline involves a series of sequential steps, from processing the raw plant material to obtaining the final, high-purity product.

// Define Nodes start [label="Start: Dried C. roseus Leaves", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="1. Large-Scale\nAqueous Acidic Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; partitioning [label="2. Liquid-Liquid Partitioning\n(Acid-Base Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; crude_extract [label="Crude Alkaloid Extract", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; chromatography [label="3. Pilot-Scale\nColumn Chromatography\n(Silica Gel or Alumina)", fillcolor="#F1F3F4", fontcolor="#202124"]; pure_fractions [label="Purified Vindoline Fractions", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; recrystallization [label="4. Large-Batch\nRecrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Final Product:\nHigh-Purity Vindoline (>98%)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define Edges start -> extraction; extraction -> partitioning; partitioning -> crude_extract; crude_extract -> chromatography; chromatography -> pure_fractions; pure_fractions -> recrystallization; recrystallization -> final_product; } end_dot Caption: A generalized workflow for the scaled-up purification of Vindoline.

References

Validation & Comparative

A Comparative Analysis of Vindoline and Standard Anti-Diabetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-diabetic efficacy of Vindoline, a naturally occurring indole alkaloid, with established anti-diabetic drugs: Metformin, Sitagliptin, and Liraglutide. This document synthesizes experimental data to objectively evaluate their performance, offering insights for research and development in diabetology.

Executive Summary

Vindoline, derived from Catharanthus roseus, has demonstrated significant anti-diabetic potential through multiple mechanisms of action. Preclinical studies indicate its ability to stimulate insulin secretion, enhance insulin sensitivity in peripheral tissues, and exert protective antioxidant and anti-inflammatory effects. This guide presents a comparative overview of Vindoline's efficacy alongside three leading classes of anti-diabetic agents: the biguanide Metformin, the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, and the glucagon-like peptide-1 (GLP-1) receptor agonist Liraglutide. While direct head-to-head clinical trials are lacking, this guide consolidates available preclinical and clinical data to facilitate a scientific comparison of their therapeutic profiles.

Mechanisms of Action

The anti-diabetic effects of these compounds are mediated through distinct signaling pathways:

  • Vindoline: Primarily enhances insulin signaling via the IRS-1/PI3K/AKT pathway, leading to increased glucose uptake and utilization. It also stimulates glucose-stimulated insulin secretion (GSIS).[1]

  • Metformin: Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which leads to reduced hepatic gluconeogenesis and increased insulin sensitivity in muscle and adipose tissues.[2][3]

  • Sitagliptin: As a DPP-4 inhibitor, it prevents the degradation of incretin hormones like GLP-1 and GIP.[4][5] This prolongs their action, resulting in increased glucose-dependent insulin secretion and suppression of glucagon release.[4][5]

  • Liraglutide: A GLP-1 receptor agonist, it mimics the action of endogenous GLP-1, thereby stimulating insulin secretion, suppressing glucagon secretion in a glucose-dependent manner, slowing gastric emptying, and promoting satiety.[6][7][8]

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the quantitative data on the efficacy of Vindoline and the comparator compounds. It is important to note that the data for Vindoline is from preclinical studies, primarily in rodent models of diabetes, while the data for Metformin, Sitagliptin, and Liraglutide are from a mix of preclinical and human clinical trials. Direct comparisons should be made with caution due to the differing study designs, models, and species.

Table 1: In Vivo Efficacy in Animal Models of Diabetes

CompoundAnimal ModelDosageDurationKey FindingsReference
Vindoline STZ-induced diabetic rats20 mg/kg/day (oral)14 daysBlood Glucose Reduction: 56.96%[9]
Vindoline STZ-induced diabetic rats20 mg/kg/day (oral)6 weeksFasting Blood Glucose Reduction: ~15% vs. diabetic control[10]
Metformin STZ-induced diabetic rats100 mg/kg/day (oral)14 daysBlood Glucose Reduction: (Data from a study with a C. roseus extract containing vindoline, not pure vindoline)[9]
Liraglutide STZ-induced diabetic rats25 nmol/kg/day (i.p.)14 daysImproved cognitive function, reduced Aβ42 expression in the hippocampus.[11]
Sitagliptin STZ-induced diabetic rats10 mg/kg/day (oral)4 weeksSignificantly reduced blood glucose levels compared to diabetic control.[12]

Table 2: In Vitro Efficacy

CompoundCell LineConcentrationKey FindingsReference
Vindoline RIN-5F (pancreatic β-cells)0.125 mMInsulin Secretion: Markedly increased insulin secretion in high glucose conditions.[13]
Vindoline 3T3-L1 adipocytes & L6 myotubes12.5 and 25 µg/mLGlucose Uptake: Significantly enhanced basal glucose consumption.[14]

Table 3: Clinical Efficacy in Patients with Type 2 Diabetes (Comparator Drugs)

CompoundStudy PopulationDosageDurationKey FindingsReference
Metformin Drug-naïve elderly patientsTitrated to 1500 mg/day24 weeksHbA1c Reduction: -0.75%[15]
Sitagliptin Patients with inadequate glycemic control100 mg/day24 weeksHbA1c Reduction: -1.1%[10]
Liraglutide Patients inadequately controlled on metformin1.2 mg and 1.8 mg/day26 weeksHbA1c Reduction: -1.2% and -1.5% respectively[16]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-diabetic action of each compound.

Vindoline_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle, Adipocyte) Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 P PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle Promotes translocation GLUT4 GLUT4 GLUT4_Vesicle->GLUT4 Glucose_Uptake Glucose Uptake Glucose Glucose Glucose->GLUT4 Enters cell via Vindoline Vindoline Vindoline->IRS1 Enhances Signaling

Caption: Vindoline enhances the insulin signaling pathway via IRS-1/PI3K/AKT.

Metformin_Signaling_Pathway cluster_cell Hepatocyte Mitochondria Mitochondrial Complex I AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Output ↓ Hepatic Glucose Output Metformin Metformin Metformin->Mitochondria Inhibits

Caption: Metformin activates AMPK by inhibiting mitochondrial complex I.

Sitagliptin_Signaling_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreatic β-cell GLP1_GIP Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Insulin_Secretion ↑ Insulin Secretion GLP1_GIP->Insulin_Secretion Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: Sitagliptin inhibits the DPP-4 enzyme, increasing active incretins.

Liraglutide_Signaling_Pathway cluster_pancreas Pancreatic β-cell GLP1_Receptor GLP-1 Receptor cAMP ↑ cAMP GLP1_Receptor->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac Activates Insulin_Secretion ↑ Insulin Secretion PKA_Epac->Insulin_Secretion Stimulates Liraglutide Liraglutide Liraglutide->GLP1_Receptor Activates In_Vivo_Efficacy_Workflow start Start: Induction of Diabetes (e.g., STZ injection in rats) treatment Daily Oral Administration: - Vindoline (e.g., 20 mg/kg) - Comparator Drug - Vehicle Control start->treatment monitoring Weekly Monitoring: - Fasting Blood Glucose - Body Weight treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) (at end of study) monitoring->ogtt biochemical Biochemical Analysis: - HbA1c - Serum Lipids - Liver Enzymes ogtt->biochemical histopathology Histopathological Examination (Pancreas, Liver) biochemical->histopathology end End: Data Analysis and Comparison histopathology->end In_Vitro_Glucose_Uptake_Workflow start Start: Cell Culture (e.g., 3T3-L1 preadipocytes) differentiation Differentiation into Mature Adipocytes start->differentiation serum_starvation Serum Starvation differentiation->serum_starvation treatment Incubation with: - Vindoline (various concentrations) - Insulin (positive control) - Vehicle (negative control) serum_starvation->treatment glucose_analog Addition of Fluorescent Glucose Analog (e.g., 2-NBDG) treatment->glucose_analog incubation Incubation to allow uptake glucose_analog->incubation washing Washing to remove extracellular analog incubation->washing measurement Measurement of intracellular fluorescence washing->measurement end End: Quantification of Glucose Uptake measurement->end

References

A Comparative Analysis of Vindoline and Catharanthine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactivities of two prominent monomeric indole alkaloids, Vindoline and Catharanthine. Derived from the Madagascar periwinkle (Catharanthus roseus), these compounds are crucial precursors to the potent dimeric anticancer drugs, vinblastine and vincristine. While their role in the synthesis of these clinical agents is well-established, their individual biological activities are a subject of ongoing research. This guide synthesizes available experimental data to offer an objective comparison of their performance in anticancer, anti-inflammatory, and neuroprotective assays.

Introduction

Vindoline and Catharanthine are structurally distinct monoterpenoid indole alkaloids that represent the building blocks for the clinically indispensable anticancer agents, vinblastine and vincristine. While often considered in tandem due to their synergistic role in forming dimeric compounds, they possess unique bioactivities as monomers. This guide delves into a comparative analysis of their individual cytotoxic, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental methodologies. Understanding the distinct biological profiles of Vindoline and Catharanthine is crucial for the development of novel therapeutic agents and for optimizing the synthesis of their dimeric derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the bioactivities of Vindoline and Catharanthine. It is important to note that the data has been compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions, cell lines, and assay protocols.

Table 1: Comparative in vitro Cytotoxicity (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
Vindoline VariousGenerally considered to have weak or negligible cytotoxic activity as a monomer.[1][1]
Catharanthine HCT-116 (Colon Carcinoma)~590[2]
JURKAT E.6 (T-cell leukemia)~0.63[2]
THP-1 (Acute monocytic leukemia)~0.62[2]
HepG2 (Liver Carcinoma)~135 (48h incubation)[3]

Note: The weak intrinsic cytotoxicity of Vindoline has led to a research focus on its derivatives, which have shown significantly enhanced anticancer activity.[4]

Table 2: Comparative in vitro Anti-inflammatory Activity
CompoundAssayKey FindingsReference
Vindoline Egg Albumin Denaturation AssayShowed significant, concentration-dependent inhibition of protein denaturation, with 78.26% inhibition at 250 µg/ml, outperforming the standard drug Diclofenac Sodium (69.56% inhibition at 250 µg/ml).[5][5]
Catharanthine Not extensively studiedData on the direct anti-inflammatory activity of Catharanthine is limited in the reviewed literature.
Table 3: Comparative in vitro Neuroprotective Activity
CompoundAssayKey FindingsReference
Vindoline VariousPossesses neuroprotective properties, though quantitative comparative data is limited.[6][6]
Catharanthine Acetylcholinesterase InhibitionCrude extracts of C. roseus containing catharanthine have shown acetylcholinesterase inhibitory activity, suggesting neuroprotective potential.[7][8][9][10][7][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with serial dilutions of Vindoline or Catharanthine (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay (Inhibition of Egg Albumin Denaturation)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture of 5 mL is prepared containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of Vindoline or a standard anti-inflammatory drug (e.g., Diclofenac sodium).

  • Control Preparation: A control is prepared by substituting the test compound with the same volume of distilled water.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat-induced Denaturation: The mixtures are then heated at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

  • Neuronal Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media on plates coated with a substrate like poly-D-lysine.

  • Compound Pre-treatment: Neurons are pre-treated with various concentrations of Vindoline or Catharanthine for a specified period (e.g., 24 hours).

  • Induction of Excitotoxicity: The culture medium is replaced with a solution containing a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

  • Recovery: The glutamate-containing medium is removed, and the cells are washed and incubated in fresh medium containing the test compounds for a recovery period (e.g., 24 hours).

  • Cell Viability Assessment: Neuronal viability is assessed using a suitable method, such as the MTT assay (as described above) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

  • Data Analysis: The results are expressed as a percentage of the viability of the control cells (not exposed to glutamate).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of Vindoline and Catharanthine.

cluster_0 Anticancer Mechanism of Vinca Alkaloids Vinca_Alkaloid Vinca Alkaloid (e.g., Vinblastine) Tubulin Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to β-tubulin Microtubule Microtubule Assembly (Dynamic Instability) Vinca_Alkaloid->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Forms Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis Triggers

Anticancer mechanism of Vinca alkaloids.

cluster_1 Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Vindoline/ Catharanthine Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro cytotoxicity assay.

cluster_2 Logical Relationship in Dimeric Vinca Alkaloid Biosynthesis Vindoline Vindoline Coupling_Reaction Enzymatic Coupling Vindoline->Coupling_Reaction Catharanthine Catharanthine Catharanthine->Coupling_Reaction Anhydrovinblastine Anhydrovinblastine Coupling_Reaction->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Further Modification

Biosynthesis of dimeric Vinca alkaloids.

Conclusion

This comparative analysis underscores the distinct bioactivity profiles of Vindoline and Catharanthine. While Catharanthine exhibits moderate to low micromolar cytotoxic activity against certain cancer cell lines, Vindoline's primary contribution to anticancer therapy appears to be as a crucial component of its more potent dimeric derivatives. Notably, Vindoline demonstrates promising anti-inflammatory properties that surpass those of a standard non-steroidal anti-inflammatory drug in in vitro assays. The neuroprotective potential of both alkaloids warrants further investigation to elucidate their mechanisms of action and therapeutic relevance.

The provided data and experimental protocols serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these important natural products. Future studies focusing on direct, side-by-side comparisons of Vindoline and Catharanthine across a broader range of bioassays are essential for a more complete understanding of their individual contributions to the medicinal properties of Catharanthus roseus.

References

In Vivo Showdown: Vindoline vs. Glibenclamide in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven in vivo comparison of Vindoline, a natural alkaloid, and glibenclamide, a widely used sulfonylurea, in the context of type 2 diabetes mellitus (T2DM). The following sections present a comprehensive analysis of their hypoglycemic effects, underlying mechanisms of action, and the experimental protocols used to generate the supporting data.

Quantitative Data Summary

The following table summarizes the key in vivo effects of Vindoline and glibenclamide on critical metabolic parameters in a scientifically rigorous animal model of type 2 diabetes.

ParameterDiabetic ControlVindoline (20 mg/kg)Glibenclamide (5 mg/kg)
Fasting Blood Glucose (mg/dL) 285.3 ± 15.2242.5 ± 10.8268.7 ± 12.3
Serum Insulin (ng/mL) 0.28 ± 0.030.42 ± 0.050.35 ± 0.04
*Statistically significant difference (p < 0.05) when compared to the diabetic control group.

Comparative Efficacy Analysis

The in vivo data reveals that daily oral administration of Vindoline at a dose of 20 mg/kg for six weeks resulted in a significant 15% reduction in fasting blood glucose levels in a T2DM rat model[1][2]. In the same study, glibenclamide administered at 5 mg/kg did not produce a statistically significant change in fasting blood glucose levels compared to the diabetic control group[2].

Furthermore, Vindoline treatment was associated with a significant increase in serum insulin levels, suggesting its mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells[2]. While glibenclamide also functions by promoting insulin release, the effect was not as pronounced under the conditions of this particular study[2].

Mechanisms of Action

Vindoline and glibenclamide both exert their primary effects by modulating ion channels in pancreatic β-cells to stimulate insulin secretion. However, their specific molecular targets differ.

Vindoline: This natural product has been shown to enhance glucose-stimulated insulin secretion (GSIS) through the inhibition of the voltage-gated potassium channel Kv2.1[3]. The blockade of this channel leads to membrane depolarization, which in turn activates voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules from the β-cells[3].

Glibenclamide: As a second-generation sulfonylurea, glibenclamide's primary mechanism of action is the inhibition of ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane[4][5]. This inhibition also leads to membrane depolarization, the opening of voltage-gated calcium channels, and subsequent insulin release[4][5].

Beyond its effects on insulin secretion, Vindoline has also been reported to possess antioxidant and anti-inflammatory properties, which may contribute to its overall therapeutic benefit in diabetes by mitigating related complications[1][6].

Signaling Pathway Diagrams

vindoline_pathway cluster_cell Pancreatic β-Cell vindoline Vindoline kv21 Kv2.1 Channel vindoline->kv21 Inhibits membrane_depolarization Membrane Depolarization ca_channel Voltage-Gated Ca²⁺ Channel membrane_depolarization->ca_channel Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers

Caption: Signaling pathway of Vindoline-stimulated insulin secretion.

glibenclamide_pathway cluster_cell Pancreatic β-Cell glibenclamide Glibenclamide katp_channel K-ATP Channel glibenclamide->katp_channel Inhibits membrane_depolarization Membrane Depolarization ca_channel Voltage-Gated Ca²⁺ Channel membrane_depolarization->ca_channel Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers

Caption: Signaling pathway of glibenclamide-stimulated insulin secretion.

Experimental Protocols

The in vivo data presented in this guide was generated using a well-established rat model of type 2 diabetes mellitus. The key steps of the experimental protocol are outlined below.

Animal Model and Induction of Diabetes
  • Animal Model: Male Wistar rats were used for the study[7].

  • Induction of Diabetes:

    • To induce insulin resistance, rats were provided with 10% fructose in their drinking water for a period of two weeks[1][7].

    • Following the fructose treatment, a single intraperitoneal injection of streptozotocin (STZ) at a dose of 40 mg/kg body weight was administered to induce partial β-cell dysfunction and establish a diabetic state[1][7].

    • Rats with a fasting blood glucose level above a predetermined threshold were selected for the study.

Treatment Protocol
  • Grouping: The diabetic rats were randomly divided into three groups: a diabetic control group, a group treated with Vindoline, and a group treated with glibenclamide[1][8]. A non-diabetic control group was also included[8].

  • Administration:

    • Vindoline was administered daily via oral gavage at a dose of 20 mg/kg body weight[1][7].

    • Glibenclamide was administered daily via oral gavage at a dose of 5 mg/kg body weight[1].

    • The diabetic control group received the vehicle (the solvent used to dissolve the drugs) via oral gavage[1].

  • Duration: The treatment was carried out for a period of six weeks[1].

Data Collection and Analysis
  • Fasting Blood Glucose and Body Weight: These parameters were monitored and recorded on a weekly basis throughout the study[1].

  • Biochemical Analysis: At the end of the treatment period, blood samples were collected for the measurement of serum insulin and other relevant biochemical markers[2].

  • Statistical Analysis: The data was analyzed using appropriate statistical methods to determine the significance of the observed differences between the groups[2].

Experimental Workflow Diagram

experimental_workflow start Start: Male Wistar Rats fructose 10% Fructose Water (2 weeks) start->fructose stz Single IP Injection of STZ (40 mg/kg) fructose->stz grouping Grouping of Diabetic Rats stz->grouping control Diabetic Control (Vehicle) grouping->control Group 1 vindoline Vindoline Treatment (20 mg/kg/day, oral) grouping->vindoline Group 2 glibenclamide Glibenclamide Treatment (5 mg/kg/day, oral) grouping->glibenclamide Group 3 monitoring Weekly Monitoring: - Fasting Blood Glucose - Body Weight control->monitoring vindoline->monitoring glibenclamide->monitoring end End of Study (6 weeks): - Blood Collection - Biochemical Analysis monitoring->end

Caption: In vivo experimental workflow for comparing Vindoline and glibenclamide.

References

Unlocking the Anticancer Potential of Vindoline: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of vindoline derivatives reveals that strategic modifications to the parent scaffold can transform this relatively inactive monomer into potent anticancer agents.[1] This guide provides a comparative analysis of various vindoline analogs, summarizing their cytotoxic effects, outlining the experimental protocols used for their evaluation, and visualizing key experimental workflows.

Vindoline, a major alkaloid from the Madagascar periwinkle (Catharanthus roseus), is a key structural component of the potent anticancer drugs vinblastine and vincristine.[1] However, in its monomeric form, vindoline exhibits negligible cytotoxic activity.[1][2] Recent research has focused on synthesizing and evaluating a range of vindoline derivatives to unlock its therapeutic potential. These studies have demonstrated that conjugation of vindoline with various pharmacophores, such as piperazine and phosphonium moieties, can significantly enhance its antiproliferative effects.[1][3] This guide serves as a resource for researchers, scientists, and drug development professionals by comparing the performance of these analogs and providing the supporting experimental data and methodologies.

Comparative Cytotoxicity of Vindoline Derivatives

The antiproliferative activity of vindoline derivatives has been evaluated against a panel of human cancer cell lines. The data, presented in terms of GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, highlight the significant enhancement of cytotoxicity achieved through chemical modification.

Vindoline-Piperazine Conjugates

A series of novel vindoline-piperazine conjugates were synthesized by coupling N-substituted piperazine pharmacophores at positions 10 and 17 of the vindoline scaffold through different types of linkers.[4] The in vitro antiproliferative activity of these conjugates was investigated on 60 human tumor cell lines (NCI60).[4]

Key Structure-Activity Relationship Findings for Piperazine Derivatives:

  • Position of Substitution: Substitution at position 17 of vindoline with piperazine appears to be more beneficial for cytotoxic activity compared to position 10.[4]

  • Nature of the Linker: N-alkyl linkers are more active than N-acyl analogs.[4]

  • Piperazine Substituents: N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl piperazine derivatives proved to be significantly more efficacious than conjugates containing N-methyl, N-(4-fluorobenzyl), and N-(2-furoyl) groups.[4]

CompoundCancer Cell LineGI50 (µM)Reference
Vindoline-Piperazine Conjugate (23) MDA-MB-468 (Breast Cancer)1.00[4]
Vindoline-Piperazine Conjugate (25) HOP-92 (Non-Small Cell Lung Cancer)1.35[4]
Vindoline Dimer (4) SiHa (Cervical Cancer)2.85[4]
Vindoline-Piperazine Conjugate (24) SiHa (Cervical Cancer)~2.88 (5x more effective than Vinblastine)[5]
Phosphonium Vindoline Derivatives

The Vinca alkaloid vindoline was coupled at position 17 with several trisubstituted phosphine derivatives.[3] This phosphonium-type ionic side chain is beneficial because it allows therapeutic molecules to pass through the cell membrane and potentially exert their activities in the mitochondria.[3]

Key Structure-Activity Relationship Findings for Phosphonium Derivatives:

  • Potency: Several derivatives showed low micromolar growth inhibition (GI50) values against most cell lines.[3]

  • Outstanding Candidate: Conjugate 9e exhibited nanomolar anticancer activity on the RPMI-8226 leukemia cell line (GI50 = 20.0 nM).[3]

  • Selectivity: Compound 9e showed promising selectivity for cancer cells with an estimated half-maximal inhibitory concentration (IC50) value of 1.36 µM on non-tumor Chinese hamster ovary (CHO) cells.[3]

CompoundCancer Cell LineGI50 (µM)Reference
Phosphonium Vindoline Derivative (9e) RPMI-8226 (Leukemia)0.020[3]
Phosphonium Vindoline Derivative (9a) HL-60(TB) (Leukemia)0.162[3]
Vindoline-Amino Acid Conjugates

To improve the biological activity of vindoline, experiments were performed to link it with various amino acids.[6] Several of these compounds exhibited in vitro antiproliferative activity against human gynecological cancer cell lines with IC50 values in the low micromolar concentration range.[2][6]

Key Structure-Activity Relationship Findings for Amino Acid Conjugates:

  • The L-tryptophan conjugate (11 ) showed greater potency than the D-tryptophan conjugate (12 ) against SiHa cells.[1]

CompoundCancer Cell LineIC50 (µM)Reference
Vindoline-Amino Acid Conjugate (11) SiHa (Cervical Cancer)6.01[5]
Vindoline-Amino Acid Conjugate (12) SiHa (Cervical Cancer)12.29[5]

Experimental Protocols

The evaluation of the cytotoxic activity of vindoline derivatives typically involves in vitro cell-based assays. A generalized protocol for determining the antiproliferative effects of these compounds is outlined below.

NCI60 Human Tumor Cell Line Screen

The in vitro antiproliferative activities of the synthesized compounds were examined against 60 human tumor cell lines, representing leukemia, non-small cell lung, colon, CNS, ovarian, renal, prostate, and breast cancers, as well as melanoma, at the National Cancer Institute (NCI, USA) according to their standard protocols.[1]

CellTiter-Glo® Luminescent Cell Viability Assay

The selectivity of the conjugates was determined by their effects on non-tumor Chinese hamster ovary (CHO) cells using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][3] This assay measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[1]

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Generalized MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow cell adherence.[5][7]

  • Compound Treatment: The following day, the cells are treated with a serial dilution of the test compounds (vindoline derivatives) and a vehicle control.[5][7]

  • Incubation: After a specified incubation period (e.g., 48 or 72 hours), the MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.[7]

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance data is normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat cells with Vindoline Derivatives (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT or CellTiter-Glo® reagent D->E F Measure absorbance or luminescence E->F G Normalize data to control F->G H Calculate % cell viability G->H I Determine IC50/GI50 values H->I SAR_Logic cluster_mods Modification Strategies Vindoline Vindoline (Inactive Monomer) Modification Structural Modification Vindoline->Modification Derivatives Vindoline Derivatives Modification->Derivatives Piperazine Piperazine Conjugation Modification->Piperazine Phosphonium Phosphonium Salt Addition Modification->Phosphonium AminoAcid Amino Acid Conjugation Modification->AminoAcid Activity Enhanced Anticancer Activity Derivatives->Activity

References

A Tale of Two Alkaloids: Unraveling the Anticancer Potential of Vindoline and Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the realm of cancer chemotherapy, the Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), have long been a cornerstone of treatment. Vinblastine, a dimeric indole alkaloid, is a clinically established anticancer agent celebrated for its potent cytotoxic effects. Its monomeric precursor, Vindoline, while abundant in the plant, has historically been considered biologically inert. However, recent scientific inquiry has shifted, with researchers exploring the untapped potential of Vindoline and its derivatives. This guide provides a detailed, objective comparison of the anticancer activities of Vindoline and Vinblastine, supported by experimental data and methodologies, to inform and guide future research and drug development endeavors.

At a Glance: Key Differences in Anticancer Activity

FeatureVindolineVinblastine
Chemical Structure Monomeric indole alkaloidDimeric indole alkaloid
Anticancer Activity Negligible to weakPotent
Primary Mechanism Does not significantly inhibit tubulin polymerizationInhibits tubulin polymerization, leading to mitotic arrest
Clinical Use Not used as a standalone anticancer drugWidely used in chemotherapy regimens

Quantitative Comparison of Cytotoxic Activity

The disparity in the anticancer potency of Vindoline and Vinblastine is starkly illustrated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates a higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Vindoline HeLaCervical Cancer>30[1]
SiHaCervical Cancer>30[1]
A2780Ovarian Cancer>30[1]
MCF-7Breast Cancer>30[1]
MDA-MB-231Breast Cancer>30[1]
Vinblastine Sulfate HeLaCervical Cancer0.0014 (1.4 nM)[2]
L1210Leukemia0.004 (4.0 nM)[2]
HL-60Human Leukemia0.0053 (5.3 nM)[2]
A375Malignant Melanoma2.2[3]
SiHaCervical Cancer14.42[4]

As the data clearly indicates, Vinblastine exhibits potent cytotoxicity in the nanomolar to low micromolar range, while the activity of unmodified Vindoline is negligible, with IC50 values exceeding 30 µM.[1] This fundamental difference in potency has driven the development of novel Vindoline derivatives, some of which have shown promising anticancer activity in the low micromolar range.[4]

Unraveling the Mechanism of Action: A Tale of Two Molecules

The profound difference in the anticancer activity of Vindoline and Vinblastine stems from their distinct interactions with tubulin, the fundamental protein component of microtubules.

Vinblastine: A Potent Disruptor of Microtubule Dynamics

Vinblastine exerts its powerful anticancer effects by binding to tubulin and disrupting the dynamic process of microtubule assembly and disassembly. This interference has critical consequences for rapidly dividing cancer cells:

  • Inhibition of Mitotic Spindle Formation: Microtubules are the primary components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division (mitosis). By preventing microtubule polymerization, Vinblastine inhibits the formation of a functional mitotic spindle.

  • M-Phase Arrest: The inability to form a proper mitotic spindle leads to the arrest of the cell cycle in the M phase (mitosis).

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of cancer cells.

Vinblastine's Mechanism of Action Vinblastine Vinblastine Tubulin Tubulin Vinblastine->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MPhaseArrest M-Phase Arrest MitoticSpindle->MPhaseArrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) MPhaseArrest->Apoptosis Induces

Caption: Vinblastine's mechanism of action targeting tubulin polymerization.

Vindoline: A Precursor with Latent Potential

Unmodified Vindoline, in stark contrast to its dimeric counterpart, exhibits weak binding to tubulin and does not significantly inhibit microtubule polymerization. This explains its lack of potent cytotoxic activity. The prevailing scientific understanding is that the dimerization of Vindoline with another monomeric alkaloid, Catharanthine, to form Vinblastine is the critical step that confers potent anticancer properties. However, the inherent chemical scaffold of Vindoline presents a tantalizing opportunity for medicinal chemists. By synthetically modifying the Vindoline structure, researchers are actively developing novel derivatives with enhanced anticancer efficacy, aiming to create new therapeutic agents with improved pharmacological profiles.

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer activity of compounds like Vindoline and Vinblastine.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vindoline and Vinblastine stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Vindoline and Vinblastine in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.

MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Serial Dilutions of Compound Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells treated with Vindoline or Vinblastine

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of Vindoline or Vinblastine for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Vindoline and Vinblastine

  • A microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.

  • Compound Addition: Add Vindoline, Vinblastine, or a vehicle control to the reaction mixture. A known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) should be used as controls.

  • Initiation of Polymerization: Add GTP to the reaction mixture and immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Measurement: Measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the compound-treated samples to the control to determine the inhibitory or enhancing effect on tubulin polymerization.

Conclusion: A Potent Therapeutic and a Promising Scaffold

The comparative analysis of Vindoline and Vinblastine underscores a critical principle in natural product drug discovery: subtle structural modifications can lead to dramatic differences in biological activity. Vinblastine remains a powerful and clinically relevant anticancer agent due to its ability to effectively disrupt microtubule dynamics. While unmodified Vindoline is largely inactive, its chemical structure provides a rich and promising scaffold for the development of novel anticancer therapeutics. The ongoing research into Vindoline derivatives holds the potential to yield new drug candidates with improved efficacy, selectivity, and reduced side effects, further expanding the therapeutic arsenal against cancer. This guide serves as a foundational resource for researchers dedicated to advancing this important field of study.

References

Unveiling the Cellular Impact of Vindoline Derivatives: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the biological effects of Vindoline and its derivatives across various cancer cell lines. While Vindoline, a monomeric Vinca alkaloid, exhibits modest intrinsic anticancer activity, its synthetic derivatives have demonstrated significant cytotoxic and antiproliferative effects.[1][2] This document provides a cross-validation of these effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Comparative Anticancer Activity of Vindoline Derivatives

The antiproliferative and cytotoxic activities of various Vindoline derivatives have been evaluated in a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency. Lower values are indicative of higher efficacy.

Phosphonium Vindoline Derivatives

The addition of a phosphonium group to the Vindoline structure is a strategy aimed at enhancing cell membrane penetration and targeting mitochondria.[2]

Compound/DerivativeCell LineCancer TypeGI50 (µM)IC50 (µM)Selectivity Index (SI)
9e RPMI-8226Leukemia0.020-68
9g A2780OvarianNot Reported->2.2
HeLaCervical6.48--
MDA-MB-231Breast1.50--
MCF-7Breast4.86--
Cisplatin (Reference) A2780OvarianNot Reported--
Non-Tumor Cell Line CHO Chinese Hamster Ovary-1.36
Non-Tumor Cell Line NIH/3T3 Fibroblast-14.37

Data sourced from BenchChem (2025).[2]

Piperazine Vindoline Derivatives

Modifications at the 10 and 17 positions of the Vindoline core with piperazine conjugates have been shown to significantly boost anticancer activity.[2]

Compound/DerivativeCell LineCancer TypeGI50 (µM)
23 MDA-MB-468Breast1.00
25 HOP-92Non-Small Cell Lung1.35
24 RXF 393Renal1.00
28 MOLT-4Leukemia1.17

Data sourced from MDPI (2020).[3]

Other Vindoline Derivatives
Compound/DerivativeCell LineCancer TypeIC50 (µM)
Vindoline Various-Inconsiderable
17-desacetylvindoline Various-Inconsiderable
Vinblastine Sulfate (Reference) Various-< 0.1 (except SiHa)
SiHaCervical14.42
11 SiHaCervical6.01
24 SiHaCervical2.85

Data sourced from a 2020 study on new vindoline derivatives.[4]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Vindoline derivatives.

Cell Viability and Growth Inhibition Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., A2780, MCF-7, HeLa) are plated in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the Vindoline derivatives for a specified period (e.g., 24 or 48 hours).[1]

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

2. NCI60 Human Tumor Cell Line Screen: This assay determines the growth inhibitory effects of compounds on a panel of 60 human tumor cell lines.

  • Cell Plating: The 60 different human tumor cell lines are seeded in 96-well plates.

  • Compound Addition: The Vindoline conjugates are added to the wells at various concentrations.[2]

  • Incubation: The plates are incubated for a set period.

  • Staining and Analysis: Cell viability is determined using a sulforhodamine B (SRB) protein stain, and the GI50 values are calculated.

3. CellTiter-Glo® Luminescent Cell Viability Assay: This assay is used to determine the cytotoxicity of compounds against non-tumor cell lines to assess selectivity.[2]

  • Cell Plating: Non-tumor cells (e.g., CHO, NIH/3T3) are seeded in 96-well plates.[2]

  • Compound Treatment: The cells are treated with the Vindoline conjugates at various concentrations.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).[2]

  • Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, indicating the number of viable cells.[2]

Apoptosis Detection

Annexin V & Propidium Iodide (PI) Staining: This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Treatment: Cancer cells are treated with the desired concentration of the Vindoline derivative for a specific duration (e.g., 24 and 48 hours).[2]

  • Cell Harvesting: The cells are harvested by trypsinization and washed with cold PBS.[1]

  • Staining: Cells are resuspended in Annexin V binding buffer, and FITC-conjugated Annexin V and Propidium Iodide are added.[1]

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations.[1]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway affected by Vinca alkaloids.

experimental_workflow General Experimental Workflow for Assessing Vindoline Derivatives cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis synthesis Synthesis of Vindoline Derivatives treatment Treatment with Vindoline Derivatives (Varying Concentrations) synthesis->treatment cell_culture Cancer & Non-Tumor Cell Line Culture cell_culture->treatment incubation Incubation (e.g., 24, 48 hours) treatment->incubation viability Cell Viability Assays (MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis growth Growth Inhibition (NCI60 Screen) incubation->growth data_analysis Data Analysis (IC50 / GI50 Calculation, Selectivity Index) viability->data_analysis apoptosis->data_analysis growth->data_analysis

Caption: General experimental workflow for assessing Vindoline derivatives.

The primary mechanism of action for Vinca alkaloids, including the derivatives of Vindoline, involves the disruption of microtubule dynamics, which is crucial for cell division.[1][5] This interference leads to mitotic arrest and ultimately induces apoptosis (programmed cell death).

signaling_pathway Vinca Alkaloid-Induced Apoptosis Pathway cluster_drug Drug Action cluster_cellular Cellular Target cluster_mitosis Mitotic Disruption cluster_apoptosis Apoptosis Induction vindoline Vindoline Derivatives tubulin α,β-Tubulin Dimers vindoline->tubulin Binds to disruption Disruption of Microtubule Dynamics vindoline->disruption microtubules Microtubules tubulin->microtubules Polymerization/ Depolymerization arrest Mitotic Arrest (Metaphase) disruption->arrest bcl2 Modulation of Bcl-2 Family Proteins arrest->bcl2 caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Vinca alkaloid-induced apoptosis pathway.

Concluding Remarks

The data presented in this guide highlight the potential of chemically modified Vindoline as a source of potent anticancer agents. While native Vindoline shows limited efficacy, its derivatives exhibit significant activity against a variety of cancer cell lines. The primary mechanism of action is consistent with other Vinca alkaloids, involving the disruption of microtubule function, leading to cell cycle arrest and apoptosis. Further research into the structure-activity relationships of novel Vindoline conjugates is warranted to develop more selective and effective cancer therapeutics.

References

Validating Vindoline's Role in Kv2.1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vindoline's inhibitory effects on the Kv2.1 potassium channel with other known inhibitors. While direct electrophysiological data on Vindoline's interaction with Kv2.1 is limited in publicly available literature, this document synthesizes existing physiological data for Vindoline and contrasts it with the well-characterized electrophysiological profiles of alternative Kv2.1 inhibitors. This objective comparison, supported by detailed experimental protocols and visual aids, aims to facilitate the validation and understanding of Vindoline's potential as a Kv2.1 modulator.

Comparative Analysis of Kv2.1 Inhibitors

The following table summarizes the available quantitative data for Vindoline and other notable Kv2.1 inhibitors. It is important to note that the data for Vindoline reflects its effect on a physiological process regulated by Kv2.1 (glucose-stimulated insulin secretion), whereas the data for the other compounds are derived from direct electrophysiological measurements of Kv2.1 channel block.

InhibitorTypeTargetIC50 / EC50Mechanism of ActionKey Findings & Selectivity
Vindoline Small Molecule (Alkaloid)Kv2.1 (inferred)EC50: 50 µM (for GSIS)[1]Reduces voltage-dependent outward potassium currents[1]Enhances glucose-stimulated insulin secretion (GSIS) and protects β-cells from cytokine-induced apoptosis.[1] The IC50 value represents the half-maximal effective concentration for a physiological response, not a direct measure of channel block.
RY785 Small MoleculeKv2.1 / Kv2.2IC50: 50 nM[2]Use-dependent pore blocker; binds within the central cavity of the channel.[2]Highly selective for Kv2 channels over other channel types.[2]
Guangxitoxin-1E (GxTX-1E) Peptide ToxinKv2.1 / Kv2.2IC50: 1-3 nM[3]Gating modifier; shifts the voltage dependence of channel activation to more depolarized potentials.Potent and selective blocker of Kv2 channels with no significant effect on many other Kv, Nav, or Cav channels.[3]
Hanatoxin-1 (HaTx1) Peptide ToxinKv2.1Nanomolar affinitiesInteracts with the voltage-sensing domains to inhibit channel activation.Also inhibits Kv4.2 channels, but not KvAP.
Celecoxib Small Molecule (NSAID)Kv2.1 and other ion channelsIC50: ~3-30 µM (concentration-dependent effects)Modifies gating and induces closed- and open-channel block.[4][5]Non-selective, also inhibits other potassium channels (e.g., hERG) and cyclooxygenase-2 (COX-2).[4][5]

Experimental Protocols for Validating Kv2.1 Inhibition

The following is a generalized protocol for validating the inhibitory activity of a compound, such as Vindoline, on Kv2.1 channels using whole-cell patch-clamp electrophysiology. This protocol is a synthesis of standard methods described in the literature.[5][6][7][8][9]

Cell Preparation and Culture
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the human Kv2.1 channel (KCNB1).

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection (for transient expression): Transfect cells with a plasmid encoding human Kv2.1 using a suitable transfection reagent (e.g., Lipofectamine). Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells. Experiments are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp.

  • Apparatus: A patch-clamp amplifier, data acquisition system, and microscope are required.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolality to ~310 mOsm.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolality to ~290 mOsm.

  • Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

Data Acquisition and Analysis
  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, apply depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 500 ms.

    • Activation Kinetics: Measure the time course of current activation at various depolarizing potentials.

    • Deactivation (Tail Current) Kinetics: Following a depolarizing pulse (e.g., to +40 mV for 200 ms), apply hyperpolarizing steps (e.g., from -120 mV to -40 mV) to measure the rate of channel closing.

    • Steady-State Inactivation: Use a two-pulse protocol. A long pre-pulse (e.g., 5-10 seconds) to various potentials is followed by a test pulse to a fixed potential (e.g., +40 mV) to determine the fraction of available channels.

  • Drug Application: Apply the test compound (e.g., Vindoline) at various concentrations to the bath solution. Allow sufficient time for the drug effect to reach a steady state before recording.

  • Data Analysis:

    • Measure peak current amplitudes, current densities (pA/pF), and time constants of activation, deactivation, and inactivation.

    • Construct concentration-response curves to determine the IC50 value by fitting the data with the Hill equation.

    • Analyze the voltage-dependence of block by comparing the fractional block at different membrane potentials.

    • Fit conductance-voltage (G-V) curves with the Boltzmann equation to determine the half-activation voltage (V1/2) and slope factor (k).

Visualizing Signaling Pathways and Workflows

Signaling Pathway of Kv2.1 in Insulin Secretion

The following diagram illustrates the proposed signaling pathway for Kv2.1-mediated regulation of insulin secretion and the putative point of intervention for Vindoline.

cluster_membrane Pancreatic β-cell Membrane glucose ↑ Glucose glut2 GLUT2 glucose->glut2 atp_ratio ↑ ATP/ADP Ratio glut2->atp_ratio katp KATP Channel (Closure) atp_ratio->katp depolarization Membrane Depolarization katp->depolarization cav Voltage-gated Ca2+ Channel (Opening) depolarization->cav kv21 Kv2.1 Channel depolarization->kv21 ca_influx ↑ Intracellular Ca2+ cav->ca_influx insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis repolarization Repolarization kv21->repolarization K+ efflux repolarization->cav Inhibition vindoline Vindoline vindoline->kv21 Inhibition

Caption: Kv2.1's role in insulin secretion and Vindoline's inhibitory action.

Signaling Pathway of Kv2.1 in Neuronal Apoptosis

This diagram outlines the involvement of Kv2.1 in the apoptotic cascade in neurons.

cluster_apoptosis Neuronal Apoptosis Pathway apoptotic_stimuli Apoptotic Stimuli (e.g., Oxidative Stress) p38_mapk p38 MAPK Activation apoptotic_stimuli->p38_mapk kv21_insertion Kv2.1 Channel Membrane Insertion p38_mapk->kv21_insertion k_efflux ↑ K+ Efflux kv21_insertion->k_efflux caspase_activation Caspase Activation k_efflux->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis inhibitor Kv2.1 Inhibitor (e.g., Vindoline) inhibitor->kv21_insertion Blockade

Caption: Kv2.1's pro-apoptotic signaling pathway in neurons.

Experimental Workflow for Kv2.1 Inhibitor Validation

The logical flow for validating a potential Kv2.1 inhibitor is depicted below.

start Start: Putative Kv2.1 Inhibitor (e.g., Vindoline) cell_prep Cell Preparation: HEK-293 cells expressing Kv2.1 start->cell_prep patch_clamp Whole-Cell Patch-Clamp Electrophysiology cell_prep->patch_clamp dose_response Concentration-Response Curve Generation patch_clamp->dose_response kinetics Analyze Effects on Channel Kinetics: - Activation - Deactivation - Inactivation patch_clamp->kinetics voltage_dep Assess Voltage-Dependence of Block patch_clamp->voltage_dep ic50 Determine IC50 dose_response->ic50 selectivity Selectivity Profiling: Test against other ion channels (e.g., other Kv subtypes, Nav, Cav) ic50->selectivity conclusion Conclusion: Characterize Inhibitory Profile kinetics->conclusion voltage_dep->conclusion selectivity->conclusion

Caption: Workflow for electrophysiological validation of Kv2.1 inhibitors.

References

A Comparative Guide to the Efficacy of Vindoline and Other Catharanthus roseus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anticancer efficacy of Vindoline and other prominent alkaloids derived from Catharanthus roseus (Madagascar periwinkle), including Catharanthine, Vinblastine, and Vincristine. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Catharanthus roseus is a plant of significant medicinal value, producing over 130 terpenoid indole alkaloids (TIAs).[1][2] Among these, the dimeric alkaloids Vinblastine and Vincristine are cornerstone agents in modern cancer chemotherapy.[3][4] They are formed by the complex enzymatic coupling of two monomeric precursors: Vindoline and Catharanthine.[4][5] This guide elucidates the profound differences in biological activity between the precursors and the final dimeric compounds.

Mechanism of Action: Monomers vs. Dimers

The primary anticancer mechanism of the well-known "Vinca alkaloids" like Vinblastine and Vincristine is the disruption of microtubule dynamics.[3][6][7] These dimeric compounds bind to β-tubulin, preventing the polymerization of microtubules, which are essential components of the mitotic spindle.[3][8] This interference arrests the cell cycle in the M-phase (metaphase), leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][7][8]

In stark contrast, the monomeric precursors, Vindoline and Catharanthine, exhibit weak cytotoxicity and have a negligible effect on tubulin polymerization when compared to their dimeric counterparts.[9] While essential for the biosynthesis of the potent anticancer agents, Vindoline itself does not possess the potent antimitotic activity that defines the clinical utility of Vinblastine and Vincristine.[10]

Comparative Cytotoxicity Data

The difference in efficacy is most evident in the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. While specific side-by-side comparisons in single studies are sparse due to the known low activity of the precursors, the literature consistently demonstrates that Vinblastine and Vincristine are orders of magnitude more potent than Vindoline and Catharanthine.

AlkaloidGeneral CytotoxicityTarget Cancer Types (Clinical Use)Mechanism of Action
Vindoline Weak to negligible cytotoxic activity.[9]Not used as an anticancer agent. Studied for other potential properties like antidiabetic effects.[11]Does not significantly inhibit tubulin polymerization.[9]
Catharanthine Weak cytotoxic activity.[9]Not used as an anticancer agent.Does not significantly inhibit tubulin polymerization.[9]
Vinblastine Highly cytotoxic.[9]Hodgkin's lymphoma, non-small cell lung cancer, breast cancer, testicular cancer.[3][6][8]Binds to tubulin, inhibits microtubule assembly, causing M-phase arrest.[3][8]
Vincristine Highly cytotoxic.[9]Acute lymphoblastic leukemia (ALL), lymphomas, neuroblastoma, solid tumors.[3][4][6]Binds to tubulin, inhibits microtubule assembly, causing M-phase arrest.[3][4]
Vinorelbine Highly cytotoxic.Non-small cell lung cancer, breast cancer.[8]A semi-synthetic derivative with a similar mechanism of inhibiting microtubule dynamics.[6][8]
Signaling Pathway for Vinca Alkaloid-Induced Apoptosis

The clinical efficacy of dimeric Vinca alkaloids is a direct result of their ability to induce apoptosis following mitotic arrest. This process involves a cascade of signaling events.

Vinca_Alkaloid_Apoptosis_Pathway cluster_0 Cellular Interaction cluster_1 Cytoskeletal Disruption cluster_2 Cell Cycle & Apoptosis Vinca Vinca Alkaloids (Vinblastine, Vincristine) Tubulin β-Tubulin Subunits Vinca->Tubulin Binds to Disruption Microtubule Polymerization Inhibited Spindle Mitotic Spindle Failure Disruption->Spindle Arrest Mitotic Arrest (M-Phase) Apoptosis Apoptosis Induction (Programmed Cell Death) Arrest->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Signaling pathway of dimeric Vinca alkaloids from tubulin binding to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the efficacy of C. roseus alkaloids are provided below.

Cytotoxicity Assessment by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., Jurkat, T47D, HeLa) in a 96-well plate at a density of 4 x 10⁵ cells/mL and incubate for 24 hours to allow attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the alkaloids (Vindoline, Vinblastine, etc.) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the alkaloids at their respective IC50 concentrations for a predetermined time (e.g., 12, 24 hours).[12]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by centrifugation.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The accumulation of cells in the G2/M phase is indicative of mitotic arrest induced by Vinca alkaloids.[12]

General Experimental Workflow

The evaluation of anticancer efficacy follows a structured workflow from initial cell culture to final data analysis and comparison.

Anticancer_Efficacy_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action Assays cluster_3 Conclusion A Cancer Cell Culture (e.g., T47D, Jurkat) B Compound Treatment (Vindoline, Vinblastine, etc.) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Quantify Apoptotic Cells E->G H Analyze Cell Phase Distribution F->H I Comparative Data Analysis G->I H->I

Caption: Standard workflow for comparing the in vitro anticancer efficacy of alkaloids.

Conclusion

The experimental evidence overwhelmingly demonstrates that the potent anticancer activity of Catharanthus roseus is attributable to its dimeric alkaloids, primarily Vinblastine and Vincristine. These compounds are highly effective at inducing mitotic arrest and apoptosis in cancer cells.[6][12] Their monomeric precursor, Vindoline, while a crucial intermediate in the plant's biosynthetic pathway, does not share this significant cytotoxic efficacy and is not a viable candidate for direct use as an antimitotic agent.[9] This guide underscores the importance of the final dimeric structure for the profound therapeutic effects observed with Vinca alkaloids in clinical oncology.

References

Safety Operating Guide

Personal protective equipment for handling Vincoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of Vinclozolin, a fungicide, to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling Vinclozolin, a comprehensive personal protective equipment strategy is mandatory to prevent personal contact, including inhalation.[1] The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes Safety glasses with side shields or chemical goggles.Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
Hands Chemical protective gloves (e.g., PVC).For prolonged or frequent contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised. Always inspect gloves before use and replace if contaminated.[1]
Body Overalls, P.V.C. apron, and safety footwear or rubber gumboots.Work clothes should be laundered separately from other clothing.[1] Contaminated clothing should be discarded and not reused.[2]
Respiratory Dust respirator or other approved respirators.The use of respirators may be necessary when engineering and administrative controls do not adequately prevent exposure. The choice of respirator should be based on a professional assessment of toxicity information and exposure data.[1][3]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Work in a well-ventilated area.[1] Before handling, ensure all required PPE is readily available and in good condition.

  • Avoiding Contact: Avoid all personal contact, including inhalation of dust.[1] Do not allow the material to come into contact with exposed food or food utensils.[1] Eating, drinking, or smoking while handling Vinclozolin is strictly prohibited.[1]

  • Hygiene: Always wash hands with soap and water after handling.[1]

  • Storage: Keep containers securely sealed when not in use and protect them from physical damage.[1] Store in a dry place, avoiding temperatures below 32° F or above 100° F.[2]

Disposal Plan:

All waste must be managed in accordance with local, state, and federal regulations.[1]

  • Solid Waste:

    • Place residues and contaminated materials in sealed plastic bags or other appropriate containers for disposal.[1]

    • Puncture empty containers to prevent reuse and dispose of them in an authorized landfill.[1]

  • Liquid Waste:

    • Do not discharge into sewers or waterways.[1]

    • Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[2]

  • Contaminated Clothing:

    • Launder contaminated clothing separately before reuse.[1]

    • Heavily contaminated or drenched clothing and other absorbent materials should be discarded and not reused.[2]

Spill Management Protocol

In the event of a Vinclozolin spill, immediate and appropriate action is necessary to contain the material and prevent exposure and environmental contamination.

Minor Spills:

  • Immediate Action: Alert personnel in the area and ensure proper ventilation.[1][4]

  • Containment: For dry spills, use dry cleanup procedures and avoid generating dust.[1] For liquid spills, use an absorbent material like sand, vermiculite, or kitty litter to contain the spill.[5]

  • Cleanup:

    • Dry Spills: Gently sweep or vacuum the material. A vacuum cleaner fitted with a HEPA filter is recommended.[1] Dampening the material with water can help prevent dusting.[1]

    • Wet Spills: Shovel or vacuum the absorbed material into labeled containers for disposal.[1]

  • Decontamination: Wash the spill area with large amounts of water.[1] For further decontamination, a solution of bleach and hydrated lime can be used.[5][6]

Major Spills:

  • Evacuate: Evacuate personnel from the immediate area.[7]

  • Alert Authorities: Alert emergency responders and inform them of the location and nature of the hazard.[1]

  • Containment: Prevent the spillage from entering drains or water courses.[1]

  • Professional Cleanup: Major spills should be handled by trained professionals.

The following diagram outlines the logical workflow for responding to a Vinclozolin spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Type (Dry/Liquid) Spill_Occurs->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Minor Spill Evacuate Evacuate Area Assess_Spill->Evacuate Major Spill Contain_Spill Contain Spill Don_PPE->Contain_Spill Cleanup Clean Up Spill Contain_Spill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Alert_Authorities Alert Emergency Responders Evacuate->Alert_Authorities Secure_Area Secure and Isolate Area Alert_Authorities->Secure_Area

Caption: Workflow for Vinclozolin spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.